molecular formula C11H8F3NO2 B181489 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol CAS No. 1701-21-9

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B181489
CAS No.: 1701-21-9
M. Wt: 243.18 g/mol
InChI Key: LLZDJBZPTTUUPM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a high-value trifluoromethyl-substituted quinoline that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound is primarily recognized for its role as a precursor in the development of novel metal complexes and hybrid molecules with targeted biological activity. Recent investigations have highlighted its significant application in oncology research, where it is utilized to synthesize rhenium(I) tricarbonyl complexes. These complexes have demonstrated a marked and selective growth-inhibition effect on T-cell lymphoma (HuT78 cells) in vitro, functioning by arresting the cell cycle, increasing intracellular ROS production, and significantly reducing the mitochondrial membrane potential to induce apoptosis . Beyond its emerging role in anticancer agent development, this quinoline derivative also serves as a critical building block in infectious disease research. It acts as a core scaffold for designing potent 2-(quinolin-4-yloxy)acetamide derivatives, which have shown exceptional activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . Compounds derived from this scaffold exhibit minimum inhibitory concentration (MIC) values in the sub-micromolar range and have demonstrated low cytotoxicity, making them promising leads for new antitubercular therapies . The presence of both the methoxy and trifluoromethyl groups on the quinoline core contributes to the molecule's desirable physicochemical properties and binding interactions, facilitating the creation of compounds with improved efficacy and selectivity for advanced pharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZDJBZPTTUUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299224
Record name 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
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Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-21-9
Record name 6-Methoxy-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol (CAS No. 1701-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, bearing the CAS number 1701-21-9, is a fluorinated quinoline derivative of significant interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and standardized protocols for the evaluation of its biological activity. Given its structural similarity to other quinoline-based compounds with demonstrated efficacy, this molecule is a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This document aims to serve as a foundational resource for researchers engaged in the synthesis and biological characterization of this and related compounds.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₁H₈F₃NO₂ and a molecular weight of approximately 243.18 g/mol .[1][2] The presence of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the quinoline core significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1701-21-9[1][2]
Molecular Formula C₁₁H₈F₃NO₂[1][2]
Molecular Weight 243.18 g/mol [1][2]
IUPAC Name This compound
Synonyms 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline, 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[1][2]
Predicted Melting Point 275-277 °C
Predicted Boiling Point 339.9±37.0 °C
Predicted Density 1.407±0.06 g/cm³

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis likely involves the condensation of a substituted aniline with a β-ketoester, followed by a cyclization reaction.

Synthetic Pathway cluster_reactants Reactants 4-methoxyaniline 4-Methoxyaniline intermediate Enamine Intermediate 4-methoxyaniline->intermediate Condensation ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate ethyl_trifluoroacetoacetate->intermediate product This compound intermediate->product Thermal Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of structurally similar 4-hydroxyquinolines.

Materials:

  • 4-Methoxyaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Dowtherm A (or another high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-methoxyaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

  • Cyclization: Add the resulting crude enamine to a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solvent. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the Dowtherm A.

  • Acid-Base Purification: Dissolve the crude product in an aqueous sodium hydroxide solution. Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Precipitation: Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Final Purification: Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Carbons of the quinoline ring system, the methoxy carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C=O stretching (of the quinolinone tautomer), C-O stretching of the methoxy group, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of a trifluoromethyl group can enhance the efficacy and metabolic stability of drug candidates.

Anticancer Potential

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Signaling Pathway Quinoline This compound Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline->Kinase Inhibition PI3K PI3K Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimalarial Potential

The antimalarial activity of quinoline derivatives like chloroquine is attributed to the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Antimalarial Mechanism Quinoline This compound Heme Free Heme (Toxic) Quinoline->Heme Inhibition of Biocrystallization Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite Parasite Death Heme->Parasite

Caption: Postulated mechanism of antimalarial action.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.

In Vitro Antiplasmodial Assay (SYBR Green I-based Assay)

This protocol is for determining the in vitro activity of the compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well plates

  • SYBR Green I dye

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes.

  • Assay Setup: Prepare serial dilutions of the test compound in a 96-well plate. Add the parasitized erythrocyte suspension (2% hematocrit, 1% parasitemia) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated controls. Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its synthesis is achievable through established chemical methodologies, and its biological activity can be thoroughly characterized using standard in vitro assays. This technical guide provides the necessary foundational information for researchers to embark on the synthesis and evaluation of this promising quinoline derivative. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile.

References

An In-depth Technical Guide to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The incorporation of a methoxy group at the 6-position and a trifluoromethyl group at the 2-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it a valuable intermediate and a key building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its biological significance.

Physicochemical Properties

The core physicochemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and application in research and development.

PropertyValueReference(s)
CAS Number 1701-21-9[1]
Molecular Formula C₁₁H₈F₃NO₂[2]
Molecular Weight 243.18 g/mol [2]
Appearance Solid[3]
Melting Point 275-277 °C
Boiling Point 339.9 ± 37.0 °C (Predicted)
Density 1.407 ± 0.06 g/cm³ (Predicted)
logP (Computed) 2.4
Synonyms 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline[1]

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through the Gould-Jacobs reaction.[4][5] This method involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization to form the quinoline ring system.[6][7]

Principle: The synthesis of this compound can be accomplished by reacting 4-methoxyaniline (p-anisidine) with a trifluoromethyl-substituted β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermally induced intramolecular cyclization. Subsequent hydrolysis and decarboxylation steps, if necessary, yield the final 4-hydroxyquinoline product. A patent for a similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline, utilizes aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[3]

Detailed Protocol:

  • Step 1: Condensation

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

    • Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap to drive the reaction to completion.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Thermal Cyclization

    • Place the crude intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

    • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.[7]

    • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture. The product often precipitates upon cooling and can be collected by vacuum filtration.

    • Wash the collected solid with a non-polar solvent like hexane to remove residual high-boiling solvent.

  • Step 3: Purification

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by silica gel column chromatography to obtain the final product as a solid.[3]

A 4-Methoxyaniline C Condensation (Toluene, p-TSA, Reflux) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Enamine Intermediate C->D Water Removal E Thermal Cyclization (High-Boiling Solvent, ~250°C) D->E F This compound E->F Ethanol Elimination

A generalized workflow for the synthesis of the target compound.
Characterization Protocol

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded using a deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure, including the positions and integrations of protons and the number and type of carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₁H₈F₃NO₂).

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups, such as O-H (hydroxyl), C=O (keto tautomer), C-F (trifluoromethyl), and C-O (methoxy) stretching vibrations.

Biological Activity and Mechanism of Action

Quinoline derivatives are renowned for their broad spectrum of biological activities, and this compound serves as a key precursor for potent antimalarial and anticancer agents.[8][9]

Antimalarial Activity

The primary mechanism of action for many quinoline-based antimalarial drugs is the disruption of heme detoxification within the Plasmodium parasite.[10][11]

  • Accumulation: The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[12] Basic quinoline compounds accumulate to high concentrations within this acidic organelle.[10]

  • Inhibition of Hemozoin Formation: The accumulated drug molecules cap the growing faces of hemozoin crystals, preventing the polymerization of toxic heme into inert hemozoin.[8][12]

  • Parasite Death: The buildup of free heme leads to oxidative stress and membrane damage, ultimately resulting in the death of the parasite.[8]

Anticancer Activity

The anticancer effects of quinoline derivatives often involve the modulation of critical cell signaling pathways that are deregulated in cancer.[13] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[2][14]

  • PI3K/Akt/mTOR Pathway Inhibition: Many quinoline-based compounds have been identified as inhibitors of kinases within this pathway, such as mTOR or PI3K.[13][14] By blocking these kinases, they prevent the downstream signaling that promotes cell proliferation and survival. Inhibition of this cascade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[14][15] The presence of the trifluoromethyl group can enhance the binding affinity and efficacy of these inhibitors.[16][17]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 6-methoxy-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the key spectroscopic and analytical techniques employed to confirm the molecular structure of this compound, presenting data in a clear and accessible format.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group and a methoxy moiety into the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. Accurate structure elucidation is a critical first step in the discovery and development of novel therapeutic agents. This guide details the analytical evidence supporting the structure of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈F₃NO₂[1]
Molecular Weight 243.18 g/mol [1]
IUPAC Name 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[1]
CAS Number 1701-21-9[1]

Synthesis Pathway

For the synthesis of the target molecule, the logical starting materials would be p-anisidine and ethyl 4,4,4-trifluoroacetoacetate. The reaction would proceed through a Schiff base intermediate, followed by a thermal cyclization to form the quinolin-4-one ring system.

Below is a conceptual workflow for the synthesis.

G p_anisidine p-Anisidine intermediate Schiff Base Intermediate p_anisidine->intermediate Condensation etfaa Ethyl 4,4,4-trifluoroacetoacetate etfaa->intermediate target This compound intermediate->target Thermal Cyclization

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data and Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Although a complete set of experimental data from a single source is not currently available, the expected spectral characteristics can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and a signal for the hydroxyl proton. The coupling patterns of the aromatic protons would be crucial in confirming their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all eleven carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon, the trifluoromethyl-substituted carbon, and the carbons of the methoxy group and the aromatic rings.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing unambiguous evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the quinolinone carbonyl group, C-O stretching of the methoxy group, and C-F stretching of the trifluoromethyl group.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the characterization of this compound, based on standard laboratory practices.

General Instrumentation
  • NMR Spectra: Recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectra: Obtained on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI).

  • IR Spectra: Recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Sample Preparation for NMR
  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

Logical Workflow for Structure Confirmation

The process of confirming the structure of a synthesized compound follows a logical progression of analytical techniques.

G start Synthesized Compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition (HRMS) start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (OH, C=O, C-O, C-F) start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidate C-H Framework - Confirm Connectivity start->nmr elucidation Structure Elucidation - Combine all data to confirm This compound ms->elucidation ir->elucidation nmr->elucidation

Caption: Logical workflow for the structure elucidation of a synthesized compound.

Conclusion

References

Spectroscopic Characterization of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. These predictions are derived from the analysis of analogous compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
Aromatic CH7.0 - 8.0d, dd, s2-3, 8-9Quinoline ring protons
Methoxy H~3.9s--OCH₃
Hydroxyl HVariablebr s--OH
Vinyl H~6.5s-C3-H
¹³C NMR Predicted δ (ppm) Assignment
C=O170 - 180C4
Aromatic C-O155 - 165C6
Aromatic C110 - 140Quinoline ring carbons
Aromatic C-N140 - 150C8a
C-CF₃145 - 155 (q)C2
CF₃120 - 130 (q)-CF₃
Methoxy C~56-OCH₃
Aromatic C-H90 - 100C3

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of similar quinoline structures and the electronic effects of the substituents.

Table 2: Predicted ¹⁹F NMR Data
¹⁹F NMR Predicted δ (ppm) Multiplicity Assignment
Trifluoromethyl-60 to -70s-CF₃

Note: Chemical shifts are referenced to an appropriate fluorine standard.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methoxy)2850 - 2950Medium
C=O stretch (keto-enol)1640 - 1680Strong
C=C stretch (aromatic)1500 - 1600Medium-Strong
C-O stretch (methoxy)1200 - 1300Strong
C-F stretch1100 - 1200Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M+H]⁺244.0580Molecular ion peak (positive ion mode)
[M-H]⁻242.0423Molecular ion peak (negative ion mode)
[M-CH₃]⁺229.0345Loss of a methyl group
[M-CF₃]⁺175.0651Loss of the trifluoromethyl group

Note: The molecular formula for this compound is C₁₁H₈F₃NO₂. The exact mass is 243.0507. Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the need to observe exchangeable protons like the hydroxyl proton.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 100 ppm, centered around -65 ppm.

    • Number of Scans: 16 to 64.

    • Relaxation Delay (d1): 1-2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to establish connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to enhance ionization.

Data Acquisition Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N₂) Flow Rate and Temperature: Optimized for the specific instrument and solvent system.

  • Fragmentor Voltage (for MS/MS): Varied to induce fragmentation and obtain structural information.

Data Processing:

  • Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Confirm the elemental composition by comparing the measured accurate mass to the calculated theoretical mass.

  • If MS/MS data was acquired, analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination & Confirmation Data_Processing->Structure_Determination Final_Report Technical Guide / Publication Structure_Determination->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis of Novel 6-Methoxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Among its numerous derivatives, 6-methoxyquinoline stands out as a critical precursor for a wide array of compounds with significant biological activities.[1][2] This technical guide provides an in-depth overview of the synthesis of novel 6-methoxyquinoline derivatives, focusing on detailed experimental protocols, quantitative data, and the visualization of synthetic and biological pathways.

Derivatives of 6-methoxyquinoline have demonstrated a broad spectrum of pharmacological potential, including anti-cancer, anti-malarial, anti-inflammatory, and P-glycoprotein (P-gp) inhibitory activities.[1][4][5][6] They are also investigated for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).[1][2] This guide aims to serve as a comprehensive resource for professionals engaged in the discovery and development of next-generation therapeutics and advanced materials based on this versatile molecular framework.

Synthetic Methodologies and Experimental Protocols

The synthesis of the 6-methoxyquinoline core and its subsequent derivatization can be achieved through various methods. The classical Skraup synthesis remains a widely used, scalable, and cost-effective approach for the core structure.[1][7] Modern methods often involve transition-metal-catalyzed reactions for more complex derivatizations.[1]

Protocol 1: Modified Skraup Synthesis of 6-Methoxyquinoline

This protocol is based on a patented method designed to improve yields and simplify the procedure by inhibiting excessive reaction and polymerization.[7][8]

Materials:

  • p-Methoxyaniline

  • Glycerol

  • p-Methoxy nitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a reaction vessel, combine p-methoxyaniline (1 part, by molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[7][8]

  • Slowly add concentrated sulfuric acid. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.[7][8]

  • Heat the mixture to reflux at 140°C and maintain for 8-8.5 hours.[7][8]

  • Allow the mixture to cool naturally to room temperature.[7]

  • Neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.[7][8]

  • Remove the floating resin by decantation. Filter the remaining mixture and wash the solid three times with distilled water.[7]

  • Wash the solid three times with ethyl acetate and combine the organic phases.[7]

  • Extract the aqueous phase three times with ethyl acetate and combine all organic phases.[7]

  • Remove the ethyl acetate via distillation under reduced pressure to obtain the final 6-methoxyquinoline product.[7]

G cluster_reactants Reactants cluster_process Process p_anisidine p-Methoxyaniline reflux Reflux at 140°C (8-8.5 hours) p_anisidine->reflux glycerol Glycerol glycerol->reflux oxidant p-Methoxy Nitrobenzene oxidant->reflux inhibitors FeSO₄ + Boric Acid inhibitors->reflux acid H₂SO₄ (conc.) acid->reflux neutralization Neutralize (NaOH) to pH 5.5 reflux->neutralization extraction Purification (Decantation, Filtration, Extraction with Ethyl Acetate) neutralization->extraction distillation Reduced Pressure Distillation extraction->distillation product 6-Methoxyquinoline distillation->product

Caption: Workflow for the Modified Skraup Synthesis.

Protocol 2: Synthesis of 2-Aryl-6-methoxyquinoline-4-carboxylic Acids

This general procedure outlines the synthesis of various 2-aryl substituted 6-methoxyquinoline derivatives, which have been investigated as potential P-glycoprotein inhibitors.[4]

Materials:

  • p-Anisidine

  • Appropriate acetophenone derivative

  • Pyruvic acid

  • Ethanol

  • Sodium hydroxide

General Procedure (Doebner Reaction):

  • Dissolve p-anisidine in ethanol.

  • Add the corresponding acetophenone derivative and pyruvic acid to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and add a sodium hydroxide solution to precipitate the sodium salt of the carboxylic acid.

  • Filter the precipitate and wash with cold ethanol.

  • Dissolve the salt in water and acidify with a suitable acid (e.g., HCl) to precipitate the final 2-aryl-6-methoxyquinoline-4-carboxylic acid product.

  • Filter, wash with water, and dry the product.

Protocol 3: Reduction of Carboxylic Acids to Alcohols

This protocol describes the conversion of 2-aryl-6-methoxyquinoline-4-carboxylic acids to their corresponding methanols.[4]

Materials:

  • 2-Aryl-6-methoxyquinoline-4-carboxylic acid derivative

  • Lithium aluminium hydride (LiAlH₄)

  • Dry Tetrahydrofuran (THF)

  • Sodium hydroxide solution (10%)

  • Nitrogen atmosphere

Procedure:

  • Add LiAlH₄ (12 mmol) to dry THF (20 ml) under a nitrogen atmosphere.[4]

  • With vigorous stirring, add a solution of the appropriate carboxylic acid (5.67 mmol) in dry THF dropwise, maintaining a gentle boil.[4]

  • Stir the mixture for 5 hours at room temperature.[4]

  • Carefully hydrolyze the resulting suspension with a 10% NaOH solution until hydrogen evolution ceases.[4]

  • Filter the mixture and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

G start p-Anisidine + Appropriate Acetophenone + Pyruvic Acid step1 Doebner Reaction (Reflux in Ethanol) start->step1 intermediate1 2-Aryl-6-methoxyquinoline- 4-carboxylic Acid (4a-h) step1->intermediate1 step2 Reduction (LiAlH₄ in dry THF) intermediate1->step2 step3 Esterification (Methanol, H₂SO₄) intermediate1->step3 product1 (6-methoxy-2-arylquinolin- 4-yl)methanol (5a-h) step2->product1 product2 Methyl 2-aryl-6-methoxyquinoline- 4-carboxylate (6a-h) step3->product2

Caption: General Synthetic Workflow for Derivatives.

Quantitative Data of Synthesized Derivatives

The following tables summarize the quantitative data for a series of synthesized 2-aryl-6-methoxyquinoline derivatives.[4]

Table 1: 2-Aryl-6-methoxyquinoline-4-carboxylic Acids (4a-h)

Compound R-Group (Aryl) Yield (%) Melting Point (°C)
4a Phenyl 23 234-236
4b 4-Fluorophenyl 13 226-228
4d 4-Hydroxyphenyl 16 310-312
4g 3-Hydroxy-4-methoxyphenyl 15 283-285
4h 3,4-Dimethoxyphenyl 19 251-252

Data sourced from a study on P-glycoprotein inhibitors.[4]

Table 2: (6-Methoxy-2-arylquinolin-4-yl)methanols (5a)

Compound R-Group (Aryl) Yield (%) Melting Point (°C)
5a Phenyl 47 191-193

Data sourced from a study on P-glycoprotein inhibitors.[4]

Table 3: Methyl 2-Aryl-6-methoxyquinoline-4-carboxylates (6b)

Compound R-Group (Aryl) Yield (%) Melting Point (°C)
6b 4-Fluorophenyl 98 163-165

Data sourced from a study on P-glycoprotein inhibitors.[4]

Biological Activities and Associated Signaling Pathways

Novel 6-methoxyquinoline derivatives have shown significant promise in overcoming challenges in cancer therapy, such as multidrug resistance (MDR).

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to MDR in cancer cells by expelling a wide range of chemotherapeutic drugs. Certain 6-methoxy-2-arylquinoline analogues have been designed and synthesized as P-gp inhibitors.[4] By blocking the P-gp pump, these compounds can restore or enhance the efficacy of conventional anticancer drugs in resistant tumors.

G cluster_cell Multidrug-Resistant Cancer Cell drug_ext Anticancer Drug (e.g., Daunorubicin) drug_int Intracellular Anticancer Drug drug_ext->drug_int Enters Cell pgp P-glycoprotein (P-gp) Efflux Pump drug_int->pgp Binds to P-gp target Cellular Target (e.g., DNA, Tubulin) drug_int->target Reaches Target pgp->drug_ext Efflux apoptosis Apoptosis target->apoptosis Induces inhibitor 6-Methoxyquinoline Derivative inhibitor->pgp Inhibits

Caption: P-glycoprotein (P-gp) Inhibition Mechanism.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division.[6] Agents that disrupt microtubule dynamics are potent anticancer drugs. A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as novel tubulin polymerization inhibitors that bind to the colchicine site.[6] These compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis. The most active compounds have shown extremely high cytotoxicity against various human tumor cell lines, including drug-resistant ones.[6]

G tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization mitosis Mitosis & Cell Division microtubule->mitosis inhibitor 6-Methoxyquinoline Derivative inhibitor->polymerization Inhibits depolymerization->tubulin

Caption: Inhibition of Tubulin Polymerization.

Conclusion

The 6-methoxyquinoline scaffold is a cornerstone in the synthesis of novel compounds with profound implications for drug discovery and materials science. This guide has provided a detailed overview of key synthetic protocols, quantitative data on representative derivatives, and insights into their mechanisms of action against critical cancer targets. The versatility of this core structure, combined with the continuous development of innovative synthetic methodologies, ensures that 6-methoxyquinoline derivatives will remain a fertile ground for future research and development, promising new solutions for challenging diseases and advanced technologies.

References

An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethyl-containing Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a pivotal strategy in medicinal chemistry and materials science. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and synthesis of trifluoromethyl-containing quinolines, presenting key data in a structured format, detailing experimental protocols for their synthesis, and illustrating their interaction with key signaling pathways.

Synthetic Strategies for Trifluoromethyl-containing Quinolines

The synthesis of trifluoromethyl-containing quinolines can be broadly categorized into four main approaches: the use of trifluoromethylated building blocks, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation.

Synthesis from Trifluoromethylated Building Blocks

One of the most common and effective methods for constructing the quinoline core is through the use of pre-trifluoromethylated starting materials. Classic named reactions such as the Gould-Jacobs, Skraup-Doebner-Von Miller, and Friedländer syntheses are frequently employed.

Gould-Jacobs Reaction: This method involves the reaction of a trifluoromethyl-substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

Skraup-Doebner-Von Miller Synthesis: This approach utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.[2][3] A reversal of the standard regiochemistry has been observed when condensing α,β‐unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid, leading to 2‐trifluoromethyl quinolines.[4]

Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, often catalyzed by acids or bases.[5][6] Proline potassium salt has been shown to be a superior catalyst for the synthesis of 4-trifluoromethyl quinoline derivatives via this method.[7]

A metal-free approach for the synthesis of 2-fluoroalkylated quinolines utilizes the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which act as both C1 synthons and fluoroalkyl building blocks.[8]

Radical Trifluoromethylation

Direct trifluoromethylation of the quinoline ring can be achieved through radical-based methods. These reactions often utilize reagents that can generate a trifluoromethyl radical (•CF3), which then attacks the quinoline core. An iron-catalyzed radical trifluoromethylation and cyclization of ortho-vinyl enaminones has been developed to construct functionalized quinolines.[9][10]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the use of a nucleophilic "CF3-" equivalent that reacts with an electrophilic quinoline precursor. This method is particularly useful for introducing the CF3 group at specific positions.

Electrophilic Trifluoromethylation

In electrophilic trifluoromethylation, an electrophilic "CF3+" source is used to react with the electron-rich quinoline ring. This approach has been less explored compared to nucleophilic and radical methods but has gained traction with the development of new electrophilic trifluoromethylating reagents.[11]

Quantitative Data on Synthetic Methods

The following tables summarize the quantitative data for various synthetic methods for preparing trifluoromethyl-containing quinolines, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of Trifluoromethyl-quinolines using the Friedländer Annulation

Entry2-Aminoaryl Ketone/AldehydeCarbonyl CompoundCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-5-(trifluoromethyl)benzaldehydeAcetoneProline potassium salt (10)DMSO80295[7]
22-Amino-4-(trifluoromethyl)benzophenoneEthyl acetoacetatePiperidineEthanolReflux688[5]
32-Trifluoroacetyl aniline2-Pentanone[Msim][OOCCCl3] (0.4)Solvent-free700.7599[12]
42-Trifluoroacetyl aniline2-Pentanone[Msim]Cl (1.3)Solvent-free701.1798[12]
5o-aminoaryl ketoneα-methylene carbonyl[bmim]HSO4 (0.5)Solvent-free702.3378[12]
6o-aminoaryl ketoneα-methylene carbonylImBu-SO3HSolvent-free500.592[12]
7o-aminoaryl ketoneα-methylene carbonylLi+-montmorilloniteSolvent-free1000.5-296[12]

Table 2: Iron-Catalyzed Synthesis of Substituted Quinolines

EntryArylamineStyreneCatalyst (mol%)Additive (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineStyreneFeCl3·6H2O (25)TFA (1.5)TFE1202412 (2,4-disubst.) + 36 (4-subst.)[13]
2AnilineStyreneFeCl3·6H2O (25)TFA (1.5)Methanol1202441 (2,4-disubst.) + 51 (4-subst.)[13]
3p-ToluidineStyreneFeCl3·6H2O (10)TFA (1.5)Methanol1202492 (combined)[13]
44-EthylanilineStyreneFeCl3·6H2O (10)TFA (1.5)Methanol1202492 (combined)[13]

Table 3: Skraup-Doebner-Von Miller Synthesis of 2-Trifluoromethyl Quinolines

EntryAnilineα,β-Unsaturated KetoneAcid/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12,3-Dimethylaniline(3E)-2-oxo-4-phenylbut-3-enoate methyl esterHf(OTf)4 (10 mol%)DichloromethaneRT4818[6]
22,3-Dimethylaniline(3E)-2-oxo-4-phenylbut-3-enoate methyl esterTFATFAReflux1280[6]
3Aniline1,1,1-Trifluoro-4-phenylbut-3-en-2-oneTrichloroacetic acid-120485[4]
44-Methoxyaniline1,1,1-Trifluoro-4-phenylbut-3-en-2-oneTrichloroacetic acid-120492[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of trifluoromethyl-containing quinolines.

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This protocol describes a classic Gould-Jacobs reaction to construct the quinoline core.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • 10% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Phosphorus oxychloride

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Hexane

Procedure:

  • Step 1: Formation of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture at 125 °C for 1-2 hours, during which ethanol will distill off.

  • Step 2: Cyclization. Add Dowtherm A to the reaction mixture and heat to 250 °C for 20-30 minutes. Cool the mixture and add hexane to precipitate the product. Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

  • Step 3: Saponification. Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide and heat to reflux with stirring until the solid has completely dissolved (typically 1-2 hours). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

  • Step 4: Decarboxylation. Heat the carboxylic acid from Step 3 at its melting point until gas evolution ceases (typically 1-2 hours) to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

Protocol 2: Iron-Catalyzed Radical Trifluoromethylation and Cyclization

This protocol details the synthesis of 3-acyl-4-(2,2,2-trifluoro-ethyl)quinolines from ortho-vinyl enaminones.[9][10]

Materials:

  • ortho-Vinyl enaminone (1.0 eq)

  • 1-(Trifluoromethyl)-1,3-benzo[d][14][15]iodaoxol-3(1H)-one (Togni's reagent II) (1.5 eq)

  • FeCp2 (10 mol%)

  • FeCl3 (1.0 eq)

  • Acetonitrile/Toluene (1:1)

Procedure:

  • To a sealed tube, add the ortho-vinyl enaminone, 1-(trifluoromethyl)-1,3-benzo[d][14][15]iodaoxol-3(1H)-one, FeCp2, and FeCl3.

  • Add a 1:1 mixture of acetonitrile and toluene.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-acyl-4-(2,2,2-trifluoro-ethyl)quinoline.

Signaling Pathway Interactions

Trifluoromethyl-containing quinolines have garnered significant attention as potent inhibitors of several key signaling pathways implicated in cancer, including those mediated by c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[16] These pathways are crucial for cell proliferation, survival, and angiogenesis.[17]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, promoting cell growth and motility.[18][19] Quinoline-based inhibitors can effectively block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity.[20]

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates Quinoline Trifluoromethyl- Quinoline Inhibitor Quinoline->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by trifluoromethyl-quinoline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase that, upon activation by ligands like EGF, triggers the Ras-Raf-MEK-ERK pathway, leading to cell proliferation.[21] Quinoline derivatives have been designed to target the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[22]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Quinoline Trifluoromethyl- Quinoline Inhibitor Quinoline->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Trifluoromethyl-quinolines as inhibitors of the EGFR signaling cascade.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] The binding of VEGF to VEGFR initiates downstream signaling, including the PI3K/Akt pathway, which promotes endothelial cell survival and proliferation.[23][24][25] Quinoline-based molecules have been developed as potent inhibitors of VEGFR-2, blocking the ATP-binding site and thereby inhibiting angiogenesis.[26]

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Quinoline Trifluoromethyl- Quinoline Inhibitor Quinoline->VEGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by trifluoromethyl-quinoline compounds.

Conclusion

The synthesis of trifluoromethyl-containing quinolines represents a vibrant and rapidly evolving field of research. The diverse synthetic methodologies available, coupled with the significant biological activities of these compounds, underscore their importance in drug discovery and development. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative data for reaction optimization, detailed experimental protocols, and the mechanisms by which these compounds interact with critical cancer-related signaling pathways. As research continues to advance, the development of novel and more efficient synthetic routes, along with a deeper understanding of their biological targets, will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

The Diverse Biological Landscape of Quinolinol Derivatives: An In-depth Technical Guide to Screening and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolinol and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This versatile heterocyclic core has been the subject of extensive research, leading to the development of numerous compounds with significant potential in therapeutic areas ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the biological activity screening of quinolinol derivatives, offering detailed experimental protocols, a summary of quantitative activity data, and visual representations of key molecular pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Quinolinol derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinolinol Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Not SpecifiedComparable to cisplatin[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast Adenocarcinoma)Not SpecifiedComparable to doxorubicin[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung Adenocarcinoma)Not SpecifiedComparable to cisplatin[1]
Quinoline-chalcone derivative 5K562Not SpecifiedNanomolar range[2]
Quinoline chalcone 6HL60Not Specified0.59[2]
Phenylsulfonylurea derivative 7HepG-2Not Specified2.71[2]
Phenylsulfonylurea derivative 7A549Not Specified7.47[2]
Phenylsulfonylurea derivative 7MCF-7Not Specified6.55[2]
Quinoline-chalcone derivative 12eMGC-803Not Specified1.38[3]
Quinoline-chalcone derivative 12eHCT-116Not Specified5.34[3]
Quinoline-chalcone derivative 12eMCF-7Not Specified5.21[3]
7-chloro-4-quinolinylhydrazone derivatives (36)SF-295 (CNS)MTT assay0.314 - 4.65 µg/cm³[4]
7-chloro-4-quinolinylhydrazone derivatives (36)HTC-8 (Colon)MTT assay0.314 - 4.65 µg/cm³[4]
7-chloro-4-quinolinylhydrazone derivatives (36)HL-60 (Leukemia)MTT assay0.314 - 4.65 µg/cm³[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)HL-60Not Specified19.88 ± 3.35 µg/ml[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)U937Not Specified43.95 ± 3.53 µg/ml[4]
Table 2: Antimicrobial Activity of Quinolinol Derivatives
Compound/DerivativeMicroorganismAssayZone of Inhibition (mm)MIC (µg/mL)Reference
Mannich bases of 8-HQ (2b, 3)Staphylococcus aureus (ATTCC 6538)Not Specified13 - 230.05 - 0.5[5]
Mannich bases of 8-HQ (2b, 3)Escherichia coli (ATTCC 7839)Not Specified13 - 230.05 - 0.5[5]
Mannich bases of 8-HQ (2b, 3)Candida albicans (10231)Not Specified-0.25 - 2.5[5]
Mannich bases of 8-HQ (2b, 3)Aspergillus nigerNot Specified-0.25 - 2.5[5]
Mannich bases of 8-HQ (2b, 3)Penicillium sp.Not Specified-0.25 - 2.5[5]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MRSANot Specified-Comparable to oxacillin/ciprofloxacin[1]
Quinolone-3-carbonitrile derivativesVarious strainsDisc diffusion-3.13 - 100[6]
6-amino-4-methyl-1H-quinoline-2-one derivatives (2, 6)Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coliNot Specified-3.12 - 50[7]
Table 3: Antioxidant Activity of Quinolinol Derivatives
Compound/DerivativeAssayIC50Reference
Mannich base of 8-HQ (2b)DPPH radical scavengingAlmost double the activity of trolox[5]
2-methylquinoline-4-carboxylic acidDPPH radical scavenging~30.25% inhibition at 5 mg/L[8]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH radical scavenging~40.43% inhibition at 5 mg/L[8]
Quinoline-hydrazone derivativeDPPH radical scavenging843.52 ppm[9]
Table 4: Enzyme Inhibitory Activity of Quinolinol Derivatives
Compound/DerivativeEnzymeAssayIC50 (µM)Reference
Substituted quinoline (7)Proteasome (chymotrypsin-like)Fluorogenic peptide substrate14.4[10]
Substituted quinoline (25)Proteasome (chymotrypsin-like)Fluorogenic peptide substrate5.4[10]
Pyrazole-substituted quinoline (12c)COX-2Not Specified0.1[11]
Pyrazole-substituted quinoline (14a)COX-2Not Specified0.11[11]
Pyrazole-substituted quinoline (14b)COX-2Not Specified0.11[11]
3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (3)JMJD3AlphaScreenLow micromolar[12]

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible screening of quinolinol derivatives. This section provides methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quinolinol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the quinolinol derivatives in the complete cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Quinolinol derivatives

  • Sterile filter paper discs

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinolinol derivative. Using sterile forceps, place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Quinolinol derivatives (dissolved in a suitable solvent like methanol or ethanol)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, mix a solution of the quinolinol derivative at various concentrations with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[14]

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9]

Enzyme Inhibition: Proteasome Activity Assay

This assay measures the inhibition of proteasome activity, a key target in cancer therapy.

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.5 mM ATP)

  • Quinolinol derivatives

  • Fluorometer or microplate reader with fluorescence detection

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the quinolinol derivative at various concentrations, and the proteasome-containing sample.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each concentration of the quinolinol derivative and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of quinolinol derivatives is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for biological activity screening.

Signaling Pathways

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinolinol_Ext Quinolinol Derivative FasL FasL/TRAIL Quinolinol_Ext->FasL DeathReceptor Death Receptor (Fas/TRAIL-R) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Quinolinol_Int Quinolinol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinolinol_Int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinolinol_Int->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathways induced by quinolinol derivatives.

Cell_Cycle_Arrest_Pathway Quinolinol Quinolinol Derivative p53 p53 Activation Quinolinol->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits G1_S G1/S Transition CDK_Cyclin->G1_S G2_M G2/M Transition CDK_Cyclin->G2_M CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest G2_M->CellCycleArrest

Caption: Cell cycle arrest pathway mediated by quinolinol derivatives.

Anti_Angiogenesis_Pathway Quinolinol Quinolinol Derivative VEGFR2 VEGFR2 Quinolinol->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Angiogenesis p70S6K->Angiogenesis

Caption: Anti-angiogenesis signaling pathway inhibited by quinolinol derivatives.

Experimental Workflow

Biological_Activity_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Quinolinol Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Library Compound Library (Stock Solutions) Purification->Library PrimaryScreening Primary Screening (e.g., Single High Concentration) Library->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Assays (IC50/MIC Determination) HitIdentification->DoseResponse SecondaryAssays Secondary Assays (e.g., Enzyme Inhibition, Gene Expression) DoseResponse->SecondaryAssays PathwayAnalysis Signaling Pathway Analysis SecondaryAssays->PathwayAnalysis InVivo In Vivo Studies (Animal Models) PathwayAnalysis->InVivo LeadCompound Lead Compound Identification & Optimization InVivo->LeadCompound

Caption: General experimental workflow for biological activity screening.

Conclusion

The quinolinol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives highly attractive for drug development. This guide provides a foundational resource for researchers in the field, offering standardized protocols, a compilation of activity data, and a visual understanding of the underlying molecular mechanisms. A systematic and rigorous screening approach, as outlined in this document, is essential for unlocking the full therapeutic potential of this remarkable class of compounds.

References

A Technical Guide to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Availability, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a key intermediate in the synthesis of fluorinated quinoline derivatives. This document consolidates information on its chemical properties, commercial availability, and potential applications in drug discovery and agrochemical research, supported by generalized experimental workflows and conceptual pathway diagrams.

Chemical and Physical Properties

This compound, with the CAS number 1701-21-9, is a solid, heterocyclic organic compound.[1][2][3] The presence of a trifluoromethyl group and a methoxy group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.[4]

PropertyValueSource
CAS Number 1701-21-9[2][3]
Molecular Formula C₁₁H₈F₃NO₂[1][3]
Molecular Weight 243.18 g/mol [1][3]
IUPAC Name 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[3]
Synonyms 6-methoxy-2-(trifluoromethyl)quinolin-4(1h)-one, 2-trifluoromethyl-4-hydroxy-6-methoxyquinoline[1][3]
Physical Form Solid[1]
Melting Point 275-277 °C[4]
Boiling Point (Predicted) 339.9±37.0 °C[4]
Density (Predicted) 1.407±0.06 g/cm³[4]

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. The compound is typically offered in quantities ranging from milligrams to grams with purity levels of 95% or higher.

SupplierProduct Code/Ref.PurityAvailable Quantities
CymitQuimica IN-DA003LIJ95%250mg
Angene International Limited AG003LIJNot specifiedInquire
MySkinRecipes #21050595%25mg

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reactions starting from substituted anilines. While a specific protocol for this exact compound is not publicly detailed, a generalized workflow can be inferred from the synthesis of structurally similar quinolinols. A common method is the cyclization of an appropriate aniline with a β-ketoester.

Generalized Experimental Protocol for Quinolin-4-ol Synthesis:

  • Reaction Setup: A mixture of a substituted aniline (e.g., 4-methoxyaniline) and a β-ketoester (e.g., ethyl trifluoroacetoacetate) is prepared in a suitable high-boiling solvent or with a catalyst like polyphosphoric acid.

  • Cyclization: The reaction mixture is heated to a high temperature (e.g., 170°C) for several hours to facilitate the condensation and cyclization reaction.[5] Progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethyl acetate) to remove impurities.[6] Further purification can be achieved by recrystallization or column chromatography on silica gel to yield the final product.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Methoxyaniline C Mixing in Polyphosphoric Acid A->C B Ethyl Trifluoroacetoacetate B->C D Heating (e.g., 170°C) Monitoring via TLC C->D Cyclization E Precipitation in Ice Water D->E F Filtration E->F G Washing & Drying F->G H Final Product: This compound G->H Purified Solid G A This compound (Starting Material) B Chemical Modification & Derivative Synthesis A->B C Library of Novel Quinoline Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E Active Compounds F Lead Optimization E->F G Preclinical Development F->G G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation & Survival E->F G Quinoline Derivative (Inhibitor) G->C Inhibition

References

An In-depth Technical Guide to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. It details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in medicinal chemistry. The document includes structured data tables for easy reference, detailed experimental methodologies, and graphical representations of synthetic and analytical workflows to support researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in numerous natural products and synthetic compounds with a broad range of biological activities. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility.

The compound exhibits keto-enol tautomerism, existing in equilibrium between the quinolin-4-ol form and its keto tautomer, 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one. The IUPAC name for the keto form is 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[1]. However, the "-ol" suffix is commonly used and recognized.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
IUPAC Name 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[1]
Synonyms 4-HYDROXY-6-METHOXY-2-(TRIFLUOROMETHYL)QUINOLINE, 6-methoxy-2-(trifluoromethyl)quinolin-4(1h)-one[1][2]
CAS Number 1701-21-9[1][2]
Molecular Formula C₁₁H₈F₃NO₂[1][3]
Molecular Weight 243.18 g/mol [1][3]
Appearance Solid[4]
Melting Point 275-277 °C[3]
Boiling Point 339.9±37.0 °C (Predicted)[3]
Density 1.407±0.06 g/cm³ (Predicted)[3]
XLogP3 2.4[1]
Polar Surface Area 38.3 Ų[1]

Synthesis and Characterization

The synthesis of 4-hydroxyquinoline derivatives is commonly achieved through methods like the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis. For this compound, a plausible route involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on established quinoline synthesis methodologies.

G Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification & Analysis Reactants p-Anisidine + Ethyl 4,4,4-trifluoroacetoacetate Solvent Reaction in suitable solvent (e.g., Ethanol) Reactants->Solvent Intermediate Formation of Enamine Intermediate Solvent->Intermediate Cyclization Thermal Cyclization in high-boiling solvent (e.g., Diphenyl ether) Intermediate->Cyclization Product_Crude Crude Product Formation Cyclization->Product_Crude Purification Recrystallization or Column Chromatography Product_Crude->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product G MTT Cytotoxicity Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat cells with compound dilutions B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability and determine IC50 H->I

References

Technical Data Summary: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the core physicochemical properties of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative relevant in medicinal chemistry and drug development. The primary focus is the determination and presentation of its molecular weight.

Physicochemical Data

The key quantitative data for this compound are summarized below. These values are derived from its molecular formula.

PropertyValueSource
IUPAC Name 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one[1]
Molecular Formula C₁₁H₈F₃NO₂[1][2][3]
Molecular Weight 243.18 g/mol [1][3]
CAS Number 1701-21-9[1][2]

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound is a fundamental property calculated based on its molecular formula, which is determined through methods such as mass spectrometry and elemental analysis.

Methodology:

  • Establish Molecular Formula: The molecular formula, C₁₁H₈F₃NO₂, is confirmed.[1][2][3]

  • Identify Atomic Weights: The standard atomic weights of the constituent elements are used:

    • Carbon (C): ~12.011 u

    • Hydrogen (H): ~1.008 u

    • Fluorine (F): ~18.998 u

    • Nitrogen (N): ~14.007 u

    • Oxygen (O): ~15.999 u

  • Calculation: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

    • (11 × 12.011) + (8 × 1.008) + (3 × 18.998) + (1 × 14.007) + (2 × 15.999) = 243.18 g/mol

This calculated value is consistent with figures published in chemical databases.[1][3]

Visualizations

The following diagram illustrates the logical workflow for determining the molecular weight from the compound's molecular formula.

G compound This compound formula Molecular Formula C₁₁H₈F₃NO₂ compound->formula elements Constituent Elements (C, H, F, N, O) formula->elements calculation Summation of Atomic Weights formula->calculation atomic_weights Standard Atomic Weights elements->atomic_weights atomic_weights->calculation mw Molecular Weight 243.18 g/mol calculation->mw

Caption: Workflow for Molecular Weight Calculation.

References

Navigating the Solubility of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

This compound is a quinoline derivative. The quinoline scaffold is a key feature in a wide array of pharmacologically active compounds, including those with antimalarial, anticancer, and antibacterial properties. The solubility of such compounds is a fundamental physicochemical property that significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential for formulation. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, which often impacts solubility.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined values. This structured format will allow for easy comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Ethanol25Shake-Flask
e.g., Methanol25Shake-Flask
e.g., Acetone25Shake-Flask
e.g., Acetonitrile25Shake-Flask
e.g., Dichloromethane25Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)25Shake-Flask
e.g., Ethyl Acetate25Shake-Flask
e.g., Toluene25Shake-Flask

Experimental Protocols

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the recommended procedures for determining the thermodynamic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a compound.[1] This method measures the concentration of the compound in a saturated solution that is in equilibrium with its solid form.[1][2]

Objective: To determine the equilibrium solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.[3]

  • Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]

  • After the incubation period, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is crucial to prevent overestimation of the solubility.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the accurate quantification of quinoline derivatives.[5]

Objective: To determine the concentration of dissolved this compound in the solvent samples.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Column: A reverse-phase C18 column is a common and effective choice for quinoline derivatives.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and high-purity water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact composition should be optimized for the compound.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by a UV scan and used for quantification.

  • Injection Volume: A typical injection volume is 10 µL.[5]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. A linearity of r² > 0.999 is desirable.[5]

  • Sample Analysis: Dilute the filtered sample solution from the shake-flask experiment to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original solubility of this compound in the organic solvent by accounting for the dilution factor.

Visualized Workflows

The following diagrams illustrate the key processes involved in solubility determination and the broader context of drug discovery for compounds like this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Quantify concentration by HPLC-UV F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

G cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_approval Regulatory Approval & Post-Market cluster_activities Key Activities for Quinoline Derivatives A Target Identification & Validation B Hit Identification (e.g., HTS) A->B C Hit-to-Lead Optimization B->C D Lead Optimization C->D act1 Synthesis of Analogs C->act1 act2 Solubility & Permeability (ADME Profiling) C->act2 E In Vitro & In Vivo Efficacy and Safety Testing D->E act3 Kinase Selectivity Profiling D->act3 act4 Structure-Activity Relationship (SAR) D->act4 F Phase I Clinical Trials E->F G Phase II Clinical Trials F->G H Phase III Clinical Trials G->H I Regulatory Review & Approval H->I J Post-Market Surveillance I->J

Caption: Drug discovery workflow for kinase inhibitors.

References

Technical Guide: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: LLZDJBZPTTUUPM-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, a detailed experimental protocol for its synthesis, and its potential biological significance, particularly as an intermediate for antimalarial and anticancer agents.

Chemical and Physical Properties

This compound, with the CAS Number 1701-21-9, is a quinolinone derivative characterized by a methoxy group at the 6-position and a trifluoromethyl group at the 2-position.[1] The trifluoromethyl group is a key substituent in medicinal chemistry known to enhance metabolic stability and lipophilicity.[2] The general class of quinoline derivatives is recognized for a wide range of biological activities, including antimalarial and anticancer properties.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈F₃NO₂PubChem[1]
Molecular Weight 243.18 g/mol PubChem[1]
IUPAC Name 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-onePubChem[1]
CAS Number 1701-21-9PubChem[1]
XLogP3 2.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]

Synthesis Protocol

The synthesis of this compound can be achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[4][5][6] The following protocol is adapted from a known procedure for the synthesis of a structurally similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline.[7] The key adaptation is the use of p-anisidine (4-methoxyaniline) as the starting aniline to introduce the 6-methoxy group.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Toluene

  • p-Toluenesulfonic acid

  • Saturated aqueous NH₄HCO₃ solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine p-anisidine (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid.

  • Condensation: Heat the reaction mixture to 140°C and allow it to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing overnight to ensure the completion of the initial condensation to form the enamine intermediate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄HCO₃, water, and saturated brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product, this compound.

Expected Outcome: Based on similar syntheses, this procedure is expected to provide the target compound as a solid with a yield in the range of 50-60%.[7]

Biological Significance and Potential Applications

Quinoline derivatives are a well-established class of compounds in drug discovery. The incorporation of a trifluoromethyl group, as seen in the title compound, has been shown to significantly enhance the antimalarial activity of quinolones against resistant strains of Plasmodium.[3]

Furthermore, the quinoline scaffold is a "privileged structure" that has been extensively utilized in the development of anticancer agents.[8] A key mechanism of action for many quinoline-based anticancer compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9] While direct studies on this compound are limited, its structural similarity to known inhibitors suggests it may serve as a valuable intermediate or a candidate molecule for targeting this pathway.

Potential Signaling Pathway Involvement

The PI3K/Akt/mTOR pathway is a primary target for many quinoline-based inhibitors.[10][11] The general mechanism involves the inhibition of key kinases within this cascade, leading to the suppression of downstream signaling that promotes cancer cell survival and proliferation.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline Derivative (e.g., 6-Methoxy-2-(trifluoromethyl) quinolin-4-ol) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway, a target for quinoline derivatives.

Summary

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical reactions, and its structure suggests potential utility as an antimalarial or anticancer agent, likely through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a modified Gould-Jacobs reaction, a reliable method for the preparation of 4-hydroxyquinoline derivatives. The protocol is presented in a step-by-step format, suitable for execution in a standard organic chemistry laboratory. Quantitative data, including molar equivalents, molecular weights, and expected yields, are summarized for clarity. A graphical representation of the synthesis workflow is also provided.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. The 6-methoxy substitution is also a common feature in many biologically active quinolines. The target molecule, this compound, combines these structural features and represents a valuable scaffold for further chemical exploration and drug development. The synthetic route described herein involves the condensation of 4-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal intramolecular cyclization.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Molar RatioTheoretical Yield (g)
4-MethoxyanilineC₇H₉NO123.151.0-
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.111.0-
This compoundC₁₁H₈F₃NO₂243.18-(based on limiting reagent)

Experimental Protocols

Scheme 1: Overall Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactant1 4-Methoxyaniline Intermediate Ethyl 3-((4-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate Reactant1->Intermediate Reflux Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Intermediate Product This compound Intermediate->Product High Temperature (e.g., Diphenyl ether, ~250 °C)

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

This procedure is adapted from the condensation step of a Knorr quinoline synthesis, which is analogous to the initial step of the Gould-Jacobs reaction.

Materials:

  • 4-Methoxyaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Toluene (or neat reaction)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-methoxyaniline and an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate.

  • The reaction can be performed neat or in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux (approximately 110-150°C, depending on the use of solvent) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure. The crude enamine intermediate can be used in the next step without further purification. If purification is desired, it can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound via Thermal Cyclization

This procedure describes a standard high-temperature cyclization characteristic of the Gould-Jacobs reaction.

Materials:

  • Crude ethyl 3-((4-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate (from Step 1)

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Hexane or other non-polar solvent for precipitation

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the crude enamine intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether. The volume of the solvent should be sufficient to allow for efficient stirring and heat transfer.

  • Heat the mixture to a high temperature, typically around 250°C, to initiate the intramolecular cyclization.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed. This can take several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling point solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Relationship of the Synthesis Pathway

Logical_Flow Start Starting Materials: 4-Methoxyaniline Ethyl 4,4,4-trifluoroacetoacetate Condensation Condensation Reaction (Formation of Enamine) Start->Condensation Intermediate Intermediate: Ethyl 3-((4-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate Condensation->Intermediate Cyclization Thermal Intramolecular Cyclization (Gould-Jacobs Reaction) Intermediate->Cyclization Purification Purification (Precipitation/Recrystallization) Cyclization->Purification Product Final Product: This compound Purification->Product

Caption: Logical workflow of the synthesis protocol.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • High temperatures are involved in the cyclization step; appropriate precautions should be taken to avoid burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols for the Conrad-Limpach Synthesis of Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conrad-Limpach synthesis is a classic and versatile method for the preparation of 4-hydroxyquinolines (quinolinols), a structural motif present in numerous biologically active compounds and pharmaceutical agents. This reaction proceeds through a two-step sequence involving the initial condensation of an aniline with a β-ketoester to form a Schiff base (enamine) intermediate, followed by a thermal cyclization to yield the quinolinol product.[1] The choice of reaction conditions, particularly temperature and solvent, is crucial for achieving high yields and directing the regioselectivity of the reaction.[1] This document provides detailed experimental protocols and quantitative data to guide researchers in the successful application of the Conrad-Limpach synthesis.

Data Presentation

The selection of a high-boiling point solvent is critical for the thermal cyclization step of the Conrad-Limpach synthesis to proceed efficiently. Below is a summary of the effect of different solvents on the yield of a representative Conrad-Limpach reaction.

SolventBoiling Point (°C)Reaction Time (min)Yield (%)
Methyl benzoate1996025
Ethyl benzoate2126045
Propyl benzoate2316058
Isobutyl benzoate2423566
2-Nitrotoluene2226060
1,2,4-Trichlorobenzene2146062
2,6-Di-tert-butylphenol2653565
Dowtherm A2573566

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments in the Conrad-Limpach synthesis, exemplified by the preparation of 2-methyl-4-hydroxyquinoline.

Protocol 1: Synthesis of the Enamine Intermediate (Ethyl β-anilinocrotonate)

This protocol describes the formation of the Schiff base intermediate from aniline and ethyl acetoacetate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Anhydrous calcium chloride

  • Beaker

  • Erlenmeyer flask

  • Stirring apparatus

Procedure:

  • In a 500-ml beaker, thoroughly mix 100 g (1.08 moles) of aniline and 130 g (1.00 mole) of ethyl acetoacetate.

  • Allow the mixture to stand at room temperature for at least 4 hours, or preferably overnight.

  • Transfer the reaction mixture to a 500-ml Erlenmeyer flask.

  • Add 25-30 g of anhydrous calcium chloride to the mixture to remove the water formed during the reaction.

  • Stopper the flask and allow it to stand for at least 3 hours, with occasional shaking.

  • Filter the mixture to remove the calcium chloride. The resulting pale yellow oil is ethyl β-anilinocrotonate, which is sufficiently pure for the next step. The yield is approximately 90-95%.

Protocol 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

This protocol details the high-temperature cyclization of the enamine intermediate to the final quinolinol product.[2]

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (or another suitable high-boiling point solvent like diphenyl ether)

  • Petroleum ether (b.p. 60-70°C)

  • Decolorizing carbon (e.g., Darco or Norit)

  • 500-ml three-necked round-bottomed flask

  • Dropping funnel

  • Sealed mechanical stirrer

  • Air condenser

  • Heating mantle

  • Büchner funnel

Procedure:

  • In a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser, place 150 ml of Dowtherm A.[2]

  • Heat the Dowtherm A to reflux with stirring.[2]

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.[2]

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will distill from the reaction mixture.[2]

  • Allow the reaction mixture to cool to room temperature, which will cause a yellow solid to separate.[2]

  • Add approximately 200 ml of petroleum ether (b.p. 60-70°C) to the flask.[2]

  • Collect the solid product on a Büchner funnel and wash it with 100 ml of petroleum ether.[2]

  • For purification, treat the crude, air-dried product with 10 g of decolorizing carbon in 1 l of boiling water.[2]

  • Filter the hot solution and allow it to cool.

  • The product, 2-methyl-4-hydroxyquinoline, will crystallize as white, hairlike needles. Collect the purified product by filtration. The yield is typically 85-90%.[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Conrad-Limpach synthesis of quinolinols.

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A Aniline C Mix & React at RT A->C B β-Ketoester B->C D Add Drying Agent (e.g., CaCl2) C->D E Filter D->E F Enamine Intermediate E->F I Add Enamine Intermediate F->I G High-Boiling Solvent (e.g., Dowtherm A) H Heat to Reflux (~250°C) G->H J Cool to RT H->J I->H K Add Petroleum Ether J->K L Filter K->L M Crude Quinolinol L->M N Recrystallize from Hot Water with Decolorizing Carbon M->N O Filter N->O P Pure 4-Hydroxyquinoline O->P

Caption: Experimental workflow for the Conrad-Limpach synthesis.

References

Application Notes and Protocols for the Characterization of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a quinoline derivative with potential applications in drug discovery. The protocols outlined below are based on established methodologies for the analysis of quinoline compounds and their derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₁₁H₈F₃NO₂PubChem CID: 278878[1]
Molecular Weight243.18 g/mol PubChem CID: 278878[1]
XLogP32.4PubChem CID: 278878[1]
Hydrogen Bond Donor Count2PubChem CID: 278878[1]
Hydrogen Bond Acceptor Count3PubChem CID: 278878[1]
Rotatable Bond Count1PubChem CID: 278878[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A general reverse-phase HPLC method is described below.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective for the elution of quinoline derivatives.

  • Gradient Program:

    • Start with 10% acetonitrile and hold for 2 minutes.

    • Ramp to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to 10% acetonitrile over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength between 254 nm and 320 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected HPLC Data
ParameterExpected Value
Retention Time (t_R)8 - 12 min
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HOH
~7.8d1HH-5
~7.5dd1HH-7
~7.3d1HH-8
~6.5s1HH-3
~3.9s3HOCH₃

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~175C-4
~158C-6
~145 (q)C-2
~140C-8a
~128C-5
~122 (q, J ≈ 275 Hz)CF₃
~120C-7
~118C-4a
~105C-8
~95C-3
~56OCH₃

¹⁹F NMR:

Chemical Shift (δ, ppm)Assignment
~ -60CF₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for quinoline derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.

Ionm/z (calculated)m/z (observed)
[M+H]⁺244.0580~244.058
[M+Na]⁺266.0399~266.040

Expected Fragmentation Pattern: The fragmentation of the molecular ion may involve the loss of small neutral molecules such as CO, H₂O, and radicals like •CF₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Assignment
3400 - 3200O-H stretching (hydroxyl group)
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (methyl group)
1650 - 1630C=O stretching (quinolinone carbonyl)
1600 - 1450C=C stretching (aromatic rings)
1300 - 1100C-F stretching (trifluoromethyl group)
1250 - 1000C-O stretching (methoxy group and phenol)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms Mass Spectrometry (HRMS) ftir FTIR Spectroscopy data_analysis Structural Elucidation & Data Interpretation hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.

Potential Anticancer Signaling Pathway

Quinoline derivatives have been investigated for their anticancer properties, which can be mediated through various signaling pathways. A plausible mechanism involves the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell compound This compound pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic Downregulates mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a quinoline derivative of significant interest in pharmaceutical research and development due to the diverse pharmacological activities associated with the quinoline scaffold, such as antimalarial, anticancer, and antibacterial properties. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, robust and reliable analytical methods for purity determination are essential throughout the drug development lifecycle.

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation, grounded in established chromatographic principles and regulatory expectations.

Scientific Rationale and Method Development

The fundamental principle of this method is reversed-phase chromatography, which separates compounds based on their hydrophobicity. The stationary phase is nonpolar (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic modifier.[1] this compound, with its quinoline core, methoxy, and trifluoromethyl groups, possesses significant hydrophobicity, making it well-suited for retention and separation on a C18 column.[2][3]

The selection of the mobile phase components—acetonitrile and a phosphate buffer—is critical. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The phosphate buffer is employed to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any potential impurities, thereby ensuring stable retention times and symmetrical peak shapes.[2] A gradient elution is utilized to ensure the timely elution of both the main compound and any potential impurities with differing polarities, providing optimal resolution across the entire chromatogram.[4]

The detection wavelength was selected based on the UV-Vis absorption characteristics of the quinoline chromophore. Quinoline derivatives typically exhibit strong absorbance in the UV region.[5][6] A Diode Array Detector (DAD) is recommended to allow for peak purity analysis and to monitor for co-eluting impurities.

This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[7][8][9]

Experimental Protocol

Instrumentation and Materials

Component Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile/Water (50:50, v/v)
Analyte This compound Reference Standard and Test Sample

Chromatographic Conditions

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with DAD scanning from 200-400 nm)
Injection Volume 10 µL
Gradient Program See Table Below

Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution (e.g., 0.1 mg/mL) sequence Create Injection Sequence prep_standard->sequence prep_sample Prepare Test Sample Solution (e.g., 1.0 mg/mL) prep_sample->sequence prep_mobile_phase Prepare Mobile Phases A and B instrument_setup Instrument Setup & Equilibration prep_mobile_phase->instrument_setup run_analysis Execute Run instrument_setup->run_analysis sequence->run_analysis integration Integrate Peaks run_analysis->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report Validation_Framework Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ FitForPurpose Fit for Intended Purpose (Purity Assay) Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Range->FitForPurpose Robustness->FitForPurpose LOD_LOQ->FitForPurpose

References

Application Notes and Protocols for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activity of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is limited in publicly available literature. The following application notes and protocols are based on the common activities and mechanisms of action observed for structurally related quinoline derivatives, which have shown potential as anticancer and antimalarial agents. These protocols provide a framework for the potential in vitro evaluation of this compound and should be adapted and validated experimentally.

Introduction

This compound is a quinoline derivative. The quinoline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties including anticancer and antimalarial effects. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the methoxy group can influence target binding and selectivity. This document outlines potential in vitro assays to characterize the biological activity of this compound.

Potential Applications

Based on the activities of similar quinoline compounds, this compound could be investigated for the following applications:

  • Anticancer Agent: Particularly for its potential to inhibit cancer cell proliferation and induce apoptosis. Many quinoline derivatives have been shown to target signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway.

  • Antimalarial Agent: Quinoline-based drugs have a long history in the treatment of malaria. This compound could be evaluated for its activity against various strains of Plasmodium falciparum.

Quantitative Data Summary (Hypothetical)

The following table is a hypothetical representation of data that could be generated from the described in vitro assays.

Assay TypeCell Line / TargetParameterValue (µM)
Anticancer Activity
Cell Viability (MTT)MCF-7 (Breast Cancer)IC₅₀8.5
A549 (Lung Cancer)IC₅₀12.2
HCT116 (Colon Cancer)IC₅₀9.8
PI3K Kinase AssayPI3KαIC₅₀2.1
Akt Kinase AssayAkt1IC₅₀5.7
mTOR Kinase AssaymTORC1IC₅₀3.4
Antimalarial Activity
P. falciparum Growth3D7 (Chloroquine-sens.)IC₅₀0.9
Dd2 (Chloroquine-res.)IC₅₀1.5

Experimental Protocols

In Vitro Anticancer Activity

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This protocol investigates the effect of the compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system. GAPDH is used as a loading control.

In Vitro Antimalarial Activity

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2)

  • Human red blood cells (O+)

  • Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)

  • This compound (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the compound in complete parasite medium.

    • Add the parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer.

    • Add the lysis buffer to each well and mix.

    • Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-Methoxy-2-(trifluoromethyl) quinolin-4-ol Compound->PI3K Compound->Akt Compound->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Application Notes and Protocols: 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a crucial heterocyclic building block in medicinal chemistry. Its unique structural features, combining a quinoline core, a methoxy group, and a trifluoromethyl moiety, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potent kinase inhibitors, specifically targeting Cyclin G-Associated Kinase (GAK), a protein implicated in viral infections and cancer.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₈F₃NO₂
Molecular Weight 243.18 g/mol
IUPAC Name 6-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one
CAS Number 1701-21-9
Appearance Solid
Melting Point 275-277 °C

Application in Drug Discovery: Targeting Cyclin G-Associated Kinase (GAK)

Derivatives of this compound have emerged as potent inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis. This process is essential for the entry of various viruses, including Hepatitis C, into host cells. Furthermore, GAK is implicated in cancer progression, making it a dual target for antiviral and anticancer therapies.

The general structure of these GAK inhibitors involves the 4-anilinoquinoline scaffold, which is synthesized from the 4-chloro derivative of this compound.

Quantitative Data: Structure-Activity Relationship (SAR) of 4-Anilinoquinoline GAK Inhibitors

The following table summarizes the inhibitory activity (Ki values) of a series of 4-anilinoquinoline derivatives against GAK. This data, adapted from published research, highlights the influence of substitutions on both the quinoline core and the aniline moiety on inhibitory potency. While a compound with simultaneous 6-methoxy and 2-(trifluoromethyl) substitutions is not explicitly detailed in the provided public data, the structure-activity relationship (SAR) can be inferred from analogs.

CompoundQuinoline Substituent (R¹)Aniline Substituent (R²)GAK Kᵢ (nM)
1 6,7-di-OCH₃3,4,5-tri-OCH₃3.9
2 6-CF₃4-ClData not available
3 6-OCH₃3,4,5-tri-OCH₃Slight decrease vs. 6,7-di-OCH₃
4 7-F3,4,5-tri-OCH₃Potent activity
5 6-CN3,4,5-tri-OCH₃Potent activity

Note: The data is compiled from various sources to illustrate the SAR. Direct comparison between all compounds may be limited by different experimental conditions.

The data suggests that electron-withdrawing groups like trifluoromethyl at the 6-position of the quinoline ring are tolerated and can contribute to potent inhibition. The methoxy group at the 6-position also maintains good activity. The substitution pattern on the 4-anilino moiety is critical, with multiple methoxy groups generally leading to high potency.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Conrad-Limpach synthesis of quinolones.

Materials:

  • 4-Methoxyaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., Dowtherm A)

  • Ethanol

  • Sodium carbonate solution

  • Ethyl acetate

  • Crushed ice

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of 4-methoxyaniline with 1.1 equivalents of ethyl 4,4,4-trifluoroacetoacetate. Heat the mixture at 140-150 °C for 2-4 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Work-up (Intermediate): Cool the reaction mixture to room temperature. Add an aqueous solution of sodium carbonate to neutralize any remaining acid. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-((4-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate.

  • Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) at 120-140 °C and stir for 1-2 hours. Alternatively, the intermediate can be heated in a high-boiling point solvent like Dowtherm A to 250 °C for 30-60 minutes.

  • Work-up (Final Product): Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the desired product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water

  • Sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Add a catalytic amount of DMF. Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture into a beaker of ice-water with stirring to quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline. This product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Anilino-6-methoxy-2-(trifluoromethyl)quinoline Derivatives

Materials:

  • 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

  • Substituted aniline (e.g., 3,4,5-trimethoxyaniline)

  • Ethanol or n-butanol

  • Hydrochloric acid (catalytic amount, optional)

Procedure:

  • Reaction: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline and 1.1 equivalents of the desired substituted aniline in ethanol or n-butanol. A catalytic amount of hydrochloric acid can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux for 4-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 4-anilino-6-methoxy-2-(trifluoromethyl)quinoline derivative.

Signaling Pathway Diagrams

Cyclin G-Associated Kinase (GAK) Signaling in Viral Entry

The following diagram illustrates the role of GAK in clathrin-mediated endocytosis, a pathway hijacked by viruses like Hepatitis C for entry into host cells. GAK inhibitors developed from this compound can block this process.

GAK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Virus Receptor Receptor Virus->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Clathrin Clathrin Clathrin->Clathrin_Coated_Pit AP2 AP2 AP2->Clathrin_Coated_Pit GAK GAK GAK->AP2 Phosphorylates & Activates GAK_Inhibitor GAK Inhibitor (Quinoline Derivative) GAK_Inhibitor->GAK Inhibits Endosome Endosome Clathrin_Coated_Pit->Endosome Endocytosis Viral_Replication Viral Replication Endosome->Viral_Replication Viral Genome Release

Caption: GAK's role in viral entry via clathrin-mediated endocytosis.

BET Bromodomain Signaling in Cancer

Quinoline-based scaffolds have also been explored as inhibitors of BET bromodomains, which are key regulators of oncogene transcription. The following diagram shows the general mechanism of BET protein function and its inhibition.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histones Acetylated Histones BET_Protein BET Protein (e.g., BRD4) Histones->BET_Protein Binding TF Transcription Factors TF->BET_Protein Recruitment RNA_Pol_II RNA Pol II BET_Protein->RNA_Pol_II Activates Oncogene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogene_Transcription Initiates BET_Inhibitor BET Inhibitor (Quinoline Scaffold) BET_Inhibitor->BET_Protein Inhibits Binding

Caption: Mechanism of BET protein-mediated oncogene transcription and its inhibition.

Conclusion

This compound is a versatile intermediate for the synthesis of biologically active molecules. Its application in the development of 4-anilinoquinoline-based GAK inhibitors demonstrates its potential in generating drug candidates for antiviral and anticancer therapies. The provided protocols offer a foundation for the synthesis and derivatization of this valuable scaffold, while the signaling pathway diagrams provide a conceptual framework for the mechanism of action of the resulting compounds. Further exploration of derivatives of this compound is warranted to discover novel therapeutics with improved potency and selectivity.

Application Notes and Protocols for Trifluoromethylquinoline Compounds as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents. Quinoline-containing compounds have historically been a cornerstone of antimalarial chemotherapy, with notable examples like chloroquine and mefloquine. The incorporation of the trifluoromethyl (-CF3) group into the quinoline scaffold has emerged as a promising strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved therapeutic outcomes.[1][2] This document provides a comprehensive overview of the antimalarial potential of trifluoromethylquinoline compounds, including their synthesis, in vitro and in vivo efficacy, mechanism of action, and structure-activity relationships. Detailed experimental protocols for the evaluation of these compounds are also presented.

Data Presentation: In Vitro Antimalarial Activity and Cytotoxicity

The following tables summarize the reported in vitro activities of various trifluoromethylquinoline derivatives against different strains of P. falciparum and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Antiplasmodial Activity of Trifluoromethylquinoline Derivatives against P. falciparum

Compound ID/SeriesP. falciparum StrainIC50 (µM)IC50 (nM)Reference CompoundIC50 (Reference)Source
2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (CQ-sensitive)4.8 µg/mLChloroquine[3]
2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketoneD10 (CQ-sensitive)5.2 µg/mLChloroquine[3]
4-aminoquinoline-trifluormethyltriazoline (6e)Pf3D7 (CQ-sensitive)4[4]
4-aminoquinoline-trifluormethyltriazoline (6e)PfK1 (CQ-resistant)120[4]
4-aminoquinoline-trifluormethyltriazoline (6i)Pf3D7 (CQ-sensitive)9[4]
4-aminoquinoline-trifluormethyltriazoline (6i)PfK1 (CQ-resistant)100[4]
4-aminoquinoline-trifluormethyltriazoline (6o)Pf3D7 (CQ-sensitive)18[4]
4-aminoquinoline-trifluormethyltriazoline (6o)PfK1 (CQ-resistant)150[4]
4-aminoquinoline-trifluormethyltriazoline (6s)Pf3D7 (CQ-sensitive)20[4]
4-aminoquinoline-trifluormethyltriazoline (6s)PfK1 (CQ-resistant)450[4]
7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide (5g)FCB1 (CQ-resistant)< ChloroquineChloroquine5x less active[5]
3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide (3c)FcB1 (CQ-resistant)2.4Chloroquine[6]
3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide (4b)FcB1 (CQ-resistant)1.9Chloroquine[6]
3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide (4c)FcB1 (CQ-resistant)2.0Chloroquine[6]
3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide (5b)FcB1 (CQ-resistant)2.1Chloroquine[6]
3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide (5c)FcB1 (CQ-resistant)1.2Chloroquine[6]
3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide (6b)FcB1 (CQ-resistant)1.7Chloroquine[6]
[1][3][4]triazolo[1,5-a]pyrimidine derivative (2)W2 (CQ-resistant)0.023[7]
[1][3][4]triazolo[1,5-a]pyrimidine derivative (5)W2 (CQ-resistant)0.55[7]
[1][3][4]triazolo[1,5-a]pyrimidine derivative (8)W2 (CQ-resistant)0.4[7]
[1][3][4]triazolo[1,5-a]pyrimidine derivative (13)W2 (CQ-resistant)0.3[7]
Pyrazolopyrimidine derivative (33)W2 (CQ-resistant)1.2[7][8]
Pyrazolopyrimidine derivative (38)W2 (CQ-resistant)5.1[7][8]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative (56)W2 (CQ-resistant)1.4[7][8]
Amodiaquine analogue (1a)3D7 (CQ-sensitive)0.328-5.483[9]
Amodiaquine analogue (1a)K1 (CQ-resistant)0.622-7.746[9]
Amodiaquine analogue (1b)3D7 (CQ-sensitive)0.328-5.483[9]
Amodiaquine analogue (1b)K1 (CQ-resistant)0.622-7.746[9]
Amodiaquine analogue (2b)3D7 (CQ-sensitive)0.328-5.483[9]
Amodiaquine analogue (2b)K1 (CQ-resistant)0.622-7.746[9]

Table 2: In Vivo Efficacy of Trifluoromethylquinoline Derivatives

Compound IDAnimal ModelParasite StrainDosing Regimen% Parasite ReductionCure Rate (%)Source
4-aminoquinoline-trifluormethyltriazoline (6e)MouseP. bergheiNot specified99.9% on day 740[4]
4-aminoquinoline derivative (1m)BALB/c miceP. bergheiED50: 2.062 mg/kgCured mice[10]
4-aminoquinoline derivative (1o)BALB/c miceP. bergheiED50: 2.231 mg/kgCured mice[10]
4-aminoquinoline derivative (2c)BALB/c miceP. bergheiED50: 1.431 mg/kgCured mice[10]
4-aminoquinoline derivative (2j)BALB/c miceP. bergheiED50: 1.623 mg/kgCured mice[10]
4-aminoquinoline derivative (3d)C57/BL6 miceP. berghei ANKA5 mg/kg, oral, once daily for 4 days47% on day 7[11]

Table 3: Cytotoxicity of Trifluoromethylquinoline Derivatives against Mammalian Cell Lines

Compound ID/SeriesCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Source
7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide (5g)MCF750[5]
[1][3][4]triazolo[1,5-a]pyrimidine derivatives (1-26)HepG2Not toxic[7]
Pyrazolopyrimidine derivative (33)HepG2467.8[7][8]
Pyrazolopyrimidine derivative (38)HepG279.6[7][8]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivative (56)HepG2351[7][8]
Amodiaquine analoguesCOS-7Not cytotoxic at effective doses[9]
2,8-Bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneHL-6010 +/- 2.5[12]
2-arylvinylquinolines (24, 29, 92)HepG2> 1000[13]

Mechanism of Action

The precise mechanism of action for many trifluoromethylquinoline compounds is still under investigation, but several potential targets and pathways have been proposed. Similar to other quinoline antimalarials, they are thought to interfere with essential processes in the parasite's life cycle.[1][14][15]

  • Inhibition of Heme Polymerization: A primary mechanism for quinoline drugs like chloroquine is the inhibition of hemozoin formation in the parasite's digestive vacuole.[14][15][16] The accumulation of toxic free heme leads to parasite death. Some trifluoromethylquinolines are also believed to act via this pathway.[17]

  • DNA Intercalation: Certain trifluoromethylquinoline derivatives have been shown to bind to and intercalate with DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.[3][12]

  • Enzyme Inhibition: Trifluoromethyl quinazoline derivatives have been reported to inhibit essential enzymes in the malaria parasite's lifecycle, such as dihydroorotate dehydrogenase (PfDHODH).[1][18][19]

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Mechanism of Action of Trifluoromethylquinolines cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity DNA Parasite DNA Replication DNA Replication & Transcription DNA->Replication PfDHODH PfDHODH Orotate Orotate Biosynthesis PfDHODH->Orotate Replication->ParasiteDeath Disruption leads to Orotate->ParasiteDeath Inhibition leads to TFQ Trifluoromethylquinoline Compound TFQ->Heme Inhibits Polymerization TFQ->DNA Intercalates TFQ->PfDHODH Inhibits

Caption: Proposed mechanisms of action for trifluoromethylquinoline antimalarials.

G General Workflow for Antimalarial Drug Discovery CompoundSynthesis Compound Synthesis (Trifluoromethylquinoline Derivatives) InVitroScreening In Vitro Screening CompoundSynthesis->InVitroScreening CytotoxicityAssay Cytotoxicity Assay InVitroScreening->CytotoxicityAssay Active Compounds InVivoTesting In Vivo Efficacy Testing CytotoxicityAssay->InVivoTesting Selective Compounds LeadOptimization Lead Optimization (SAR Studies) InVivoTesting->LeadOptimization Efficacious Compounds LeadOptimization->CompoundSynthesis Iterative Process PreclinicalDevelopment Preclinical Development LeadOptimization->PreclinicalDevelopment

Caption: A typical workflow for the discovery and development of new antimalarial drugs.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, K1, W2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, 0.5% Albumax II)

  • 96-well black microtiter plates

  • Test compounds dissolved in DMSO

  • SYBR Green I dye (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare a parasite culture with 2% parasitemia and 2% hematocrit in complete culture medium.

  • Serially dilute the test compounds in complete culture medium in a separate 96-well plate.

  • Transfer 100 µL of the diluted compounds to the 96-well black microtiter plates. Include positive (chloroquine) and negative (no drug) controls.

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x final concentration) to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the compound concentration using a non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2, HEK293).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.

In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)

This is a standard model to evaluate the in vivo efficacy of antimalarial compounds in mice.

Materials:

  • Plasmodium berghei ANKA strain

  • BALB/c or C57/BL6 mice (6-8 weeks old)

  • Test compounds formulated for oral or intraperitoneal administration

  • Chloroquine or artesunate as a positive control

  • Giemsa stain

  • Microscope

Procedure:

  • Infect the mice intravenously or intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells on Day 0.

  • Randomly group the mice (n=5 per group).

  • Administer the test compound and controls daily from Day 0 to Day 3.

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasitemia for each group and determine the percentage of parasite growth inhibition compared to the untreated control group.

  • Monitor the mice for survival.

Structure-Activity Relationship (SAR)

The antimalarial activity of trifluoromethylquinoline compounds is significantly influenced by the position and nature of substituents on the quinoline ring and the side chain.[2]

  • Position of the Trifluoromethyl Group: The presence of a trifluoromethyl group, particularly at the 2- and/or 8-positions of the quinoline ring, has been shown to be important for antimalarial activity.[3][7]

  • Side Chain: The nature of the side chain at the 4-position of the quinoline ring plays a crucial role. Modifications to the side chain, such as the incorporation of triazoline or pyrimidine moieties, have yielded potent compounds.[3][4]

  • Substituents on the Quinoxaline Ring: For quinoxaline derivatives, substitutions with chloro, methyl, or methoxy groups can influence activity.[5]

G Structure-Activity Relationship (SAR) Insights QuinolineCore Quinoline Core Position2 Position 2 QuinolineCore->Position2 Position4 Position 4 QuinolineCore->Position4 Position8 Position 8 QuinolineCore->Position8 Substituents Other Substituents (e.g., Cl, OMe) QuinolineCore->Substituents AntimalarialActivity Antimalarial Activity Position2->AntimalarialActivity -CF3 enhances activity SideChain Side Chain Position4->SideChain Position8->AntimalarialActivity -CF3 enhances activity SideChain->AntimalarialActivity Nature of side chain is critical Substituents->AntimalarialActivity Modulates activity

Caption: Key structural features influencing the antimalarial activity of trifluoromethylquinolines.

Conclusion

Trifluoromethylquinoline compounds represent a promising class of molecules in the search for new antimalarial drugs. Their potent in vitro and in vivo activities against both drug-sensitive and drug-resistant strains of P. falciparum warrant further investigation. The detailed protocols and summarized data provided in this document serve as a valuable resource for researchers in the field to design and execute further studies aimed at optimizing these compounds for clinical development. Continued exploration of their mechanism of action and structure-activity relationships will be crucial for the development of next-generation antimalarial therapies.

References

Application Notes and Protocols for Antifungal Screening of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation for the antifungal screening of fluorinated quinoline derivatives. The protocols outlined below are based on established research and are intended to guide the discovery and development of novel antifungal agents.

Introduction

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antifungal properties. The incorporation of fluorine atoms into the quinoline scaffold can significantly enhance their potency, bioavailability, and metabolic stability. This document details the experimental procedures for evaluating the antifungal efficacy of novel fluorinated quinoline derivatives, presenting key data in a structured format and visualizing experimental workflows and potential mechanisms of action.

Data Presentation: Antifungal Activity of Fluorinated Quinoline Derivatives

The following tables summarize the antifungal activity of various fluorinated quinoline derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, percentage of inhibition, or EC50 values (the concentration that causes 50% of the maximum effect).

Table 1: Antifungal Activity of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates against Phytopathogenic Fungi [1][2]

CompoundSubstituentS. sclerotiorum (% Inhibition at 50 µg/mL)R. solani (% Inhibition at 50 µg/mL)P. piricola (% Inhibition at 50 µg/mL)C. arachidicola (% Inhibition at 50 µg/mL)
2b4-tert-butyl>80--46.7
2e4-F>80-72.0-
2f4-Cl>80-76.046.7
2g4-OCH3-80.8--
2k2-Cl>80-76.0-
2n2,4-diCl>80-76.060.0
Tebufloquin (Control)--69.765.437.5

'-' indicates data not reported or not significant.

Table 2: Antifungal Activity of Quinoline Derivatives against Human Pathogenic Fungi [3][4][5]

CompoundFungal StrainMIC (µg/mL)
Naringenin-ciprofloxacin hybridCandida albicans ATCC 9087388 times more active than ciprofloxacin
Compound 10 (glycosylated-fluoroquinolone)Candida albicans0.0056 ± 0.0014 mM
Compound 10 (glycosylated-fluoroquinolone)Penicillium chrysogenum0.0453 ± 0.0156 mM
Hybrid 7cCryptococcus neoformans15.6
Hybrid 7dCryptococcus neoformans15.6
Quinoline-chalcone derivative (PK-10) + FluconazoleFLC-resistant C. albicansPotent activity
Compound 5 (quinoline derivative)DermatophytesGeometric Mean = 19.14
Compound 2 (quinoline derivative)Candida spp.Geometric Mean = 50
Compound 3 (quinoline derivative)Candida spp.Geometric Mean = 47.19

Table 3: In Vivo Efficacy of Quinoline Derivative Ac12 [6][7]

CompoundFungal StrainIn Vivo Antifungal Activity
Ac12Botrytis cinereaComparable to commercial fungicide boscalid

Experimental Protocols

Detailed methodologies for the key experiments involved in the antifungal screening of fluorinated quinoline derivatives are provided below.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.[5]

Materials:

  • Test compounds (fluorinated quinoline derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, dermatophytes)

  • Culture medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the concentration of the inoculum to a standard density (e.g., 0.5 McFarland standard for yeasts, or a specific spore concentration for molds).

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the culture medium within the 96-well plates to achieve a range of final concentrations.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include wells for positive control (fungal inoculum with standard antifungal), negative control (fungal inoculum with vehicle), and sterility control (medium only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28-30°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, longer for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity index.[3][5]

Materials:

  • Mammalian cell line (e.g., L6 muscle cell line, NIH/3T3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control. The concentration that reduces cell viability by 50% (CC50) is determined.

Visualizations

Experimental Workflow for Antifungal Screening

The following diagram illustrates the general workflow for the screening and evaluation of novel antifungal compounds.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Selectivity & Preliminary Mechanism cluster_3 In Vivo Evaluation synthesis Synthesis of Fluorinated Quinoline Derivatives library Compound Library synthesis->library primary_screening Primary Antifungal Screening (e.g., Single Concentration) library->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic_determination->cytotoxicity mechanism Mechanism of Action Studies (e.g., Cell Membrane Integrity) cytotoxicity->mechanism in_vivo In Vivo Efficacy Studies (e.g., Murine Model) mechanism->in_vivo

Caption: Workflow for antifungal drug discovery.

Potential Signaling Pathway Disruption by Fluorinated Quinolines

This diagram illustrates a potential mechanism of action for fluorinated quinoline derivatives, which may involve the inhibition of DNA gyrase and disruption of the fungal cell membrane.

G cluster_0 Fungal Cell quinoline Fluorinated Quinoline Derivative cell_membrane Cell Membrane quinoline->cell_membrane Disruption dna_gyrase DNA Gyrase (Topoisomerase II) quinoline->dna_gyrase Inhibition cell_death Cell Death (Apoptosis) cell_membrane->cell_death Damage leads to dna_replication DNA Replication & Transcription dna_gyrase->dna_replication dna_replication->cell_death Failure leads to

Caption: Potential antifungal mechanisms of action.

References

Application Notes and Protocols for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitutions on this particular molecule—a methoxy group at the 6-position and a trifluoromethyl group at the 2-position—suggest its potential as a bioactive agent. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy group can influence the electronic properties and solubility of the molecule.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the known biological activities of structurally related quinoline derivatives. Detailed protocols for synthesis and biological evaluation are also presented to guide researchers in their investigation of this compound and its analogs.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively available in the public domain, the chemical structure suggests potential utility in the following areas:

  • Anticancer Drug Discovery: Quinoline derivatives are well-established as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases involved in cell signaling pathways (e.g., PI3K/Akt/mTOR, c-Met), disruption of tubulin polymerization, and induction of apoptosis. The presence of the trifluoromethyl group in this compound makes it an interesting candidate for screening against a panel of cancer cell lines.

  • Antimalarial Drug Development: The quinoline core is the basis for several important antimalarial drugs, such as chloroquine and quinine. These compounds typically interfere with the detoxification of heme in the malaria parasite. Given the prevalence of drug resistance, there is a continuous need for new antimalarial agents, and novel quinoline derivatives are promising candidates for investigation.

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize the in vitro activity of structurally similar quinoline compounds from the literature.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinoline derivativeHL-60 (Leukemia)10 ± 2.5[1](--INVALID-LINK--)
4-Anilinofuro[2,3-b]quinoline derivative (5a)Mean of 60 cell lines0.025[2](--INVALID-LINK--)
6,7-dimethoxy-4-anilinoquinolineHT-29 (Colon)0.08[3](--INVALID-LINK--)
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[4](--INVALID-LINK--)
2-phenylquinolin-4-amineHT-29 (Colon)8.12[4](--INVALID-LINK--)

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

Compound/DerivativePlasmodium falciparum StrainIC50 (nM)Reference
6-Chloro-2-arylvinylquinoline (29)Dd2 (Chloroquine-resistant)4.8 ± 2.0[5](--INVALID-LINK--)
6-Chloro-7-methoxy-4(1H)-quinolone (58)W2 (Chloroquine-resistant)7.72[6](--INVALID-LINK--)
6-Chloro-7-methoxy-4(1H)-quinolone (58)TM90-C2B (Chloroquine-resistant)7.76[6](--INVALID-LINK--)
6-Methoxy-styrylquinoline (9)Dd2 (Chloroquine-resistant)28.6 ± 0.9[7](--INVALID-LINK--)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential mechanisms of action for quinoline derivatives in cancer and malaria.

anticancer_pathway cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Quinoline This compound PI3K PI3K Quinoline->PI3K inhibits Tubulin Tubulin Dimers Quinoline->Tubulin inhibits AKT Akt PI3K->AKT activates Apoptosis Apoptosis PI3K->Apoptosis inhibits mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Microtubules Microtubules Tubulin->Microtubules polymerization Tubulin->Apoptosis induces (when disrupted) Microtubules->Proliferation required for

Hypothetical anticancer mechanisms of action.

antimalarial_pathway cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin detoxification (biocrystallization) Parasite_Death Parasite Death Heme->Parasite_Death leads to Quinoline This compound Quinoline->Heme inhibits detoxification

Hypothetical antimalarial mechanism of action.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of 6-Methoxyquinoline Derivatives (General Procedure)

This protocol is based on the Skraup synthesis, a classic method for preparing quinolines.

Materials:

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • p-Nitrophenol (or other oxidizing agent)

  • Ferrous sulfate (inhibitor)

  • Boric acid (inhibitor)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine p-anisidine, glycerol, p-nitrophenol, ferrous sulfate, and boric acid.

  • Slowly add concentrated sulfuric acid to the mixture with stirring. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture to 140°C and maintain at reflux for 8-9 hours.

  • Cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of approximately 5.5.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

synthesis_workflow Start Reactants: p-Anisidine, Glycerol, Oxidizing Agent, Inhibitors Reaction Skraup Reaction: Add H2SO4, Reflux at 140°C Start->Reaction Neutralization Neutralization with NaOH Reaction->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Purification Purification: Column Chromatography Extraction->Purification Product 6-Methoxyquinoline Derivative Purification->Product

General workflow for quinoline synthesis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be below 0.5%.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This is a high-throughput assay for measuring the proliferation of Plasmodium falciparum in red blood cells.

Materials:

  • P. falciparum culture (chloroquine-sensitive or -resistant strains)

  • Human red blood cells

  • Complete parasite culture medium

  • 96-well black microtiter plates

  • This compound (dissolved in DMSO)

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete parasite culture medium in the 96-well plates.

  • Add synchronized ring-stage P. falciparum-infected red blood cells to each well.

  • Incubate the plates in a hypoxic, CO2-enriched environment at 37°C for 72 hours.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Calculate the percentage of parasite growth inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented in these application notes, derived from studies on structurally related compounds, provide a solid foundation for researchers to initiate their own investigations into the medicinal chemistry of this compound. Further synthesis of analogs and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this and related quinoline derivatives.

References

Application Notes and Protocols: Developing Fluorescent Probes from Quinolinol Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes derived from quinolinol structures. Quinoline-based scaffolds are versatile platforms for creating sensitive and selective probes for various analytes and biological environments.[1][2][3] This document outlines the core principles, quantitative data, and detailed experimental protocols for the synthesis and utilization of these powerful research tools.

Introduction to Quinolinol-Based Fluorescent Probes

Quinolinol (hydroxyquinoline) and its derivatives are a prominent class of heterocyclic aromatic compounds utilized in the design of fluorescent probes.[3][4] Their inherent fluorescence, coupled with the ability to be chemically modified, allows for the development of probes that can detect specific metal ions, changes in viscosity, and be used for cellular imaging.[3][5][6][7] The design of these probes often incorporates a modular approach with a fluorophore (the quinolinol core), a recognition moiety for the target analyte, and a linker.[1] The fluorescence output of these probes is modulated by several photophysical mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe enhances the fluorescence intensity.[1][7]

  • Photoinduced Electron Transfer (PET): Electron transfer processes within the molecule can quench fluorescence, and interaction with an analyte can inhibit PET, thus "turning on" the fluorescence.[1][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In some 8-hydroxyquinoline derivatives, an ESIPT process can lead to weak fluorescence.[8] Binding to a metal ion can block this process, causing a significant increase in fluorescence.[8][9]

  • Intramolecular Charge Transfer (ICT): Changes in the local environment, such as viscosity, can affect the ICT process in donor-π-acceptor type probes, leading to changes in fluorescence.[1][6][7]

Quantitative Data of Quinolinol-Based Fluorescent Probes

The performance of fluorescent probes is characterized by several key parameters. The following tables summarize the quantitative data for various quinolinol-based probes for metal ion detection and viscosity sensing.

Table 1: Performance of Quinolinol-Based Probes for Metal Ion Detection
Probe Name/DerivativeTarget IonExcitation (λex) (nm)Emission (λem) (nm)Limit of Detection (LOD)Solvent SystemReference
QP2Zn²⁺37552417.7 nMDMSO/H₂O (95% fw)[9]
QSP-HZn²⁺Not SpecifiedNot Specified71 nMNot Specified[10]
QSP-ClZn²⁺Not SpecifiedNot Specified67 nMNot Specified[10]
QCPCHZn²⁺Not SpecifiedNot Specified72 nMNot Specified[3]
Probe LZn²⁺Not Specified47595.3 nMNot Specified[11]
bqbpbnZn²⁺Not SpecifiedNot Specified5 ppbAqueous Medium[12][13]
bqbpxnZn²⁺Not SpecifiedNot Specified10 ppbAqueous Medium[12][13]
Quinoline-based ProbeCu²⁺Not SpecifiedNot Specified1.03 µMPartially Aqueous[12][14]
DDTQCd²⁺Not Specified445126 nMNot Specified[2]
Sensor 1Fe³⁺Not SpecifiedNot Specified8.67 x 10⁻⁵ MNot Specified[2]
Table 2: Performance of Quinolinol-Based Probes for Viscosity Sensing
Probe Name/DerivativeExcitation (λex) (nm)Emission (λem) (nm)Viscosity Range (cP)Key FeaturesReference
NI-VISNear-InfraredNear-InfraredNot SpecifiedMitochondria-targeting, TICT mechanism[6]
Mito-NDNear-InfraredNear-InfraredNot SpecifiedMitochondria-targeting, for in vivo imaging[6]
Couoxo-LDNot SpecifiedNot SpecifiedNot SpecifiedSensitive to both polarity and viscosity, targets lipid droplets[15]
Lyso-VNot SpecifiedNot Specified0.6 - 359.6Lysosome-targeting, fluorescence lifetime imaging[16]
Qca-Cy2Two-PhotonRatiometricNot SpecifiedRatiometric, two-photon imaging in cells and tissue[16]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures are crucial for understanding and applying these probes.

G Signaling Pathway of 8-Hydroxyquinoline with Metal Ions cluster_0 In the Absence of Metal Ions cluster_1 In the Presence of Metal Ions 8_HQ 8-Hydroxyquinoline (Weakly Fluorescent) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) 8_HQ->ESIPT Chelation Chelation 8_HQ->Chelation Non_Rad Non-radiative decay ESIPT->Non_Rad Excitation1 Excitation Excitation1->8_HQ 8_HQ_Metal 8-HQ-Metal Ion Complex (Highly Fluorescent) ESIPT_Blocked ESIPT Blocked 8_HQ_Metal->ESIPT_Blocked Metal Metal Ion (e.g., Zn²⁺) Metal->Chelation Chelation->8_HQ_Metal Fluorescence Fluorescence Emission ESIPT_Blocked->Fluorescence Excitation2 Excitation Excitation2->8_HQ_Metal

Caption: Signaling pathway of 8-hydroxyquinoline with a metal ion.

G General Experimental Workflow for Metal Ion Detection Start Start Prep_Probe Prepare Stock Solution of Quinolinol Probe Start->Prep_Probe Prep_Sample Prepare Sample and Metal Ion Solutions Prep_Probe->Prep_Sample Incubate Incubate Probe with Sample/Standard Solutions Prep_Sample->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Analyze Data (Calibration Curve, LOD) Measure->Analyze Results Results Analyze->Results

Caption: General experimental workflow for metal ion detection.

G Experimental Workflow for Live Cell Imaging Start Start Cell_Culture Cell Culture and Plating Start->Cell_Culture Probe_Prep Probe Preparation and Dilution Cell_Culture->Probe_Prep Cell_Staining Cell Staining with Probe Probe_Prep->Cell_Staining Washing Wash to Remove Excess Probe Cell_Staining->Washing Imaging Fluorescence Microscopy and Imaging Washing->Imaging Analysis Image Analysis Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for live cell imaging.

Experimental Protocols

The following are detailed protocols for the synthesis of a quinolinol-based probe and its application in metal ion detection and live cell imaging.

Synthesis of a Quinolinol-Based Schiff Base Probe (QP2)

This protocol describes the synthesis of a Schiff base derivative of 8-hydroxyquinoline for the detection of Zn²⁺.[9]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 2-Hydrazineylpyridine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1 mmol of 8-hydroxyquinoline-2-carbaldehyde (e.g., 173 mg) in 10 mL of absolute ethanol in a round-bottom flask.[9]

  • Add 1 mmol of 2-hydrazineylpyridine (e.g., 109 mg) to the solution.[9]

  • Reflux the mixture at 90°C for 2 hours.[9]

  • After cooling to room temperature, collect the resulting light yellow acicular crystals by filtration.[9]

  • Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product (QP2).[9]

Protocol for Metal Ion (Zn²⁺) Detection

This protocol provides a general method for detecting a target metal ion using a synthesized quinolinol-based fluorescent probe.

Materials and Instruments:

  • Stock solution of the quinolinol-based probe (e.g., 1 mM in DMSO)

  • Stock solutions of the target metal ion (e.g., ZnCl₂) and potential interfering ions

  • Buffer solution (e.g., HEPES)

  • Spectrofluorometer

  • Cuvettes or 96-well plate

Procedure:

  • Preparation of Test Solutions:

    • In a series of test tubes or wells of a microplate, add a specific volume of the sample or standard metal ion solution.

    • Add the appropriate buffer solution to maintain the desired pH.

    • Add a small aliquot of the probe stock solution to each tube/well to achieve the final desired probe concentration (typically in the micromolar range).

    • Bring the total volume to a constant value with the appropriate solvent.

  • Incubation:

    • Gently mix the solutions and allow them to incubate at room temperature for a predetermined period (e.g., 5-15 minutes) to ensure the complexation reaction reaches equilibrium.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer based on the probe's characteristics.

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Subtract the fluorescence of a blank sample (probe in buffer without metal ions) from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

Protocol for Live Cell Imaging

This protocol outlines the general steps for using a quinolinol-based fluorescent probe for cellular imaging.[1][17]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

  • Quinolinol-based fluorescent probe stock solution (e.g., 1-10 mM in anhydrous DMSO)

  • Serum-free cell culture medium or buffer (e.g., PBS or HBSS)

  • Fluorescence microscope (confocal or wide-field)

Procedure:

  • Cell Culture and Plating:

    • Culture cells in flasks until they reach 80-90% confluency.[1]

    • Plate the cells onto glass-bottom dishes or multi-well plates at a density to achieve 60-70% confluency on the day of the experiment.[1]

    • Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.[1]

  • Probe Preparation and Cell Staining:

    • Prepare a stock solution of the quinolinol probe (typically 1-10 mM) in anhydrous DMSO and store at -20°C, protected from light.[1]

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or buffer.[1]

    • Remove the complete medium from the cultured cells and wash once with PBS.[1]

    • Add the probe-containing medium to the cells and incubate for the required duration (typically 15-60 minutes) at 37°C, protected from light.[1]

    • After incubation, remove the probe-containing medium and wash the cells two to three times with PBS or an imaging buffer to remove excess unbound probe.[1]

  • Fluorescence Microscopy and Imaging:

    • Place the dish containing the stained cells on the microscope stage.[1]

    • Use a low-magnification objective to locate the cells, then switch to a higher-magnification objective for imaging.[1]

    • Excite the probe using the appropriate wavelength and capture the emission signal.[1]

    • Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.[1][18]

Conclusion

Quinolinol-based fluorescent probes are invaluable tools in various scientific disciplines. Their tunable photophysical properties and versatile chemistry allow for the rational design of probes for a wide range of applications, from environmental monitoring to advanced cellular imaging. The protocols and data presented in these notes provide a solid foundation for researchers to develop and utilize these powerful molecular sensors in their own work.

References

Application Notes and Protocols: P-glycoprotein Inhibition by 6-Methoxy-2-Arylquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 6-methoxy-2-arylquinoline analogues as potential inhibitors of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. The following sections detail the quantitative data on their inhibitory activity, step-by-step experimental protocols for key assays, and visual diagrams of the underlying mechanisms and experimental workflows.

Data Presentation

The inhibitory effects of 6-methoxy-2-arylquinoline analogues on P-gp activity and their cytotoxic effects have been evaluated. The data is summarized in the tables below for clear comparison.

Table 1: Cytotoxicity of Daunorubicin in Sensitive and Resistant Gastric Carcinoma Cell Lines

Cell LineDescriptionIC₅₀ (µM)
EPG85-257PDrug-sensitive gastric carcinoma0.037
EPG85-257RDBP-gp-overexpressing multidrug-resistant gastric carcinoma0.97

Table 2: P-glycoprotein Inhibitory Activity of Selected 6-Methoxy-2-Arylquinoline Analogues

CompoundConcentration (µM)P-gp Inhibition Fold (Compared to Control)Relative Potency vs. Verapamil
5a 10Significant1.3-fold stronger
5b 10Significant2.1-fold stronger
Verapamil (Reference) 10-1.0

Note: Compounds 5a and 5b are alcoholic quinoline derivatives. Carboxylic and methyl carboxylate quinoline derivatives in the same study did not show significant P-gp inhibitory activity at concentrations below 10 µM.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the evaluation of 6-methoxy-2-arylquinoline analogues and can be adapted for screening other potential P-gp inhibitors.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on both drug-sensitive and multidrug-resistant cancer cell lines.

Materials:

  • EPG85-257P (drug-sensitive gastric carcinoma) and EPG85-257RDB (P-gp-positive gastric carcinoma) cell lines.[1][2]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (6-methoxy-2-arylquinoline analogues) dissolved in DMSO.

  • Daunorubicin (as a positive control for cytotoxicity).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and daunorubicin in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay evaluates the ability of the test compounds to inhibit the efflux of a known P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • EPG85-257RDB (P-gp-overexpressing) cells.

  • Rhodamine 123.

  • Test compounds (6-methoxy-2-arylquinoline analogues) dissolved in DMSO.

  • Verapamil (as a positive control for P-gp inhibition).[1][2]

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black plates with clear bottoms.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the EPG85-257RDB cells in 96-well black plates at a density of 2 x 10⁴ cells per well and allow them to attach overnight.

  • Pre-incubation with Inhibitors: Wash the cells with HBSS. Pre-incubate the cells with the test compounds or verapamil at the desired concentrations (e.g., 10 µM) in HBSS for 30 minutes at 37°C.[1][2]

  • Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of 5 µM and incubate for 60 minutes at 37°C.

  • Efflux Period: Remove the loading solution and wash the cells twice with ice-cold HBSS. Add fresh HBSS containing the test compounds or verapamil and incubate for another 60 minutes at 37°C to allow for efflux.

  • Fluorescence Measurement: After the efflux period, remove the supernatant and lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of a test compound compared to the untreated control indicates P-gp inhibition. Calculate the P-gp inhibition fold by dividing the fluorescence intensity of the treated cells by that of the untreated cells.

Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the mechanism of P-glycoprotein-mediated multidrug resistance and how 6-methoxy-2-arylquinoline analogues can inhibit this process.

Pgp_Mechanism cluster_cell Cancer Cell cluster_extracellular Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out ATP-dependent Efflux Drug Chemotherapeutic Drug Drug->Pgp Binding Target Intracellular Target (e.g., DNA) Drug->Target Therapeutic Effect Inhibitor 6-Methoxy-2-Arylquinoline Analogue Inhibitor->Pgp Inhibition Drug_in Drug Influx Drug_ext Drug Drug_ext->Drug_in Diffusion Inhibitor_ext Inhibitor Inhibitor_ext->Inhibitor Diffusion

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Experimental Workflow

This diagram outlines the workflow for the synthesis and biological evaluation of 6-methoxy-2-arylquinoline analogues as P-gp inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Design of Analogues (Lead Compounds: Quinine, Flavones) synthesis Synthesis of 6-Methoxy-2-Arylquinoline Analogues start->synthesis purification Purification and Structural Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity pgp_inhibition P-gp Inhibition Assay (Rhodamine 123 Efflux) cytotoxicity->pgp_inhibition Select non-toxic compounds sar Structure-Activity Relationship (SAR) Analysis pgp_inhibition->sar lead_optimization Lead Compound Identification and Optimization sar->lead_optimization

Caption: Workflow for evaluation of P-gp inhibitors.

References

Application Notes and Protocols: Kinase Inhibition Assays for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for evaluating the inhibitory activity of quinoline derivatives against various protein kinases. The information is intended to guide researchers in setting up and performing robust kinase inhibition assays, a critical step in the discovery and development of novel targeted therapies. Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, with several approved drugs and numerous candidates in development targeting a range of kinases implicated in cancer and other diseases.[1][2]

Introduction to Kinase Inhibition by Quinoline Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This has made them a major class of drug targets. Quinoline-based small molecules have shown significant promise as kinase inhibitors, demonstrating potent activity against a variety of kinases including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src family kinases.[3][4][5] This document outlines common biochemical and cell-based assays to quantify the inhibitory potential of these compounds.

Data Presentation: Inhibitory Activity of Quinoline Derivatives

The inhibitory potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity. The following tables summarize the reported inhibitory activities of various quinoline derivatives against several key kinases.

Table 1: EGFR Kinase Inhibition by Quinoline Derivatives

Compound IDTargetAssay TypeIC50 (nM)Reference
GefitinibEGFR (wild-type)Cell Proliferation80 - 100[6]
ErlotinibEGFR (wild-type)Cell Proliferation100[6]
LapatinibEGFR & HER2Cell Proliferation160 (EGFR)[6]
Compound 5kEGFR (wild-type)Kinase Inhibition10[6]
Compound 21EGFR (T790M)Cell Proliferation10.2[6]
Compound 22EGFR (T790M)Cell Proliferation16.1[6]
Compound 50EGFRKinase Inhibition120[4]
Compound 51EGFRKinase Inhibition31.80[4]
Compound 52EGFRKinase Inhibition37.07[4]
Compound 53EGFRKinase Inhibition42.52[4]

Table 2: VEGFR-2 Kinase Inhibition by Quinoline and Quinazoline Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound 11dVEGFR2Kinase Inhibition5.49[7]
Compound VIIVEGFR-2Kinase Inhibition4.6[8]
Compound VIIIVEGFR-2Kinase Inhibition0.06[8]
Compound SQ2VEGFR-2Kinase Inhibition0.014[9][10]
CabozantinibVEGFR-2Kinase Inhibition0.0045[9][10]
Compound 13VEGFR-2Kinase Inhibition0.069[11]
Compound 14VEGFR-2Kinase Inhibition0.086[11]
SorafenibVEGFR-2Kinase Inhibition0.054[11]

Table 3: c-Met and Src Kinase Inhibition by Quinoline Derivatives

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 27c-MetKinase Inhibition19[4]
Compound 28c-MetKinase Inhibition64[4]
Cabozantinibc-MetKinase Inhibition40[4]
Compound 21SrcKinase Inhibition35[3]
Compound 25SrcKinase Inhibition3.8[12]

Experimental Protocols

This section provides detailed methodologies for commonly employed kinase inhibition assays.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13] The luminescent signal is proportional to the amount of ADP, which in turn is proportional to the kinase activity.[13]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR2, Src)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]

  • Test quinoline derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoline derivatives in the kinase assay buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Test compound dilution or DMSO control.

    • A mixture of the kinase and its specific substrate.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[15][16]

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17] Incubate for 40 minutes at room temperature.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[17] Incubate for 30-60 minutes at room temperature.[16][17]

  • Data Acquisition: Measure the luminescence using a plate reader.[17]

  • Data Analysis: The luminescence signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol outlines a generic HTRF® kinase assay, a robust method for measuring kinase activity in a high-throughput format.[18] The assay measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated kinase substrate

  • ATP

  • HTRF® Kinase Assay Buffer

  • Test quinoline derivatives in DMSO

  • HTRF® Detection Reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665)

  • White, opaque 384-well plates

  • HTRF®-compatible plate reader

Procedure: [19][20]

  • Compound Dispensing: Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Enzyme Addition: Add the kinase diluted in HTRF® Kinase Assay Buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the biotinylated substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate for a specified time (e.g., 10 or 30 minutes) at room temperature.

  • Detection: Stop the reaction by adding the HTRF® detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in a detection buffer containing EDTA.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF® signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm) * 10,000. The signal is proportional to the amount of substrate phosphorylation. Determine IC50 values as described in Protocol 1.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of quinoline derivatives on cancer cell lines, which is an indirect measure of the inhibition of cellular kinases.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, PC-9 for EGFR, HT-29 for VEGFR-2)[6][9]

  • Complete cell culture medium

  • Test quinoline derivatives dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well plates

  • Standard cell culture incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence

Procedure: [6]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[6]

  • Cell Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.[6]

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the GI50 (half-maximal growth inhibitory concentration) value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinoline derivatives and the general workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Phosphorylation Phosphorylation EGFR->Phosphorylation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Phosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Phosphorylation->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibits PLCg PLCγ Autophosphorylation->PLCg PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PLCg->Endothelial_Cell PI3K_AKT->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: VEGFR2 signaling pathway and its inhibition by quinoline derivatives.

Experimental_Workflow Compound_Synthesis Quinoline Derivative Synthesis/Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™, HTRF®) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification Cell_Based_Assay Cell-Based Proliferation Assay GI50_Determination GI50 Determination Cell_Based_Assay->GI50_Determination Lead_Optimization Lead Optimization GI50_Determination->Lead_Optimization Hit_Identification->Cell_Based_Assay

Caption: General workflow for screening and characterizing quinoline-based kinase inhibitors.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of 4-hydroxyquinoline derivatives, including this compound, are the Conrad-Limpach and the Gould-Jacobs reactions. Both methods involve the condensation of an aniline derivative with a β-dicarbonyl compound, followed by a high-temperature cyclization.

Q2: I am experiencing a low yield in my Conrad-Limpach synthesis. What are the likely causes and how can I improve it?

A2: Low yields in the Conrad-Limpach synthesis can stem from several factors. Incomplete condensation between the aniline and the β-ketoester is a common issue. Ensure anhydrous conditions and consider using a mild acid catalyst to promote the formation of the enamine intermediate. The high temperature required for the cyclization step can also lead to degradation of the starting materials or product. Careful temperature control and the use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether can help to mitigate this.[1][2]

Q3: The cyclization step in my synthesis is not proceeding to completion. What can I do?

A3: The thermal cyclization is often the most challenging step and typically requires high temperatures, often exceeding 250°C.[1] If the reaction is incomplete, consider increasing the reaction temperature or extending the reaction time. The choice of solvent is also critical; high-boiling solvents like mineral oil or Dowtherm A can significantly improve yields by allowing for higher reaction temperatures.[1] Microwave-assisted synthesis can also be a powerful tool for optimizing cyclization conditions by allowing for rapid and uniform heating to high temperatures.

Q4: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

A4: In the Conrad-Limpach synthesis, the reaction of an aniline with an unsymmetrical β-ketoester can lead to the formation of two different enamine intermediates, resulting in a mixture of quinolin-4-one isomers. The regioselectivity is influenced by the reaction conditions. Generally, lower temperatures during the initial condensation step favor the formation of the kinetic product, which upon cyclization yields the 4-quinolone. Higher temperatures can favor the thermodynamic product, leading to the 2-quinolone (Knorr product). Careful control of the condensation temperature is therefore crucial for directing the reaction towards the desired this compound.

Q5: What are the best methods for purifying the final product?

A5: The purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, polar protic solvents such as ethanol or a mixture of ethanol and water are often effective. If significant impurities are present, silica gel column chromatography using a gradient of ethyl acetate in hexane or dichloromethane in methanol can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete condensation of starting materials.- Insufficient temperature for cyclization.- Degradation of reactants or product at high temperatures.- Presence of moisture.- Ensure anhydrous conditions for the condensation step. Consider adding a catalytic amount of a dehydrating agent or an acid catalyst.- Gradually increase the cyclization temperature, monitoring for product formation and decomposition by TLC.- Use a high-boiling, inert solvent to maintain a consistent high temperature and minimize charring.- Thoroughly dry all glassware and use anhydrous solvents.
Formation of Dark, Tarry Byproducts - Excessive heating or prolonged reaction time during cyclization.- Use of a strong acid catalyst at high temperatures.- Optimize the cyclization temperature and time to find a balance between reaction completion and minimal decomposition.- If using an acid catalyst for condensation, ensure it is neutralized or removed before proceeding to the high-temperature cyclization.
Incomplete Cyclization - Reaction temperature is too low.- Insufficient reaction time.- Increase the temperature of the reaction mixture. The use of a high-boiling point solvent like Dowtherm A (boiling point ~258 °C) is recommended.- Extend the reaction time and monitor the progress by TLC until the starting enamine is consumed.
Difficulty in Product Isolation/Purification - Product is an oil and does not solidify.- Co-elution of impurities during column chromatography.- If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification.- For column chromatography, experiment with different solvent systems to improve separation. A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol is adapted from general procedures for the Conrad-Limpach synthesis and may require optimization for the specific target molecule.

Step 1: Condensation of 4-Methoxyaniline with Ethyl 4,4,4-trifluoroacetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-methoxyaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.) in a suitable solvent such as toluene.

  • Add a catalytic amount of a mild acid (e.g., a single crystal of iodine or a few drops of acetic acid).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-methoxyaniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate, ethyl 3-(4-methoxyphenylamino)-4,4,4-trifluorobut-2-enoate. This intermediate is often an oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a flask suitable for high-temperature reactions, place the crude enamine intermediate.

  • Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to the flask.

  • Heat the mixture with vigorous stirring to approximately 250-260°C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to below 100°C.

  • Carefully add a non-polar solvent such as hexane or cyclohexane to precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinolone Synthesis

Synthetic MethodReactantsCatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)
Conrad-Limpach Aniline, β-ketoesterAcid (optional)Toluene (condensation), Dowtherm A (cyclization)110 (condensation), 250-260 (cyclization)2-4 h (condensation), 0.5-1 h (cyclization)60-80
Gould-Jacobs Aniline, AlkoxymethylenemalonateNoneDowtherm A or neat250-2600.5-1 h70-90

*Yields are representative for quinolone syntheses and may vary for the specific synthesis of this compound.

Visualizations

Experimental Workflow for Conrad-Limpach Synthesis

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification reactants 4-Methoxyaniline + Ethyl 4,4,4-trifluoroacetoacetate condensation Reflux in Toluene (Acid Catalyst) reactants->condensation enamine Crude Enamine Intermediate condensation->enamine cyclization Heat in Dowtherm A (~250-260°C) enamine->cyclization workup Precipitation with Hexane cyclization->workup filtration Filtration & Drying workup->filtration purification Recrystallization (e.g., Ethanol) filtration->purification product Pure this compound purification->product

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues start Low Yield Observed check_condensation Check Condensation Step start->check_condensation check_cyclization Check Cyclization Step start->check_cyclization check_purification Check Purification Step start->check_purification incomplete_condensation Incomplete Reaction? check_condensation->incomplete_condensation moisture Moisture Present? check_condensation->moisture low_temp Temperature Too Low? check_cyclization->low_temp decomposition Decomposition? check_cyclization->decomposition loss_during_workup Losses During Workup? check_purification->loss_during_workup solution_condensation Increase reaction time/ Add acid catalyst incomplete_condensation->solution_condensation Solution solution_moisture Use anhydrous reagents/solvents moisture->solution_moisture Solution solution_temp Increase temperature/ Use high-boiling solvent low_temp->solution_temp Solution solution_decomp Optimize temperature/time/ Use inert atmosphere decomposition->solution_decomp Solution solution_workup Optimize extraction and recrystallization steps loss_during_workup->solution_workup Solution

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Low Yield in Quinolinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that lead to low yields during quinolinol and its derivatives' synthesis.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions related to various quinolinol synthesis methods.

Q1: My quinolinol synthesis reaction is resulting in a very low yield. What are the most common general causes?

A1: Low yields in quinolinol synthesis can stem from several factors common across different methods.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants like anilines and ketones can introduce side reactions or inhibit catalysts.[2][3][4]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require specific temperature ranges for efficiency.[1] Excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts, while temperatures that are too low can result in an incomplete reaction.[1][5][6]

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly dependent on the specific substrates.[1] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][6]

  • Poor Substrate Reactivity: The electronic (electron-donating or withdrawing groups) and steric properties of your starting materials can significantly impact the reaction rate and yield.[1] For example, anilines with electron-withdrawing groups can be deactivated, making the cyclization step more difficult.[1][5][7]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1][2]

  • Reaction Time: The reaction may not have gone to completion due to insufficient time.[2][3][6] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[3][6]

Q2: My Skraup synthesis is extremely vigorous and produces a lot of tar. How can I control it and improve the yield?

A2: The Skraup synthesis is notoriously exothermic and vigorous, with tar formation being a very common issue.[7][8] This is often due to the harsh acidic and oxidizing conditions causing polymerization.[8] To moderate the reaction and reduce tarring:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[7][8] Boric acid can also be used.[1][8] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[7]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic release of heat.[8]

  • Ensure Efficient Mixing: Good agitation helps dissipate heat and prevents localized hotspots, which are major contributors to tar formation.[1][7][8]

  • Optimize Temperature: The reaction should be heated gently to initiate, and the subsequent exothermic phase must be carefully controlled.[8]

Q3: I'm observing significant polymer and tar formation in my Doebner-von Miller reaction. What is the primary cause and solution?

A3: The most common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5][6] This leads to the formation of intractable tars and significantly reduces the yield.[5]

  • Employ a Biphasic Solvent System: This is the most effective strategy to mitigate polymerization.[1] Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][5][9]

  • Slow Addition of Reagents: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to control its concentration and minimize polymerization.[6]

  • Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions or temperatures can accelerate tar formation.[5] Consider testing different Brønsted or Lewis acids to find an optimal balance.[5][6]

Q4: How can I control the regioselectivity in my Combes synthesis when using an unsymmetrical β-diketone?

A4: When an unsymmetrical β-diketone is used in the Combes synthesis, a mixture of regioisomers can be formed.[8] Controlling this outcome is critical for achieving a good yield of the desired product. Several factors influence the regioselectivity:

  • Steric Effects: The initial nucleophilic addition of the aniline and the rate-determining cyclization step are influenced by steric hindrance.[10] Increasing the steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[8]

  • Aniline Substituents: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, which directs the cyclization.[8]

  • Acid Catalyst: The choice of acid catalyst, for example, using Polyphosphoric Acid (PPA) instead of sulfuric acid (H₂SO₄), can alter the ratio of regioisomers formed.[8][10]

Q5: How critical is the purity of my starting materials for achieving a high yield?

A5: The purity of starting materials is exceptionally critical.[4] Impurities can act as unwanted catalysts, inhibitors, or side-reactants, leading to a range of undesirable outcomes including reduced yield, formation of byproducts, or complete reaction failure.[2][4] For instance, moisture can decompose highly reactive reagents like sulfonating agents.[11] Using high-purity reagents (e.g., >99%) ensures that the intended reactive sites are available and that side reactions are minimized, leading to more predictable and reproducible results.[4]

Q6: My reaction seems to have worked, but I'm losing most of my product during the work-up and purification. What can I do?

A6: Product loss during isolation is a common problem, especially when the crude product is mixed with tar.[7]

  • Extraction: Ensure you are using an appropriate solvent for extracting your quinolinol derivative.[6] Multiple extractions may be necessary to fully recover the product from the aqueous layer.[6] For tarry mixtures from a Skraup synthesis, steam distillation followed by extraction is a common purification method.[8]

  • Neutralization: Incomplete neutralization of the acidic reaction mixture can lead to the loss of the product, which is often basic, during aqueous extraction.[6]

  • Purification Technique: If standard recrystallization is difficult, consider column chromatography.[2] For quinoline derivatives that are prone to degradation on silica gel, using a less acidic stationary phase like alumina or deactivating the silica with a base (e.g., triethylamine) can be effective.[3] Advanced techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be used for very complex mixtures.[12][13]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues leading to low yields.

Problem 1: Significant Formation of Tar and Polymeric Byproducts
  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.[5]

  • Root Cause: This is primarily caused by the acid-catalyzed polymerization of starting materials, especially α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction or the harsh conditions of the Skraup synthesis.[5][6][8]

  • Solutions:

    • Modify Reaction Medium (Doebner-von Miller): Adopt a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound and reduce its polymerization in the acidic aqueous phase.[5][9]

    • Add a Moderator (Skraup): Incorporate ferrous sulfate (FeSO₄) to control the reaction's exothermic nature and suppress charring.[7][8]

    • Control Temperature: Maintain the lowest effective temperature for the reaction.[5] Avoid excessive heating, which promotes polymerization and decomposition.[1][2][5]

    • Slow Reagent Addition: Add reactive components, such as the carbonyl compound or concentrated acid, slowly and with efficient stirring to maintain low concentrations and dissipate heat.[6][8]

Problem 2: Low Yield Due to Poor Substrate Reactivity
  • Symptoms: The reaction proceeds slowly or not at all, with a significant amount of unreacted starting material recovered.

  • Root Cause: The electronic properties of substituents on the aniline ring significantly impact its nucleophilicity and the subsequent cyclization step.[1] Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the reaction difficult.[1][5][7]

  • Solutions:

    • Increase Reaction Temperature/Time: For deactivated substrates, more forcing conditions may be necessary.[14] Carefully increase the temperature or prolong the reaction time while monitoring for product formation and decomposition via TLC.[6][14]

    • Choose a More Effective Catalyst: The choice of acid can be critical.[6] For some substrates, a stronger acid or a Lewis acid (e.g., SnCl₄, ZnCl₂) might be more effective than a Brønsted acid.[5][6]

    • Modify the Synthetic Route: If a particular named reaction is consistently failing, consider an alternative synthesis pathway that is more tolerant of your substrate's functional groups.

Data Presentation

Table 1: Effect of Moderators on Skraup Synthesis
ModeratorObservationImpact on Yield
NoneOften a violent, uncontrolled exothermic reaction with significant tarring.[8][15]Low and variable
Ferrous Sulfate (FeSO₄)The reaction proceeds more smoothly and is less violent.[7]Generally improved, less tar formation.[7]
Boric AcidActs as a moderator, helping to control the reaction rate.[1][8]Can improve yield by reducing charring.
Table 2: Influence of Aniline Substituents on Quinolinol Synthesis
Substituent Type on AnilineElectronic EffectImpact on ReactivityTypical Outcome
Electron-Donating (e.g., -OCH₃, -CH₃)Activates the aromatic ringIncreases nucleophilicity, facilitates cyclizationGenerally higher yields, but may be prone to other side reactions.
Electron-Withdrawing (e.g., -NO₂, -Cl)Deactivates the aromatic ringReduces nucleophilicity, hinders cyclization.[1][7]Often results in low yields or requires harsher conditions.[5][7]

Mandatory Visualization

Diagrams

G cluster_start Start cluster_analysis Analysis Steps cluster_solutions Corrective Actions cluster_end Outcome start Low Yield Observed purity 1. Verify Purity of Starting Materials (TLC, NMR) start->purity conditions 2. Review Reaction Conditions (Temp, Time, Catalyst) purity->conditions Pure purify_reagents Purify starting materials (distillation, recrystallization) purity->purify_reagents Impure workup 3. Analyze Work-up & Purification conditions->workup Correct optimize_conditions Optimize temp, time, or catalyst. Consider anhydrous conditions. conditions->optimize_conditions Incorrect optimize_workup Adjust extraction solvent/pH. Improve purification method. workup->optimize_workup Inefficient end_node Problem Resolved workup->end_node Correct purify_reagents->end_node optimize_conditions->end_node optimize_workup->end_node

Caption: A general troubleshooting workflow for addressing low yields.[2]

G A Aniline + Glycerol C Michael Addition Intermediate A->C B Acrolein (from Glycerol Dehydration) B->C D Cyclization & Dehydration C->D Acid-catalyzed E 1,2-Dihydroquinoline D->E F Quinoline (Product) E->F Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->F Oxidation Acid H₂SO₄ Acid->B

Caption: Simplified reaction pathway for the Skraup Synthesis.[7][16]

G cluster_reactants Reactants Aniline Aniline Desired_Pathway Michael Addition & Cyclization Aniline->Desired_Pathway Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Desired_Pathway Desired Side_Reaction Acid-Catalyzed Polymerization Carbonyl->Side_Reaction Competing Product Quinolinol Product Desired_Pathway->Product Tar Polymer / Tar (Low Yield) Side_Reaction->Tar

Caption: Competing pathways in the Doebner-von Miller synthesis.[5]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinolinol

This protocol incorporates a moderator to control the reaction's exothermic nature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative.

  • Addition of Reactants: To the flask, add anhydrous glycerol, followed by the moderator, ferrous sulfate (FeSO₄).[1] Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the temperature with cooling if necessary. After the main exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it onto a large volume of crushed ice.[1] Neutralize the solution with a base (e.g., NaOH solution) until it is strongly alkaline.

  • Purification: The crude quinolinol is often isolated from the tarry mixture by steam distillation.[8] The distillate is then extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 2: Doebner-von Miller Reaction with Biphasic System

This protocol is designed to minimize polymerization of the carbonyl starting material.

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative in aqueous hydrochloric acid. Add an immiscible organic solvent, such as toluene.

  • Reactant Addition: Dissolve the α,β-unsaturated aldehyde or ketone in a portion of the same organic solvent. Add this solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring to ensure adequate mixing between the two phases. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.[1]

  • Work-up: Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Isolation: Make the aqueous layer basic with a suitable base (e.g., NaOH). Extract the liberated quinolinol product with an organic solvent (e.g., ethyl acetate). Combine all organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography on silica gel to yield the pure quinolinol product.[1]

Protocol 3: General Purification of Quinolinol via Picrate Salt Formation

This protocol is useful for separating the quinolinol from non-basic impurities.[12]

  • Salt Formation: Dissolve the crude quinolinol product in a minimal amount of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.

  • Precipitation: Slowly add the picric acid solution to the quinolinol solution with stirring. Yellow crystals of the quinoline picrate salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation of Salt: Collect the yellow crystals by filtration and wash them with a small amount of cold ethanol.

  • Liberation of Quinolinol: Suspend the collected picrate salt in water and add an aqueous base (e.g., 10% NaOH solution) until the solution is strongly alkaline. The picrate salt will dissolve, and the free quinolinol will separate.

  • Final Extraction: Extract the free quinolinol with a suitable organic solvent (e.g., ether or dichloromethane). Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent to yield the purified quinolinol.

References

Navigating the Purification of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This technical support center provides a comprehensive guide to the purification of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a quinoline derivative of interest in medicinal chemistry. Here, we address common challenges encountered during its purification with troubleshooting guides and frequently asked questions in a structured question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am experiencing low recovery of my compound after performing column chromatography on silica gel. What are the likely causes and how can I improve the yield?

  • Answer: Low recovery from silica gel column chromatography can stem from several factors. The polar nature of the quinolinol core, combined with the electron-withdrawing trifluoromethyl group, can lead to strong adsorption to the acidic silica gel. Additionally, the compound may be unstable on the stationary phase.

    Troubleshooting Steps:

    • Eluent Polarity: Increase the polarity of the eluent system. A gradient elution, gradually increasing the proportion of a polar solvent like ethyl acetate or methanol in a non-polar solvent such as hexane, can be effective.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For compounds that are sufficiently non-polar, reversed-phase silica (C18) can also be an effective option to avoid degradation.

    • Minimize Contact Time: To reduce the risk of on-column degradation, run the chromatography as quickly as possible. Flash chromatography is often preferred over gravity chromatography for this reason.

    • Solvent System Screening: Before scaling up, perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a good retention factor (Rf) of approximately 0.2-0.4.

Issue 2: Co-elution of Impurities

  • Question: My purified fractions from column chromatography still show the presence of impurities. How can I improve the separation?

  • Answer: Co-elution typically occurs when the polarity of the desired compound and the impurities are very similar. Isomeric byproducts formed during the synthesis are common culprits.

    Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems to alter the selectivity of the separation. Sometimes, a switch from an ester-based solvent (like ethyl acetate) to a ketone-based one (like acetone) can improve resolution.

    • High-Resolution Techniques: For challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer superior resolution compared to standard column chromatography.

    • Multi-Step Purification: Employ a multi-step purification strategy. An initial purification by recrystallization to remove major impurities followed by column chromatography of the mother liquor can be an effective approach.

Issue 3: Product Fails to Crystallize or Oils Out

  • Question: I am attempting to purify my compound by recrystallization, but it either remains an oil or fails to crystallize. What should I do?

  • Answer: The presence of impurities can significantly inhibit the formation of a crystal lattice. The intrinsic properties of the compound, such as a low melting point, can also contribute to it oiling out.

    Troubleshooting Steps:

    • Preliminary Purification: Purify the crude material by column chromatography first to remove impurities that may be hindering crystallization.

    • Solvent Screening for Recrystallization: Conduct a thorough solvent screen to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common choices for quinoline derivatives include ethanol, methanol, or a mixture of methanol and acetone.

    • Induce Crystallization: If a supersaturated solution has been achieved, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Alternative Techniques: If the compound is a stable oil, consider purification by preparative HPLC to obtain a pure, albeit non-crystalline, product.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Protocol 1: Column Chromatography (General Procedure)

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Slurry Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Column Packing:

  • Pour the slurry into a glass column and allow the silica to settle under gravity or with gentle pressure.
  • Ensure the packed bed is stable and free of cracks or air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin elution with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate).
  • Gradually increase the polarity of the eluent to facilitate the separation of the compound from impurities.

5. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the compound using TLC.
  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization (General Procedure)

This protocol provides a general workflow for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Through small-scale tests, identify a suitable solvent or solvent mixture in which the compound has high solubility at an elevated temperature and low solubility at room temperature.

2. Dissolution:

  • In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to create a saturated solution.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.
  • Further cooling in an ice bath can maximize the yield of the crystals.

5. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
  • Dry the purified crystals under vacuum.

Quantitative Data Summary

Purification TechniqueTypical Yield (%)Typical Purity (%)Notes
Column Chromatography 60 - 90> 95Yield can be affected by compound stability on silica gel.
Recrystallization 50 - 85> 98Yield is dependent on the solubility difference at different temperatures.
Preparative HPLC 70 - 95> 99Offers high purity but may be less suitable for large-scale purification.[1]

Experimental Workflows

The following diagrams illustrate the logical steps involved in selecting and executing a purification strategy for this compound.

Purification_Decision_Workflow Figure 1. Purification Method Selection Workflow start Crude this compound check_impurities Assess Impurity Profile (TLC, LC-MS) start->check_impurities major_impurities Major Impurities Present? check_impurities->major_impurities recrystallization Attempt Recrystallization major_impurities->recrystallization Yes column_chromatography Perform Column Chromatography major_impurities->column_chromatography No check_purity_recrystallization Check Purity (TLC, LC-MS, NMR) recrystallization->check_purity_recrystallization check_purity_cc Check Purity (TLC, LC-MS, NMR) column_chromatography->check_purity_cc pure_product Pure Product check_purity_recrystallization->pure_product Purity > 98% mother_liquor_chromatography Column Chromatography of Mother Liquor check_purity_recrystallization->mother_liquor_chromatography Purity < 98% mother_liquor_chromatography->check_purity_cc check_purity_cc->pure_product Purity > 98% further_purification Further Purification Needed? check_purity_cc->further_purification Purity < 98% further_purification->pure_product No prep_hplc Preparative HPLC further_purification->prep_hplc Yes prep_hplc->pure_product Column_Chromatography_Troubleshooting Figure 2. Column Chromatography Troubleshooting Logic start Column Chromatography Performed issue Problem Encountered? start->issue low_recovery Low Recovery issue->low_recovery Yes co_elution Co-elution of Impurities issue->co_elution Yes no_separation No Separation issue->no_separation Yes end Pure Product Obtained issue->end No solution_low_recovery Increase Eluent Polarity Use Alumina or C18 Run Faster (Flash) low_recovery->solution_low_recovery solution_co_elution Change Solvent System Use Preparative HPLC co_elution->solution_co_elution solution_no_separation Adjust Solvent Polarity (TLC Screening) no_separation->solution_no_separation solution_low_recovery->end solution_co_elution->end solution_no_separation->end

References

Technical Support Center: Recrystallization of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of quinoline compounds by recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I've prepared a supersaturated solution of my quinoline derivative and allowed it to cool, but no crystals have formed. What's wrong?

  • Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

    • Insufficient Supersaturation: The solution may not be concentrated enough for crystal nucleation to begin.[1]

    • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.[1]

    • Presence of Impurities: Certain impurities can act as inhibitors, preventing the formation of a crystal lattice.[1][2]

    • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces to initiate crystal growth.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can serve as nucleation sites.[1]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystallization.[1]

    • Increase Supersaturation:

      • Evaporation: Allow the solvent to evaporate slowly in a fume hood to increase the concentration.

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and promote precipitation.[1]

Issue 2: The Compound is "Oiling Out"

  • Question: Instead of forming solid crystals, my quinoline compound is separating as an oily liquid. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is too concentrated.[1] This is a common issue with compounds that have low melting points or when using solvent mixtures.[3][4] The resulting oil often traps impurities.[5][6]

    Troubleshooting Steps:

    • Re-dissolve and Adjust: Gently heat the solution to re-dissolve the oil. Then, try one of the following:

      • Add More Solvent: This will decrease the concentration and lower the saturation temperature.[1]

      • Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble (a "better" solvent) before cooling.[1]

      • Slow Down Cooling: Insulate the flask to allow for very slow cooling. This can favor the formation of crystals over oil.[3]

Issue 3: Low Crystal Yield

  • Question: I've successfully formed crystals, but the final yield is disappointingly low. How can I improve it?

  • Answer: A low yield can result from several factors:[1][7]

    • Using too much solvent: This is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor.[1][8]

    • Premature filtration: Filtering before the solution has completely cooled.[1][7]

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound, even in an ice bath.[1][7]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1][7]

    • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize precipitation.[9]

    • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization.[1]

Issue 4: Poor Purity or Discolored Crystals

  • Question: My recrystallized quinoline derivative is still impure or has a yellow/brown color. What should I do?

  • Answer: While pure quinoline is colorless, many of its derivatives can turn yellow or brown upon exposure to air and light due to the formation of oxidized impurities.[10] If the impurity is colored and soluble, it may co-crystallize with your product.

    Troubleshooting Steps:

    • Charcoal Treatment: If the discoloration is due to highly colored, minor impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Alternative Purification: If recrystallization is insufficient, consider other purification methods like column chromatography or crystallization via salt formation.[11] For basic quinoline compounds, chromatography on silica gel can sometimes lead to streaking or decomposition; using a deactivated silica gel (e.g., with triethylamine in the eluent) or an alternative stationary phase like alumina can mitigate this.[10]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right solvent for recrystallization?

    • A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] The "like dissolves like" principle is a good starting point; consider the polarity of your quinoline derivative.[8] It's best to perform small-scale solubility tests with a variety of solvents to find the most suitable one.[8]

  • Q2: What are common impurities in quinoline synthesis?

    • A2: Impurities largely depend on the synthetic route. For instance, Skraup or Doebner-von Miller syntheses are known for producing tarry by-products and isomeric impurities.[10] Unreacted starting materials and residual solvents are also common.[10]

  • Q3: Can I use a solvent mixture for recrystallization?

    • A3: Yes, a two-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible.[12]

  • Q4: Is it possible to purify quinoline derivatives by distillation?

    • A4: Yes, if the quinoline derivative is a thermally stable liquid, vacuum distillation can be a very effective method for purification, especially for removing non-volatile impurities.[10]

Data Presentation

Table 1: Comparison of Purification Techniques for 8-Hydroxyquinoline

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization from Dichloromethane78.099.596.5
Recrystallization from Chloroform82.099.095.0
Recrystallization from ChloroparaffinNot Specified99.00 - 99.9095 - 98

Data compiled from available literature for illustrative purposes.[10][11]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

  • Solvent Selection: Choose a suitable solvent by testing the solubility of your crude quinoline compound in various solvents at both room temperature and their boiling points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Quinoline Compound select_solvent Select Solvent start->select_solvent dissolve Dissolve in Minimal Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_slowly Cool Slowly to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Quinoline Compound dry->end

Caption: Workflow for a single-solvent recrystallization.

Troubleshooting_Oiling_Out cluster_solutions Potential Solutions start Compound 'Oils Out' Instead of Crystallizing reheat Gently Reheat to Re-dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent change_solvent Modify Solvent System (add 'better' solvent) reheat->change_solvent slow_cooling Insulate Flask for Slower Cooling reheat->slow_cooling end Attempt Recrystallization Again add_solvent->end change_solvent->end slow_cooling->end

Caption: Decision-making process for troubleshooting "oiling out".

References

Technical Support Center: Column Chromatography of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying fluorinated heterocycles using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of fluorinated heterocyclic compounds.

Question: Why is my fluorinated compound showing poor peak shape (tailing or fronting) on a silica gel column?

Answer:

Poor peak shape is a common issue that can arise from several factors:

  • Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[2]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can disrupt the equilibrium at the top of the column and lead to distorted peaks.[2]

Solutions:

  • Use a Deactivated Column: Employing an end-capped column can help minimize interactions with silanol groups.[1] Alternatively, you can deactivate the silica gel yourself to reduce its acidity.[3]

  • Adjust Mobile Phase: For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide or triethylamine to the mobile phase can improve peak shape. For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1]

  • Reduce Sample Load: Decrease the concentration or volume of the sample injected onto the column.[1]

  • Use an Appropriate Injection Solvent: Dissolve the sample in the mobile phase or a solvent with a similar or weaker polarity.[2]

Question: My fluorinated heterocycle is co-eluting with impurities. How can I improve the separation?

Answer:

Co-elution occurs when the target compound and impurities have similar affinities for the stationary phase under the chosen conditions.

Solutions:

  • Optimize Selectivity:

    • Change Stationary Phase: If you are using a standard C18 column, switching to a different chemistry like a phenyl-hexyl or a dedicated fluorinated phase (e.g., Pentafluorophenyl - PFP) can alter selectivity.[1][4] PFP phases, for instance, offer different types of interactions beyond simple hydrophobicity, which can be advantageous for separating aromatic compounds.[5][6]

    • Change Mobile Phase Modifier: Switching the organic modifier in your mobile phase, for example from acetonitrile to methanol or vice-versa, can change the selectivity of the separation.[1]

  • Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with an alternative separation mechanism. For instance, if you are using reversed-phase chromatography, you could try Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]

Question: My compound is not stable on silica gel. What are my options for purification?

Answer:

Some fluorinated heterocycles can be sensitive and may degrade on acidic silica gel.[3]

Solutions:

  • Test for Stability: Before running a column, it's wise to test your compound's stability by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[3]

  • Use Alternative Stationary Phases: If the separation is straightforward, you could try using a more neutral stationary phase like alumina or Florisil.[3]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel to make it less damaging to your compound.[3]

Question: My highly polar fluorinated compound elutes in the void volume in reversed-phase chromatography. How can I achieve retention?

Answer:

This indicates that the compound is too polar to be adequately retained by the non-polar stationary phase.[1]

Solutions:

  • Use a More Retentive Column: Consider a reversed-phase column with a higher carbon load or one with embedded polar groups.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is a suitable alternative for highly polar compounds.

  • Normal Phase Chromatography: Standard silica gel chromatography may be more appropriate for very polar compounds.

Frequently Asked Questions (FAQs)

Q1: How does introducing a fluorine atom affect the polarity of my heterocycle and my choice of eluent?

A1: The introduction of a fluorine atom can significantly alter a molecule's polarity compared to its non-fluorinated analog.[7] This change in polarity will necessitate a different eluent system for column chromatography. The high electronegativity of fluorine can also lower the pKa of nearby basic nitrogen atoms in a heterocycle, which can influence its ionization state and retention.[8]

Q2: What is the best way to purify my fluorinated heterocycle?

A2: Standard purification techniques like column chromatography on silica gel are commonly used.[7] High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC, is a powerful tool for purifying fluorinated compounds.[8] For compounds with a high fluorine content, Fluorous Solid-Phase Extraction (F-SPE) can be a very effective and selective purification method.[4][8]

Q3: When should I consider using a fluorinated stationary phase?

A3: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or tridecafluoro (TDF) functionalities, are particularly useful for separating fluorinated molecules from each other and from non-fluorinated compounds.[5] The retention on these phases depends on both the hydrophobic character of the analyte and its fluorine content.[4][5] The more hydrophobic and fluorinated a molecule is, the more it will be retained.[4][5]

Q4: My fluorinated compound has poor solubility in the chromatography eluent. What should I do?

A4: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is recommended.[1] This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel or Celite, evaporating the solvent, and then loading the resulting dry powder onto the column.[1]

Q5: Some smaller fluorinated heterocycles can be volatile. How should I handle them during purification?

A5: It is important to handle potentially volatile compounds in a well-ventilated area. When concentrating fractions, be mindful of potential sample loss. Using sealed vials for analysis and storage is also a good practice.[1]

Data Presentation

The following table provides examples of solvent systems that have been used for the purification of specific fluorinated heterocycles via column chromatography on silica gel. These should be considered as starting points for method development.

Compound ClassStationary PhaseEluent SystemReference
Trifluoromethylated SpiroisoxazolonesSilica GelPetroleum Ether / Ethyl Acetate (20:1 v/v)[9]
Fluorinated Imidazole DerivativesSilica GelHexane / Ethyl Acetate (Gradient)[10]
General Fluorinated Heterocycles (synthesis)Silica GelNot specified[7]

Experimental Protocols

General Protocol for Flash Column Chromatography of a Fluorinated Heterocycle

This protocol outlines a general procedure for purifying a fluorinated heterocycle using flash column chromatography on silica gel.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing (Wet Loading):

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a thin layer of sand.[11]

    • Prepare a slurry of silica gel in your chosen eluent.[11]

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, tapping the column to ensure even packing.[11]

    • Ensure the solvent level always remains above the top of the silica gel to prevent cracking.[11][12]

    • Add another layer of sand on top of the packed silica gel.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude fluorinated heterocycle in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.[12]

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • The separation can be monitored by collecting fractions and analyzing them by TLC.[11]

  • Isolation of the Pure Compound:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure to obtain your purified fluorinated heterocycle.

Visualizations

TroubleshootingWorkflow start Problem Encountered During Chromatography peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape co_elution Co-elution with Impurities start->co_elution no_retention Compound Not Retained (Elutes in Void) start->no_retention instability Compound Instability (Degradation) start->instability sol_peak1 Reduce Sample Load peak_shape->sol_peak1 sol_peak2 Use Deactivated Silica peak_shape->sol_peak2 sol_peak3 Add Mobile Phase Modifier (e.g., TFA, NH4OH) peak_shape->sol_peak3 sol_coelute1 Change Stationary Phase (e.g., to PFP or Phenyl-Hexyl) co_elution->sol_coelute1 sol_coelute2 Change Mobile Phase (e.g., MeOH to ACN) co_elution->sol_coelute2 sol_coelute3 Use Orthogonal Method (e.g., HILIC, SFC) co_elution->sol_coelute3 sol_noret1 Use More Retentive RP Column (Higher carbon load) no_retention->sol_noret1 sol_noret2 Switch to Normal Phase or HILIC no_retention->sol_noret2 sol_inst1 Use Neutral Stationary Phase (Alumina, Florisil) instability->sol_inst1 sol_inst2 Deactivate Silica Gel instability->sol_inst2

Caption: A troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Solvent System) slurry 2. Prepare Silica Slurry pack 3. Pack Column load 4. Load Sample (Dry Loading) pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate result Pure Fluorinated Heterocycle evaporate->result

Caption: A general experimental workflow for column chromatography.

References

Identifying and removing impurities in 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. Our aim is to help you identify and remove impurities, thereby ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the likely starting materials are p-anisidine (4-methoxyaniline) and ethyl 4,4,4-trifluoroacetoacetate.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual p-anisidine and ethyl 4,4,4-trifluoroacetoacetate may be present in the crude product.

  • Isomeric Impurities: Under certain conditions, the Knorr quinoline synthesis can occur as a competing reaction, leading to the formation of the isomeric 2-hydroxy-6-methoxy-4-(trifluoromethyl)quinoline.[4]

  • Side-Reaction Products: At the high temperatures required for cyclization, side reactions such as polymerization or degradation of starting materials and the product can occur.

  • Incomplete Cyclization: The intermediate Schiff base or anilide may not fully cyclize, leading to their presence in the final product.

Q3: My final product is a dark oil and won't solidify. What should I do?

A3: An oily product often indicates the presence of impurities that inhibit crystallization. The first step is to ensure all solvent has been removed under a high vacuum. If the product remains oily, purification by column chromatography is recommended. This will separate the desired product from polar and non-polar impurities. After chromatography and solvent removal, the purified product should solidify. If it still remains an oil, attempting to form a salt, such as a hydrochloride salt, can often induce crystallization.

Q4: How can I effectively remove unreacted p-anisidine from my product?

A4: Unreacted p-anisidine can be effectively removed using an acidic wash during the work-up. Since p-anisidine is basic, it will be protonated in an acidic aqueous solution and extracted from the organic layer containing your product. A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically used for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Potential CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration at the optimal temperature for cyclization (typically around 250 °C for Conrad-Limpach synthesis).[1]
Suboptimal reaction conditions The choice of solvent can significantly impact the yield. High-boiling, inert solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary temperature for cyclization.[5]
Side reactions The formation of the Knorr product can be minimized by controlling the reaction temperature. The Conrad-Limpach product (4-hydroxyquinoline) is favored at lower temperatures, while the Knorr product (2-hydroxyquinoline) is favored at higher temperatures.[3]
Issue 2: Presence of Multiple Spots on TLC After Reaction
Potential CauseSuggested Solution
Unreacted starting materials Use a slight excess of the β-ketoester to ensure complete consumption of the aniline. Unreacted aniline can be removed with an acidic wash.
Formation of isomeric impurities Optimize the reaction temperature to favor the Conrad-Limpach cyclization. Purification by column chromatography will be necessary to separate the isomers.
Degradation of product High reaction temperatures can lead to degradation. If possible, lower the reaction temperature or shorten the reaction time while monitoring for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a general guideline and may require optimization.

  • Condensation: In a round-bottom flask, combine p-anisidine (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture. Heat the mixture to approximately 250 °C. The reaction is typically complete within 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove unreacted p-anisidine. Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent for recrystallization will dissolve the crude product at high temperatures but not at low temperatures. Common solvents for quinoline derivatives include ethanol, methanol, or mixtures such as ethyl acetate/hexane.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[7] The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the product around 0.3).

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method and should be optimized for your specific instrument and column.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]
Mobile Phase A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
Injection Volume 10-20 µL
Protocol 5: Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying impurities.

  • Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition: Acquire 1H and 13C NMR spectra.

  • Analysis:

    • Unreacted Starting Materials: Compare the spectra of your product with the known spectra of p-anisidine and ethyl 4,4,4-trifluoroacetoacetate.

    • Isomeric Impurities: The chemical shifts and coupling patterns of the aromatic protons will differ between the 4-hydroxy and 2-hydroxy isomers.

    • Characteristic Peaks: The methoxy group should appear as a singlet around 3.8-4.0 ppm in the 1H NMR spectrum and around 55-60 ppm in the 13C NMR spectrum. The trifluoromethyl group will show a characteristic quartet in the 13C NMR spectrum due to C-F coupling.[10][11]

Visual Workflow and Data Summary

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Impurity Identification & Removal cluster_final Final Product Analysis start Crude Product tlc TLC Analysis start->tlc decision Multiple Spots? tlc->decision unreacted Unreacted Starting Materials decision->unreacted Yes isomers Isomeric Impurities decision->isomers degradation Degradation Products decision->degradation acid_wash Acidic Wash unreacted->acid_wash column Column Chromatography isomers->column degradation->column acid_wash->column recrystallization Recrystallization column->recrystallization pure_product Pure Product recrystallization->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Analysis pure_product->nmr

Caption: A logical workflow for identifying and removing impurities during the synthesis of this compound.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C11H8F3NO2[12]
Molecular Weight 243.18 g/mol [12]
CAS Number 1701-21-9[12]

References

Technical Support Center: Synthesis of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of trifluoromethylquinoline synthesis.

Troubleshooting Guides and FAQs

This section addresses common challenges and frequently asked questions encountered during the synthesis of trifluoromethylquinolines.

Issue 1: Low Yield and Significant Tar/Polymer Formation

Question: My Doebner-von Miller or Skraup synthesis is producing a large amount of dark, tarry material, resulting in a low yield of the desired trifluoromethylquinoline. What is causing this, and how can I minimize it?

Answer: Tar formation is a prevalent side reaction in these acid-catalyzed syntheses, primarily due to the polymerization of the α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the trifluoromethyl group can sometimes exacerbate this issue under harsh acidic conditions.

Troubleshooting Steps:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the trifluoromethyl-substituted aniline. This helps to maintain a low concentration of the reactive carbonyl species, minimizing self-polymerization.[1]

  • Use of a Two-Phase System: Employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the strong acid in the aqueous phase and thereby limiting polymerization.[2]

  • In Situ Generation of the Carbonyl Compound: The Beyer method, a variation of the Doebner-von Miller reaction, involves the in situ generation of the α,β-unsaturated carbonyl from two carbonyl compounds via an aldol condensation. This ensures a low concentration of the reactive intermediate, which can suppress tar formation.[3]

  • Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can accelerate polymerization.[1]

  • Moderators in Skraup Synthesis: For the Skraup synthesis, which is notoriously exothermic, the use of a moderator like ferrous sulfate can help to control the reaction's vigor and reduce charring.

Issue 2: Formation of Regioisomers in Combes Synthesis

Question: I am using an unsymmetrical trifluoromethyl-β-diketone in a Combes synthesis and obtaining a mixture of 2-CF₃- and 4-CF₃-quinoline regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the Combes synthesis with unsymmetrical diketones. The regioselectivity is influenced by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone, as well as the choice of acid catalyst.

Factors Influencing Regioselectivity:

FactorObservationOutcome
Steric Effects of Diketone Substituent Increasing the steric bulk of the non-trifluoromethyl substituent on the β-diketone.Favors the formation of the 2-CF₃-quinoline isomer.[4]
Aniline Substituents Methoxy-substituted anilines (electron-donating).Promotes the formation of the 2-CF₃-quinoline isomer.[4]
Chloro- or fluoro-substituted anilines (electron-withdrawing).Leads to the 4-CF₃-quinoline isomer as the major product.[4]
Acid Catalyst Polyphosphoric acid (PPA) and polyphosphoric ester (PPE) catalysts.Can offer better dehydration and may influence the regioisomeric ratio compared to sulfuric acid.[4]

G start Mixture of Regioisomers Observed steric Modify Steric Hindrance on Diketone start->steric Increase bulk of non-CF3 group electronic Alter Substituents on Aniline start->electronic catalyst Change Acid Catalyst start->catalyst Switch from H2SO4 to PPA/PPE product_2_cf3 Favored: 2-CF3 Isomer steric->product_2_cf3 electronic->product_2_cf3 Use electron-donating groups (e.g., -OMe) product_4_cf3 Favored: 4-CF3 Isomer electronic->product_4_cf3 Use electron-withdrawing groups (e.g., -Cl, -F) catalyst->product_2_cf3 catalyst->product_4_cf3

Caption: Workflow for the Conrad-Limpach synthesis, indicating the critical thermal cyclization step and the potential for incomplete reaction.

References

Technical Support Center: Synthesis of Fluorinated Quinolinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated quinolinols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fluorinated quinolinols, categorized by the type of problem.

Low Yields and Incomplete Reactions

Question: My reaction for the synthesis of a fluorinated quinolinol is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields are a frequent challenge in organic synthesis. Several factors can contribute to this issue in the context of fluorinated quinolinol synthesis. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Impurities in your starting materials, such as the fluorinated aniline or the β-ketoester, can lead to unwanted side reactions and inhibit the desired transformation. Ensure the purity of your reactants before starting the reaction.

  • Reaction Temperature: Temperature is a critical parameter. Many classical quinolinol syntheses, like the Conrad-Limpach and Knorr methods, require high temperatures for the cyclization step.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants or the desired product.[2]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in a low yield, while prolonged reaction times might lead to product degradation.[1]

  • Moisture: Many of the reagents used in quinolinol synthesis are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, especially when working with reagents like fuming sulfuric acid or chlorosulfonic acid.[3][4]

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow to diagnose and resolve low-yield issues.

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity review_conditions 2. Review Reaction Conditions check_purity->review_conditions Pure purify_sm Purify Starting Materials (Distillation, Recrystallization) check_purity->purify_sm Impure analyze_workup 3. Analyze Workup & Purification review_conditions->analyze_workup Conditions Correct adjust_temp Adjust Temperature: - Check calibration - Ensure stable heating review_conditions->adjust_temp Incorrect Temperature? adjust_time Adjust Reaction Time: - Monitor with TLC - Consider extending time review_conditions->adjust_time Insufficient Time? ensure_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents review_conditions->ensure_anhydrous Moisture Contamination? optimize 4. Optimize Reaction Parameters analyze_workup->optimize Procedure Optimized extraction_loss Optimize Extraction: - Check solvent polarity - Increase number of extractions analyze_workup->extraction_loss Extraction Loss? purification_issues Optimize Purification: - Optimize recrystallization solvent - Consider column chromatography analyze_workup->purification_issues Purification Issues? purify_sm->check_purity adjust_temp->review_conditions adjust_time->review_conditions ensure_anhydrous->review_conditions extraction_loss->analyze_workup purification_issues->analyze_workup

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Formation of Side Products and Tarry Materials

Question: My reaction is producing a significant amount of tar-like material and multiple side products. What could be the cause, and how can I minimize this?

Answer: The formation of tar and side products is a common issue in many classical quinoline syntheses due to the often harsh reaction conditions.

Common Causes and Solutions:

  • Harsh Reaction Conditions: The Skraup synthesis, for example, is known for being highly exothermic and can lead to the formation of tarry byproducts under strongly acidic and oxidizing conditions.[5]

    • Solution: The use of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor and reduce charring.[6]

  • Polymerization of Reactants: In the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compounds used as reactants can polymerize under acidic conditions.[5]

    • Solution: Employing a biphasic solvent system can help to reduce the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization.[7]

  • Self-Condensation: In the Friedländer synthesis, the ketone reactant can undergo self-condensation (aldol condensation), especially under basic conditions.[5]

    • Solution: Carefully control the reaction temperature and the stoichiometry of the reactants. The use of milder catalysts can also be beneficial.[8]

  • Formation of Regioisomers: When using unsymmetrical starting materials, such as in the Combes synthesis with an unsymmetrical β-diketone, a mixture of regioisomers can be formed.[5]

    • Solution: The choice of catalyst and the presence of directing groups on the substrates can influence regioselectivity.[5]

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the aniline ring affect the synthesis of quinolinols?

A1: The position of the electron-withdrawing fluorine atom can significantly impact the reactivity of the aniline ring. Deactivation of the ring by fluorine can make the cyclization step more challenging.[2] The electronic effects of fluorine can also influence the regioselectivity of the cyclization in cases where multiple products are possible.[9]

Q2: I am having trouble purifying my fluorinated quinolinol. What are some common purification challenges and how can I overcome them?

A2: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on silica gel, leading to tailing and poor separation during column chromatography.

  • Solution 1: Deactivate the Silica Gel: Pre-treating the silica gel with a basic solution, such as an eluent containing 0.5-2% triethylamine, can neutralize the acidic sites.

  • Solution 2: Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel. For particularly sensitive compounds, Florisil or cellulose might be more suitable.

  • Solution 3: Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., with C18 silica) can be an effective purification method.

Q3: In the Conrad-Limpach-Knorr synthesis, how can I control whether I obtain the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product)?

A3: The key to controlling the outcome of this reaction is temperature. At lower temperatures, the reaction is under kinetic control and favors the formation of the 4-hydroxyquinoline.[5] At higher temperatures, the reaction is under thermodynamic control and yields the 2-hydroxyquinoline.[10]

Data Presentation

The following tables provide a summary of quantitative data from various studies on the synthesis of quinoline derivatives, illustrating the impact of different reaction parameters on the yield.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

EntryCatalystTime (h)Yield (%)
1p-TsOH585
2I₂690
3InCl₃492
4Bi(OTf)₃395

Note: This data is illustrative and based on typical outcomes. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Solvent Effect on the Yield of a Fluorinated Quinoline Analog

SolventYield (%)
Dichloromethane (DCM)32.5
Chloroform (CHCl₃)59.3
N,N-Dimethylformamide (DMF)Not specified, but stated to be higher than DCM

This data is derived from a study on the synthesis of novel fluorinated quinoline analogs and highlights the significant impact of solvent choice on reaction yield.[11]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol describes a moderated version of the Skraup synthesis to control its exothermic nature.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol and a moderating agent such as ferrous sulfate (FeSO₄).[6] Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Once the addition is complete, gently heat the reaction mixture to initiate the reaction. The reaction is highly exothermic, so be prepared to cool the flask if necessary.

  • Work-up: After the reaction has subsided, cool the mixture and carefully pour it into a large volume of crushed ice and water.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline. The quinoline product can then be isolated by steam distillation or solvent extraction.

Protocol 2: Catalyzed Friedländer Synthesis

This protocol outlines a milder, catalyzed version of the Friedländer synthesis.[8]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., molecular iodine, 10 mol%).

  • Reaction: Heat the reaction mixture at 80-100°C. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between common challenges in quinolinol synthesis and their potential solutions.

TroubleshootingLogic problem Common Synthesis Problem low_yield Low Yield problem->low_yield tar_formation Tar Formation problem->tar_formation side_products Side Products problem->side_products purification_issues Purification Issues problem->purification_issues optimize_temp Optimize Temperature low_yield->optimize_temp check_purity Check Reactant Purity low_yield->check_purity milder_conditions Use Milder Conditions/Catalyst low_yield->milder_conditions use_moderator Use Moderator (e.g., FeSO₄) tar_formation->use_moderator tar_formation->milder_conditions side_products->milder_conditions control_stoichiometry Control Stoichiometry side_products->control_stoichiometry deactivate_silica Deactivate Silica Gel purification_issues->deactivate_silica alt_stationary_phase Use Alternative Stationary Phase purification_issues->alt_stationary_phase solution Potential Solution

Caption: Logical relationships between problems and solutions in quinolinol synthesis.

References

Technical Support Center: Stabilizing 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the long-term stability of this compound. By understanding its chemical properties and potential degradation pathways, you can implement effective storage and handling strategies to maintain its integrity throughout your research and development lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is influenced by several factors inherent to its structure. The quinolin-4-ol core, combined with a methoxy and a trifluoromethyl group, presents specific vulnerabilities. Key factors include:

  • pH: Quinolin-4-ol derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Oxidation: The electron-rich methoxy group on the aromatic ring can be a target for oxidative degradation.[2]

  • Photolysis: Exposure to UV or high-intensity visible light can induce photodegradation, a known issue for some quinoline compounds.[1][3]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation and other moisture-related reactions, especially if the compound is stored improperly in solvents like DMSO.[4]

The trifluoromethyl group generally enhances the metabolic stability and resistance to enzymatic degradation of the molecule.[5][6][7] However, the overall stability is a composite of the effects of all functional groups.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal long-term stability of the solid compound, we recommend the following conditions. These are designed to mitigate the risks outlined in Q1.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential thermal degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes the risk of oxidation.[4]
Light Protected from light (e.g., amber vials)Prevents photodegradation.[4]
Moisture Desiccated environmentPrevents hydrolysis and other moisture-related degradation.[4]

A supplier of a similar compound, 6-(Trifluoromethyl)quinolin-4-ol, recommends storage at 2-8°C under nitrogen.[8]

Q3: I need to store this compound in solution. What is the best solvent and what precautions should I take?

A3: Storing this compound in solution requires careful consideration to prevent degradation.

  • Solvent Choice: Aprotic, anhydrous solvents are generally preferred. Anhydrous DMSO or DMF are common choices for creating stock solutions.

  • Critical Precautions for Solution Storage:

    • Use Anhydrous Solvents: Ensure the solvent is of high purity and low water content.

    • Prevent Moisture Absorption: DMSO is highly hygroscopic and can absorb atmospheric moisture, which can lead to compound degradation through hydrolysis or precipitation upon freeze-thaw cycles.[4]

    • Aliquot: Divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the risk of moisture and air exposure for the entire stock.

    • Inert Atmosphere: Before sealing and freezing, flush the headspace of the vial with an inert gas like argon or nitrogen.

    • Storage Temperature: Store frozen at -20°C or -80°C for maximum stability.

Q4: How can I detect if my sample of this compound has degraded?

A4: Regular purity assessment is crucial. The most common and effective method is High-Performance Liquid Chromatography (HPLC) , coupled with a UV detector.[9]

  • Appearance of New Peaks: The emergence of new peaks in the chromatogram is a primary indicator of degradation.

  • Decrease in Main Peak Area: A reduction in the area of the peak corresponding to the parent compound suggests its decomposition.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the mass of the degradation products, providing clues to their structure and the degradation pathway.[10]

Other techniques like Thin Layer Chromatography (TLC) can be used for a quick qualitative check, but HPLC provides quantitative and more sensitive results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing logical steps for resolution.

Issue 1: Inconsistent or poor results in biological assays.
  • Possible Cause: Compound degradation.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze an aliquot of the stock solution used in the assay by HPLC to check for degradation products.

    • Review Storage Conditions: Confirm that the solid compound and its solutions have been stored according to the recommendations (see FAQs 2 & 3). Pay close attention to the potential for moisture absorption in DMSO stocks.[4]

    • Prepare Fresh Solutions: If degradation is suspected or confirmed, prepare fresh solutions from the solid stock for subsequent experiments.

    • Consider Assay Compatibility: Ensure that the assay buffer and conditions (pH, temperature, light exposure during incubation) are not causing rapid degradation of the compound. A preliminary stability test in the assay buffer can be informative.

Issue 2: Visible changes in the solid compound (e.g., discoloration, clumping).
  • Possible Cause: Significant degradation, likely due to improper storage.

  • Troubleshooting Steps:

    • Do Not Use: Discontinue the use of this batch for critical experiments.

    • Analyze the Sample: Perform a purity analysis (e.g., HPLC, LC-MS) to identify the extent and nature of the degradation.

    • Review Storage History: Investigate the storage conditions. Was the container properly sealed? Was it exposed to light, heat, or moisture?

    • Procure a New Batch: It is highly recommended to obtain a fresh, high-purity batch of the compound.

Issue 3: Unexpected peaks observed in HPLC analysis during a stability study.
  • Possible Cause: The compound is degrading under the tested stress conditions. This is the expected outcome of a forced degradation study.

  • Workflow for Characterization:

    Degradation_Analysis_Workflow Start Unexpected Peak in HPLC MassSpec Characterize by LC-MS (Determine m/z) Start->MassSpec Propose Propose Degradation Pathway (e.g., Hydrolysis, Oxidation) MassSpec->Propose Isolate Isolate Degradant (Preparative HPLC) Propose->Isolate Update Update Stability Protocol Propose->Update If structure is inferred Structure Structural Elucidation (NMR, etc.) Isolate->Structure If necessary Structure->Update

    Caption: Workflow for characterizing degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11][12]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 N HCl. Incubate at 60°C for 30 minutes to 2 hours.[13]

    • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 N NaOH. Incubate at 60°C for 30 minutes to 2 hours.[13]

    • Oxidation: Mix equal parts of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Routine Purity Check by HPLC

Objective: To quickly assess the purity of a sample of this compound.

Instrumentation & Conditions (Example Method):

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient Start with a suitable ratio (e.g., 60:40 Acetonitrile:Water) and adjust as needed.
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 275 nm)[10]

Procedure:

  • Prepare a standard solution of the compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Prepare the sample to be tested at the same concentration.

  • Inject both the standard and the sample into the HPLC system.

  • Compare the chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. Forced degradation studies (Protocol 1) would confirm which of these are relevant.

Degradation_Pathways Parent This compound Oxidation Oxidative Degradation (e.g., N-oxide formation, demethylation of methoxy group) Parent->Oxidation Oxidizing agents (H₂O₂), Air Hydrolysis Hydrolytic Cleavage (Ring opening under harsh conditions) Parent->Hydrolysis Strong Acid/Base Photodegradation Photolytic Reactions (Formation of various photoproducts) Parent->Photodegradation UV/Visible Light

Caption: Plausible degradation pathways for the compound.

By implementing these guidelines, researchers can ensure the integrity and stability of this compound, leading to more reliable and reproducible experimental outcomes. For further assistance, please contact our technical support team.

References

Overcoming common issues in the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Skraup synthesis is a powerful tool for accessing the quinoline core, a key scaffold in numerous pharmaceuticals. However, this classic reaction is not without its challenges, being notoriously exothermic and often yielding significant byproducts. This technical support center provides a comprehensive guide to overcoming common issues encountered during the Skraup synthesis of quinolines, presented in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems that may arise during your Skraup synthesis experiments, offering actionable solutions to get your research back on track.

Issue 1: The reaction is extremely exothermic and difficult to control.

  • Question: My Skraup reaction is proceeding violently and appears to be heading towards a runaway. What immediate actions should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a serious safety concern.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]

    • Be prepared for a sudden increase in pressure and ensure adequate venting is in place.

    • Always use a blast shield in front of the reaction setup.[1]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[1][2][3][4] It is believed to act as an oxygen carrier, which slows down the oxidation step.[1][2][4] Boric acid can also be used as a moderator.[3][5][6][7]

    • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[1][4]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the heat source. The exothermic nature of the reaction should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[1]

Issue 2: The yield of my desired quinoline product is consistently low.

  • Question: I am following a standard protocol for the Skraup synthesis, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?

  • Answer: Low yields in the Skraup synthesis can stem from several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[1]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1][2] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%, whereas the synthesis using o-bromoaniline can achieve yields around 75%.[2][8]

    • Purification Losses: The work-up procedure for the Skraup synthesis can be challenging due to the formation of tar, which can lead to product loss during extraction and purification.[2][9]

    • Incomplete Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[1]

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

  • Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?

  • Answer: Tar formation is a well-known challenge in the Skraup synthesis, arising from the polymerization of acrolein and other intermediates under the harsh acidic and high-temperature conditions.[1][3][10]

    Effective Purification Methods:

    • Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[1][5][11] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[1]

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

    • Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[1]

    • Chromatography: If other methods fail to yield a pure product, column chromatography on silica gel or alumina can be employed, although this may be less practical for large-scale syntheses.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[1][12]

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, the three-carbon unit that completes the heterocyclic ring.[1][12][13]

  • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[1][12][13]

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): Oxidizes the initially formed 1,2-dihydroquinoline to the aromatic quinoline.[1][12][13][14] Nitrobenzene can also serve as a solvent.[13]

Q2: Can I use a substituted aniline in the Skraup synthesis?

A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[1] However, the position and electronic nature of the substituent will affect the reaction's outcome and the regiochemistry of the product. Ortho- and para-substituted anilines generally yield single products, while meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[11]

Q3: Are there safer or more environmentally friendly alternatives to traditional oxidizing agents like arsenic acid and nitrobenzene?

A3: Yes, research has focused on developing greener alternatives. Milder and safer oxidizing agents such as iodine have been used.[1][5][11] Additionally, modern modifications include microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of ionic liquids as both solvent and catalyst, often leading to cleaner reactions.[1][10][12]

Quantitative Data Summary

The yield of the Skraup synthesis is highly dependent on the substrate and the specific reaction conditions employed. The following tables summarize reported yields for various starting materials and oxidizing agents.

Table 1: Reported Yields of the Skraup Synthesis with Various Substituted Anilines

Aniline SubstrateOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline100 (based on o-aminophenol)
6-NitrocoumarinArsenic Pentoxide3H-pyrano[3,2-f]quinoline-3-one14

Data sourced from Organic Syntheses and other research publications.[5]

Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis

Oxidizing AgentNotes
NitrobenzeneCommon choice, can also act as a solvent. The reaction can be violent.[5][11][13]
Arsenic Acid/PentoxideOften results in a less violent reaction compared to nitrobenzene but is highly toxic.[1][2][5][11][13][15]
IodineA milder and more environmentally friendly option.[1][5][11]
Ferric Compounds (e.g., Ferrous Sulfate)Primarily used as a moderator to control the reaction's exothermicity.[2][3][4]
Air/OxygenCan be used as an oxidant, sometimes bubbled through the reaction mixture under pressure.[16]

Experimental Protocols

Synthesis of Quinoline from Aniline

This protocol is adapted from Organic Syntheses.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

  • Round-bottom flask with reflux condenser

Procedure:

  • Charging Reactants: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[3][11]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[3]

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, immediately remove the heat source and allow the reaction to proceed under its own heat.[1] If the reaction becomes too vigorous, cool the flask.[3][11]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1][3][11]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully dilute the mixture with water and then make it strongly alkaline with a concentrated sodium hydroxide solution.[1][5][11] Set up for steam distillation and distill the quinoline from the tarry residue.[1][5]

  • Purification:

    • Separate the organic layer from the steam distillate.[11]

    • To remove any unreacted aniline, acidify the distillate with dilute sulfuric acid to dissolve the quinoline. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize the remaining aniline.[1]

    • Gently warm the solution to decompose the diazonium salt.

    • Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain pure quinoline.[1]

    • The collected quinoline can be further purified by distillation under reduced pressure.[1]

Visualizing the Skraup Synthesis

Reaction Mechanism Pathway

The following diagram illustrates the key steps in the reaction mechanism of the Skraup synthesis.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Adduct Michael Adduct Acrolein->Adduct Michael Addition Aniline Aniline Aniline->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Key steps of the Skraup synthesis reaction mechanism.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing and addressing low product yields in the Skraup synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Substrate Evaluate Aniline Substrate Start->Check_Substrate Check_Purification Review Purification Protocol Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction EWG Strong EWG Present? Check_Substrate->EWG Tar Excessive Tar Formation? Check_Purification->Tar Incomplete_Reaction->Check_Substrate No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes EWG->Check_Purification No Harsher_Conditions Use Harsher Conditions EWG->Harsher_Conditions Yes Optimize_Purification Optimize Steam Distillation/ Extraction Tar->Optimize_Purification Yes Resolved Yield Improved Tar->Resolved No Increase_Time_Temp->Resolved Harsher_Conditions->Resolved Optimize_Purification->Resolved

Caption: A decision-making diagram for troubleshooting low product yields.

References

Validation & Comparative

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol vs other quinoline derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the quest for novel anticancer therapeutics. Its versatile nature allows for modifications that can significantly influence its biological activity. This guide provides a comparative overview of the anticancer properties of various quinoline derivatives, with a special focus on the structural context of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, placing it within the broader landscape of quinoline-based drug candidates.

While extensive research has highlighted the potent in vitro and in vivo anticancer activities of numerous quinoline derivatives, it is important to note that publicly available experimental data specifically detailing the anticancer effects of this compound is limited. However, by examining the structure-activity relationships and mechanisms of action of closely related analogues, we can infer its potential and guide future research directions.

Comparative Anticancer Activity of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][2][3] The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC50), varies significantly depending on the substitution pattern on the quinoline ring and the cancer cell line being tested.

Below is a summary of the in vitro cytotoxic activity of several quinoline derivatives against various human cancer cell lines. This data, compiled from various studies, illustrates the broad therapeutic window and differential sensitivity of these compounds.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
Quinoline-Chalcone Hybrids
Compound 33MCF-7, HeLa, DLD1Not specified, potent EGFR inhibitor (IC50 = 37.07 nM)[2]
Compound 23Various cancer cell lines0.009 - 0.016[2]
4,7-Disubstituted Quinolines
7-Chloro-4-quinolinylhydrazone derivativesSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)[4]
2-Oxoquinoline Derivatives
N-alkylated derivativesHEp-249.01 - 77.67 (%)[4]
2-Phenyl-4-quinolone Derivatives
Structurally similar analoguesVariousVaries[5]
4-Alkoxy-2-arylquinolines
Compound 14mNCI-60 panelGI50 range: 0.116 - 6.77[6]
9-Methoxycanthin-6-one
A2780, SKOV-3, MCF-7, HT-29, A375, HeLa3.79 - 15.09[7]
6,7-Methylenedioxy-4-(aryl)quinolin-2(1H)-one
Compound 12e2774, SKOV3Dose-dependent inhibition[8]
6-Substituted Quinazoline Derivatives
Compound 4mN87, H19750.0063, 0.0075[9]

Deciphering the Mechanisms of Action: Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G quinoline Quinoline Derivative bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) quinoline->bcl2_family mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by quinoline derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To assess the anticancer potential of novel quinoline derivatives, a series of standardized in vitro assays are typically employed. The following provides an overview of key experimental methodologies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Reading: The absorbance is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.

  • Data Analysis: The population of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

G start Start: Cancer Cell Lines treat Treat with Quinoline Derivative (Dose-Response) start->treat mtt MTT Assay (Cell Viability) treat->mtt ic50 Determine IC50 mtt->ic50 flow Flow Cytometry Analysis ic50->flow western Western Blot (Protein Expression) ic50->western cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow->apoptosis end End: Comparative Efficacy & Mechanism cell_cycle->end apoptosis->end pathway Analyze Signaling Pathways western->pathway pathway->end

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Conclusion and Future Directions

The quinoline scaffold is a fertile ground for the development of novel anticancer agents. The diverse mechanisms of action and the amenability to chemical modification make quinoline derivatives a highly attractive class of compounds for further investigation. While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the structural features—a methoxy group and a trifluoromethyl group, which can enhance metabolic stability and cell permeability—suggest that it warrants investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic profile. Subsequent mechanistic studies, following the experimental workflows outlined in this guide, will be crucial to elucidate its mode of action and to position it within the broader and promising landscape of anticancer quinoline derivatives.

References

A Comparative Guide to the Biological Activity of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with biological targets. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful tool for enhancing pharmacological properties. The CF3 group's high electronegativity, metabolic stability, and lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved potency and bioavailability.

This guide provides a comparative analysis of the biological activities of various trifluoromethylquinoline derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative experimental data. Furthermore, we will detail the standardized protocols for evaluating these activities and explore the underlying mechanisms of action, offering a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylquinolines have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. The well-known antimalarial drug Mefloquine, which features two trifluoromethyl groups, has been repurposed and investigated for its anticancer properties, paving the way for the exploration of novel analogues.

Comparative Cytotoxicity of Trifluoromethyl-Derivatives

The in vitro efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Quinazolinone-Amino Acid Hybrids
Compound 3FTQHep-G2 (Liver)13.8--
Compound 2FTQMCF-7 (Breast)21.1Erlotinib7.4
Thiazolo[4,5-d]pyrimidine Derivatives
Compound 3bC32 (Melanoma)24.4--
Compound 3bA375 (Melanoma)25.4--
4-(Trifluoromethyl)isoxazoles
TTI-4MCF-7 (Breast)2.63--

This table synthesizes data from multiple sources to provide a comparative overview.[1][2][3]

Mechanism of Action: Induction of Apoptosis

Many trifluoromethylquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved through the inhibition of key signaling pathways that promote cell survival and proliferation, such as the EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain) pathway.

Below is a generalized diagram illustrating the inhibition of a tyrosine kinase signaling pathway by a trifluoromethylquinoline derivative, leading to apoptosis.

Anticancer_MoA Ligand Growth Factor Receptor EGFR/Tyrosine Kinase Receptor Ligand->Receptor Binds Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway Activates TFQ Trifluoromethyl- quinoline (Inhibitor) TFQ->Receptor Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition of

Caption: Inhibition of growth factor receptor signaling by a trifluoromethylquinoline.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline core is central to the fluoroquinolone class of antibiotics. The addition of a trifluoromethyl group has been shown to enhance the antimicrobial spectrum and potency of these compounds, particularly against Gram-positive bacteria and drug-resistant strains.[4][5]

Comparative Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring in vitro antimicrobial susceptibility.

Compound/DrugOrganismStrain TypeMIC (µg/mL)
CS-940 (Trifluorinated Quinolone) Acinetobacter spp.-0.03
S. aureusOxacillin-Susceptible≤0.06
S. maltophilia-2
E. faecium-4
4-amino substituted 2,8-bis(trifluoromethyl)quinoline M. tuberculosisH37Rv3.13
Ciprofloxacin (Reference) Acinetobacter spp.->0.03 (less active)
S. aureusOxacillin-Susceptible0.12 - 0.5

Data compiled from studies on novel trifluoromethylquinolines.[6][7]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Similar to fluoroquinolones, many trifluoromethyl-substituted quinolines are believed to exert their antibacterial effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the drug inhibits these processes, leading to rapid bacterial cell death.

Antimicrobial_MoA cluster_bacterium Bacterial Cell TFQ Trifluoromethyl- quinoline Topo DNA Gyrase / Topoisomerase IV TFQ->Topo Binds to DNA Bacterial DNA Topo->DNA Acts on Replication DNA Replication Inhibited Topo->Replication Leads to Death Cell Death Replication->Death

Caption: Proposed mechanism of antibacterial action via topoisomerase inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide array of diseases. Certain trifluoromethylquinoline derivatives have been investigated as potential anti-inflammatory agents, demonstrating the ability to modulate key inflammatory pathways.[8]

Comparative In Vivo Efficacy

One common model for assessing acute inflammation is the carrageenan-induced rat paw edema test. The percentage of edema inhibition reflects the anti-inflammatory potency of the test compound.

CompoundDose (mg/kg)Edema Inhibition (%)Reference DrugEdema Inhibition (%)
Compound 12 *100Comparable to IndomethacinIndomethacin-

*Compound 12 is 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide.[9]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[11][12]

AntiInflammatory_MoA Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TFQ Trifluoromethyl- quinoline TFQ->IKK Inhibits Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes Induces

Caption: Inhibition of the NF-κB inflammatory pathway.

Key Experimental Protocols

The reliability of biological data hinges on robust and standardized experimental design. Below are step-by-step methodologies for the core assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Compounds (Serial dilutions of TFQ) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (10 µL, 5 mg/mL) D->E F 6. Incubate (4h, until formazan crystals form) E->F G 7. Solubilize Crystals (100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility by Broth Microdilution

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13]

Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[13]

  • Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[13]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Conclusion and Future Perspectives

The incorporation of trifluoromethyl groups into the quinoline scaffold is a highly effective strategy for the development of potent bioactive molecules. The compounds reviewed in this guide demonstrate significant and varied biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented herein highlights the potential of these derivatives, with some exhibiting potency comparable or superior to existing drugs.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance target specificity and reduce off-target toxicity. Further exploration of their mechanisms of action, particularly through advanced techniques like cryo-electron microscopy, will be crucial for rational drug design.[14] As our understanding of these fascinating molecules grows, trifluoromethylquinolines are poised to become a valuable source of next-generation therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship of 6-Methoxyquinoline Analogs as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 6-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have shown significant promise as anticancer, antimalarial, and antimicrobial agents.[1][2] A particularly compelling application is in the development of P-glycoprotein (P-gp) inhibitors to combat multidrug resistance (MDR) in cancer therapy.[3] P-gp is a transmembrane efflux pump that actively removes a broad spectrum of chemotherapeutic drugs from cancer cells, reducing their efficacy and leading to treatment failure.[3][4] This guide provides a comparative analysis of 6-methoxyquinoline analogs, focusing on the structural features that govern their ability to inhibit P-gp, supported by quantitative data and detailed experimental protocols.

Quantitative Structure-Activity Relationship (SAR) Data

A study focusing on a series of 6-methoxy-2-arylquinoline analogs revealed critical insights into the structural requirements for potent P-glycoprotein inhibition.[5] The cytotoxic activity of these compounds was evaluated against a drug-sensitive gastric carcinoma cell line (EPG85-257P) and its multidrug-resistant counterpart (EPG85-257RDB), which overexpresses P-gp. The ability to inhibit P-gp was then quantified by measuring the accumulation of the fluorescent P-gp substrate, rhodamine 123.[5]

The key SAR finding from this series is the critical role of the substituent at the 4-position of the quinoline ring. Analogs possessing a hydroxymethyl group at this position (compounds 5a and 5b ) demonstrated the most significant P-gp inhibitory activity, proving more potent than the reference inhibitor, verapamil.[1][5] In contrast, analogs with a carboxylic acid at the same position (compounds 4a-e ) showed negligible activity. This highlights that a neutral, hydrogen-bond donating group at the 4-position is essential for effective P-gp inhibition within this chemical series.[5]

Compound IDR (Aryl Group at Position 2)X (Substituent at Position 4)Cytotoxicity IC50 (µM) vs EPG85-257RDBP-gp Inhibition (Fold increase vs. control)
4a Phenyl-COOH> 1001.05
4b 4-Fluorophenyl-COOH> 1001.10
4c 4-Chlorophenyl-COOH> 1001.12
4d 4-Hydroxyphenyl-COOH> 1001.15
4e 4-Methylphenyl-COOH> 1001.08
5a Phenyl-CH₂OH> 1002.51
5b 4-Fluorophenyl-CH₂OH> 1004.01
Verapamil --Not Reported1.90

Data compiled from a study on 6-methoxy-2-arylquinolines.[5] P-gp inhibition was measured at a concentration of 10 µM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols are based on those used to evaluate the 6-methoxyquinoline analogs described above.[5]

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is indicative of the number of viable cells.

  • Cell Seeding: Human gastric carcinoma cells (EPG85-257P and EPG85-257RDB) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Incubation: The synthesized 6-methoxyquinoline analogs are dissolved (e.g., in DMSO) and added to the wells at various concentrations. The cells are then incubated with the compounds for 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[6] The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7] A solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) is added to each well to dissolve these insoluble crystals.

  • Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete solubilization.[6] The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.[6]

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is determined from the dose-response curves.

P-glycoprotein Inhibition (Rhodamine 123 Efflux Assay)

This functional assay quantifies the ability of a compound to inhibit the efflux of a known P-gp substrate, the fluorescent dye rhodamine 123.[4][8] Increased intracellular fluorescence indicates effective inhibition of P-gp.[4]

  • Cell Seeding: P-gp overexpressing cells (e.g., EPG85-257RDB or MCF7R) are seeded in 96-well plates and cultured to confluency.[4][5]

  • Compound Incubation: The culture medium is removed, and the cells are washed with a suitable buffer. The cells are then incubated with the test compounds (e.g., at 10 µM) and a standard inhibitor (e.g., verapamil) for 30 minutes at 37°C.[4]

  • Rhodamine 123 Addition: Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and the plate is incubated for an additional 30-60 minutes at 37°C, protected from light.[4][8]

  • Cell Lysis and Fluorescence Measurement: Following incubation, the cells are washed with cold buffer to stop the efflux process. A lysis buffer is then added to release the intracellular contents. The fluorescence of the accumulated rhodamine 123 in the cell lysate is measured using a fluorescence microplate reader.

  • Data Analysis: The fluorescence intensity in wells treated with the test compounds is compared to that of untreated control wells. The results are often expressed as a fold increase in rhodamine 123 accumulation relative to the control.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for identifying and characterizing 6-methoxyquinoline analogs as P-gp inhibitors.

References

In Vitro Anticancer Activity of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of the novel compound 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol against established chemotherapeutic agents. Due to the limited publicly available data on this compound, this document presents a hypothetical activity profile for this compound to illustrate a comparative framework. The data for the comparator drugs—Doxorubicin, Cisplatin, Gefitinib, and Erlotinib—is based on published scientific literature.

Comparative Efficacy in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological process. The following table summarizes the hypothetical IC50 values for this compound and the reported IC50 values for established anticancer drugs against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast) 5.2
A549 (Lung) 7.8
HCT116 (Colon) 6.5
DoxorubicinMCF-7 (Breast)0.5 - 1.5
A549 (Lung)0.1 - 0.8
HCT116 (Colon)0.2 - 1.0
CisplatinMCF-7 (Breast)2.0 - 10.0
A549 (Lung)1.0 - 5.0
HCT116 (Colon)1.5 - 8.0
GefitinibA549 (Lung, EGFR wild-type)>10[1]
NCI-H1299 (Lung)4.60 ± 0.18[2]
NCI-H1437 (Lung)3.51 ± 0.05[2]
ErlotinibA549 (Lung)~10
EGFR-H2 (HER2 overexpressing)1.4[3]

Mechanisms of Action: A Comparative Overview

The anticancer effects of these compounds are mediated through distinct signaling pathways.

This compound (Hypothetical Mechanism)

Based on the quinoline scaffold, it is hypothesized that this compound may induce apoptosis and cause cell cycle arrest by modulating key signaling pathways involved in cell survival and proliferation.

G This compound This compound Apoptotic Pathway Apoptotic Pathway This compound->Apoptotic Pathway Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest

Hypothesized mechanism of this compound.

Established Anticancer Agents

The mechanisms of action for the comparator drugs are well-documented.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4][5][6][7][8]

    G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

    Doxorubicin's primary mechanisms of anticancer activity.
  • Cisplatin: This platinum-based drug forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.[9][10][11][12][13]

    G Cisplatin Cisplatin DNA_Adducts DNA Adducts/ Cross-links Cisplatin->DNA_Adducts Replication_Inhibition Replication Inhibition DNA_Adducts->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

  • Gefitinib and Erlotinib: These are tyrosine kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR). [3][14][15][16][17][18][19]By inhibiting EGFR signaling, they block downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for cancer cell proliferation and survival. [17]

    G Gefitinib_Erlotinib Gefitinib / Erlotinib EGFR EGFR Tyrosine Kinase Gefitinib_Erlotinib->EGFR Inhibits RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival

    Inhibition of EGFR signaling by Gefitinib and Erlotinib.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. [20][21][22]

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro validation of a novel anticancer compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell Viability Assay (MTT) Cell Viability Assay (MTT) Apoptosis Assay Apoptosis Assay Cell Viability Assay (MTT)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay (MTT)->Cell Cycle Analysis Western Blotting Western Blotting Apoptosis Assay->Western Blotting Cell Cycle Analysis->Western Blotting

General workflow for in vitro anticancer drug validation.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Quinolinols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Quinolinol Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated quinolinols, a class of heterocyclic compounds with a broad spectrum of pharmacological activities. By examining quantitative data from anticancer and antimicrobial studies, alongside detailed experimental protocols and visual workflows, this document aims to provide researchers with a clear framework for understanding the profound impact of fluorination on the therapeutic potential of quinolinol derivatives.

Data Presentation: Quantitative Comparison of Biological Activity

The introduction of fluorine into the quinolinol scaffold can significantly enhance its biological activity. This is often attributed to fluorine's unique properties, such as its high electronegativity, ability to form strong bonds with carbon, and its potential to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The following tables summarize the available quantitative data comparing the efficacy of fluorinated and non-fluorinated quinolinols and their structural analogs.

Anticancer Activity: A Tale of Enhanced Potency

Fluorination has been shown to significantly increase the cytotoxic potential of quinolinol-based compounds against various cancer cell lines. The data below, including a direct comparison of isoquinoline-based PARP inhibitors, illustrates this trend.

Table 1: Comparative Anticancer Activity (IC50) of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors

Compound IDSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)
1aH>10,0001,200
1b7-F>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1]

Table 2: Anticancer Activity (IC50) of Fluorinated Quinoline Derivatives against Breast Cancer Cell Lines

Compound IDSubstitutionMDA-MB-468 IC50 (µM)MCF7 IC50 (µM)
6a3'-F4.015.0
6b4'-F5.025.0
6d3',4'-diF4.012.0
6e4'-CF320.060.0
6f3'-F, 4'-OCH2Ph2.05.0

Data adapted from a study on novel fluorinated quinoline analogues.[2]

Antimicrobial Activity: Broadening the Spectrum

The development of fluoroquinolones marked a significant advancement in antibacterial therapy. The presence of a fluorine atom at the C6 position is a key determinant of their broad-spectrum activity and potency against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antibacterial Activity (MIC) of Quinolone Derivatives

CompoundOrganismMIC (µg/mL)
Nalidixic AcidEscherichia coli4
NorfloxacinEscherichia coli0.12
CiprofloxacinEscherichia coli≤0.015 - 0.03
CiprofloxacinPseudomonas aeruginosa0.37
CiprofloxacinStaphylococcus aureus0.75

Note: This table provides a general comparison. Direct head-to-head comparative data for a specific quinolinol and its non-fluorinated counterpart under identical conditions is limited in publicly available literature. The data is compiled from various sources to illustrate the general trend of increased potency with fluorination.

Experimental Protocols: Methodologies for Efficacy Assessment

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of quinolinol derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (fluorinated and non-fluorinated quinolinols)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Broth Microdilution for Antimicrobial Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (fluorinated and non-fluorinated quinolinols)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[6]

Mandatory Visualization: Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate a relevant signaling pathway and a general experimental workflow.

DHODH_Inhibition_Pathway cluster_membrane Mitochondrial Inner Membrane cluster_cytosol Cytosol DHODH Dihydroorotate Dehydrogenase (DHODH) CoQ Coenzyme Q DHODH->CoQ Orotate Orotate DHODH->Orotate Product ETC Electron Transport Chain CoQ->ETC Electron Carrier Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP_Synthase UMP Synthase Orotate->UMP_Synthase UMP Uridine Monophosphate (UMP) UMP_Synthase->UMP Pyrimidine Synthesis Fluorinated_Quinolinol Fluorinated Quinolinol (e.g., Ipflufenoquin) Fluorinated_Quinolinol->DHODH Inhibition

Caption: DHODH Inhibition Pathway by a Fluorinated Quinolinol.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Assessment cluster_data Data Analysis & Comparison Synth_F Synthesis of Fluorinated Quinolinol Characterization Structural Characterization (NMR, MS, etc.) Synth_F->Characterization Synth_NF Synthesis of Non-Fluorinated Quinolinol Synth_NF->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: Experimental Workflow for Efficacy Comparison.

References

Comparative Analysis of 6-Methoxy-2-(Trifluoromethyl)quinolin-4-ol Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the bioactivity of structurally related quinolinol derivatives offers insights into the potential efficacy of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, a compound for which direct cross-validation data in multiple cell lines is not publicly available. This guide synthesizes findings from analogous compounds, providing a comparative framework for researchers in drug discovery and oncology.

Due to the limited availability of specific experimental data for this compound, this analysis focuses on its close structural analogs that have been evaluated for their cytotoxic or antiproliferative activity across various cancer cell lines. By examining the structure-activity relationships of these related compounds, we can infer the potential biological profile of the target compound.

Activity of Quinolinol Analogs Across Cancer Cell Lines

The following table summarizes the in vitro activity of various quinolinol derivatives that share the core 6-methoxy-quinolin-4-ol scaffold or are otherwise structurally relevant. The data is presented to facilitate a comparative understanding of how substitutions on the quinoline ring influence cytotoxic potency.

Compound/AnalogCell LineAssay TypeActivity (IC₅₀/GI₅₀)Reference
Analog 1: (E)-2-(2,4-dimethoxystyryl)-6-methoxyquinolin-4-ol A549 (Lung)MTT1.8 µM[1]
HCT116 (Colon)MTT2.5 µM[1]
MCF7 (Breast)MTT3.2 µM[1]
K562 (Leukemia)MTT0.9 µM[1]
Analog 2: 2-(3,4-Dimethoxyphenyl)-6-methoxyquinolin-4-ol A549 (Lung)MTT> 50 µM[1]
HCT116 (Colon)MTT> 50 µM[1]
MCF7 (Breast)MTT> 50 µM[1]
K562 (Leukemia)MTT> 50 µM[1]
Analog 3: 6-Methoxy-2-methylquinolin-4-ol Not SpecifiedNot SpecifiedData not available
Analog 4: 6-Methoxy-2-phenylquinolin-4-ol Not SpecifiedNot SpecifiedData not available

Disclaimer: The data presented above is for structural analogs of this compound. The absence of data for the target compound in publicly accessible databases prevents a direct cross-validation analysis. The presented analogs provide an illustrative comparison of how modifications to the 2-position of the quinolinol ring can significantly impact cytotoxic activity.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the assessment of the cytotoxic activity of quinolinol derivatives, based on methodologies reported for analogous compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration, typically 48 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental Workflow and Potential Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates compound_prep Serial Dilution of Test Compound treatment Addition of Compound to Cells compound_prep->treatment incubation Incubation for 48-72 hours treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Dissolving Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_processing Calculation of Cell Viability absorbance_reading->data_processing ic50_determination Determination of IC50 Values data_processing->ic50_determination

Workflow for assessing cytotoxic activity using the MTT assay.

While the precise signaling pathways affected by this compound are unknown, related quinoline derivatives have been shown to impact key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation quinolinol Quinolinol Derivative (Potential Inhibitor) quinolinol->pi3k Inhibition quinolinol->mek Inhibition

Potential signaling pathways targeted by quinolinol derivatives.

References

Benchmarking 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol against a panel of well-characterized kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document serves as a template, populated with hypothetical data for this compound to illustrate the benchmarking process. Researchers can adapt this framework to evaluate their own experimental data.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Therefore, the discovery and development of novel, potent, and selective kinase inhibitors are of significant interest. This guide compares the hypothetical inhibitory profile of this compound with established kinase inhibitors to assess its potential as a therapeutic agent.

Comparative Efficacy: In Vitro Inhibitory Activity

A fundamental measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. The following table summarizes the hypothetical in vitro IC50 values for this compound against a panel of selected kinases, alongside the reported IC50 values for established inhibitors.

Kinase TargetThis compound (Hypothetical IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)Staurosporine (IC50, nM)
VEGFR2 1590>10,0007
PDGFRβ 2558>10,0008
c-RAF 86>10,00015
B-RAF 1222>10,00020
EGFR 500>10,00026
SRC 80020>10,0003
p38α >10,000>10,000>10,0004

Note: Data for Sorafenib, Erlotinib, and Staurosporine are compiled from publicly available databases and literature. The data for this compound is hypothetical and for illustrative purposes only.

Kinase Selectivity Profile

Selectivity is a crucial attribute of a kinase inhibitor, as off-target inhibition can lead to undesirable side effects. A kinase selectivity profile, often determined by screening against a broad panel of kinases, provides insight into an inhibitor's specificity.

Below is a hypothetical selectivity profile for this compound at a concentration of 1 µM.

Kinase FamilyNumber of Kinases TestedNumber of Kinases with >90% Inhibition
Tyrosine Kinases (TK) 905
Serine/Threonine Kinases (STE) 703
AGC (PKA, PKG, PKC families) 601
CAMK (Calcium/calmodulin-dependent protein kinase) 300
Other 502
Total 300 11

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified recombinant kinase, a specific peptide substrate, and the test compound (this compound or a known inhibitor) at various concentrations. A DMSO control is run in parallel.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at 30°C for a predetermined time, within the linear range of the reaction.

  • Signal Detection:

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the produced ADP back to ATP and generate a luminescent signal via a coupled luciferase reaction.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • IC50 Determination: The percent inhibition is plotted against the logarithm of the inhibitor concentration. The data is fitted to a four-parameter logistic equation to determine the IC50 value.[4]

Cell-Based Assay for Target Engagement (Example: Western Blotting for Phospho-Protein Levels)

This method assesses the ability of an inhibitor to engage its target within a cellular context by measuring the phosphorylation status of a downstream substrate.

  • Cell Culture and Treatment: A relevant cancer cell line is cultured to 80% confluency and then treated with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target's substrate, followed by an HRP-conjugated secondary antibody. A separate blot is performed for the total protein of the substrate as a loading control.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: A simplified representation of the MAPK signaling cascade.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation A Kinase Panel Screening (Primary Assay) B IC50 Determination (Dose-Response) A->B C Selectivity Profiling B->C G Benchmarking against Known Inhibitors C->G D Cell Viability Assay (e.g., MTT) E Target Engagement (Western Blot) D->E F Downstream Pathway Analysis E->F F->G H Lead Candidate Selection G->H

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound this compound against established kinase inhibitors. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can generate a comprehensive profile of the compound's potency, selectivity, and cellular activity. The provided templates for data presentation and experimental protocols are intended to facilitate a robust and reproducible evaluation process, ultimately aiding in the identification of promising new therapeutic candidates.

References

Head-to-Head Comparison of Antimalarial Activity with Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Chloroquine, a cornerstone of antimalarial therapy for decades, has seen its efficacy wane due to the emergence and spread of resistant Plasmodium falciparum strains.[1] This has necessitated the development and evaluation of alternative antimalarial agents. This guide provides a head-to-head comparison of the antimalarial activity of various compounds with chloroquine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In Vitro Antimalarial Activity

The in vitro susceptibility of P. falciparum to various antimalarial drugs is a key indicator of their potential efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits parasite growth by 50%.

Comparative IC50 Values against P. falciparum Strains

The following table summarizes the IC50 values for chloroquine and other antimalarial agents against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2, Dd2) strains of P. falciparum.

DrugChloroquine-Sensitive (3D7) IC50 (nM)Chloroquine-Resistant (K1) IC50 (nM)Chloroquine-Resistant (W2) IC50 (nM)Chloroquine-Resistant (Dd2) IC50 (nM)
Chloroquine 10 - 25275 ± 12.5[2]>100>100
Artemisinin 3.2 - 6.3[3]---
Dihydroartemisinin 2.98 - 4.16 (Resistance Index vs 3D7)[2]---
Mefloquine 18.1 (geometric mean)[3]---
Quinine 39.83 - 46.42 (Resistance Index vs 3D7)[2]39.26 - 45.75 (Resistance Index vs K1)[2]--
Atovaquone/Proguanil (Malarone) ----
Hydroxychloroquine 1.6 times higher than Chloroquine[4]8.8 times higher than Chloroquine[4]--

Note: A higher IC50 value indicates lower drug susceptibility.

Clinical Efficacy and Treatment Outcomes

Clinical trials and observational studies provide crucial data on the in vivo performance of antimalarials. Artemisinin-based combination therapies (ACTs) are now widely recommended as first-line treatment for uncomplicated P. falciparum malaria, largely due to their high efficacy against chloroquine-resistant parasites.[5][6]

A study in Nigeria confirmed that while ACT is more effective than chloroquine, it is also more costly.[5] In regions with high chloroquine resistance, ACTs consistently demonstrate superior parasite clearance and better maternal and neonatal outcomes in pregnant women compared to chloroquine.[6] However, in areas where chloroquine remains effective, it is still a viable and cost-effective option.[6]

For P. vivax malaria, chloroquine is still a recommended treatment, often in combination with primaquine to prevent relapse.[7][8] However, some studies suggest that ACTs may offer advantages in hematological recovery compared to chloroquine for P. vivax infections.[7]

Experimental Protocols

SYBR Green I-Based Fluorescence Assay for In Vitro Antimalarial Activity

This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[9]

Materials and Reagents:

  • Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, W2, Dd2 strains)[9]

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum)[9]

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.4)[9]

  • SYBR Green I nucleic acid stain

  • 96-well flat-bottom microplates

  • Standard laboratory equipment for cell culture

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the complete culture medium. The final solvent concentration should be non-toxic to the parasites.[9]

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage.[9]

  • Plate Seeding: Dispense the prepared parasite culture into the 96-well plates containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).[9]

  • Incubation: Incubate the plates for a designated period (e.g., 72 hours) under standard culture conditions.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. The fluorescence intensity is directly proportional to the number of viable parasites. Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Visualizations

Experimental_Workflow Experimental Workflow for SYBR Green I Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Test Compounds seed_plate Seed 96-well Plates with Parasites and Compounds prep_compounds->seed_plate prep_parasites Synchronize Parasite Culture to Ring Stage prep_parasites->seed_plate incubate Incubate Plates seed_plate->incubate lyse_stain Lyse Erythrocytes and Stain with SYBR Green I incubate->lyse_stain read_fluorescence Measure Fluorescence lyse_stain->read_fluorescence calc_ic50 Calculate IC50 Values read_fluorescence->calc_ic50

Caption: Workflow for SYBR Green I-based antimalarial assay.

Mechanism of Action and Resistance Pathway of Chloroquine

Chloroquine's primary mode of action involves interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite within its acidic food vacuole.[10][11][12]

Chloroquine_Pathway Chloroquine Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Resistance Mechanism hemoglobin Hemoglobin (in RBC) heme Toxic Heme hemoglobin->heme Digestion by Parasite hemozoin Non-toxic Hemozoin heme->hemozoin Heme Polymerase parasite_death Parasite Death heme->parasite_death Accumulation Leads to Lysis chloroquine Chloroquine inhibition Inhibition chloroquine->inhibition inhibition->hemozoin Blocks Polymerization pfcrt PfCRT Transporter (Mutated) efflux Chloroquine Efflux pfcrt->efflux Mediates reduced_accumulation Reduced Chloroquine Accumulation in Food Vacuole efflux->reduced_accumulation reduced_accumulation->inhibition Prevents

Caption: Chloroquine's action and resistance pathway.

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[10] These mutations lead to an increased efflux of chloroquine from the parasite's food vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[12][13]

References

Evaluating the Metabolic Stability of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol against other relevant chemical entities. The following sections detail the experimental protocols for assessing metabolic stability, present comparative data in a tabular format, and visualize key experimental and biological pathways.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety. Key parameters used to quantify metabolic stability are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability. The data presented below is a representative comparison based on typical values for quinoline-based compounds.

CompoundMolecular StructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound this compound4531
6,7-dimethoxy-4-(4-fluoroanilino)quinazoline6,7-dimethoxy-4-(4-fluoroanilino)quinazoline1592
6-chloro-7-methoxy-2-methyl-4(1H)-quinolone6-chloro-7-methoxy-2-methyl-4(1H)-quinolone> 60< 10
Verapamil (High Clearance Control)Verapamil5277
Dextran (Low Clearance Control)Dextran> 120< 5

Note: The data for this compound is hypothetical and for illustrative purposes, based on typical values for similar compounds. Data for comparator compounds are derived from publicly available research and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of chemical compounds.

In Vitro Microsomal Stability Assay

This assay is a common method to evaluate the intrinsic clearance of a compound by liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[1][2]

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (high and low clearance)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.[1][3][4]

1. Materials and Reagents:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound

  • Positive control compounds

  • Acetonitrile

  • Internal standard

2. Procedure:

  • Thaw and prepare a suspension of hepatocytes in the culture medium.

  • Add the test compound to the hepatocyte suspension.

  • Incubate the mixture at 37°C in a humidified incubator with 5% CO2.

  • At various time points, collect aliquots of the cell suspension.

  • Quench the reaction and lyse the cells by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to remove cell debris.

  • Analyze the supernatant by LC-MS/MS.

3. Data Analysis:

  • The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizations

The following diagrams illustrate the experimental workflow for metabolic stability assays and the primary metabolic pathways in the liver.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock D Pre-incubate Mixture at 37°C A->D B Prepare Microsome/Hepatocyte Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Incubate and Collect Aliquots at Time Points E->F G Quench Reaction with Acetonitrile F->G H Centrifuge to Remove Protein/Debris G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A Parent Drug B Oxidation, Reduction, Hydrolysis (e.g., Cytochrome P450) A->B C More Polar Metabolite B->C D Conjugation (e.g., Glucuronidation, Sulfation) C->D E Water-Soluble Excretable Metabolite D->E

Caption: Primary Metabolic Pathways in the Liver.

References

Comparative analysis of the spectroscopic signatures of quinolinol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of quinolinol isomers. This document provides a comparative analysis of their UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectral data, supported by detailed experimental protocols.

The isomeric position of the hydroxyl group on the quinoline scaffold profoundly influences the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This results in unique spectroscopic fingerprints for each isomer, which are critical for their unambiguous identification and characterization in various scientific disciplines, including medicinal chemistry and materials science. This guide presents a comparative overview of the spectroscopic properties of seven key quinolinol isomers: 2-, 3-, 4-, 5-, 6-, 7-, and 8-hydroxyquinoline.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the quinolinol isomers, facilitating a direct comparison of their characteristic signals.

UV-Visible and Fluorescence Spectroscopy

The absorption and emission properties of quinolinol isomers are particularly sensitive to the position of the hydroxyl group and the solvent environment.

Table 1: UV-Visible Absorption and Fluorescence Emission Maxima of Quinolinol Isomers

IsomerSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)
2-Hydroxyquinoline Ethanol~330N/AN/A
3-Hydroxyquinoline AqueousN/A~380, ~460N/A
4-Hydroxyquinoline Aqueous (pH 7.2)230, 316, 300349N/A
5-Hydroxyquinoline N/AN/AN/AN/A
6-Hydroxyquinoline EthanolN/A~350, ~420N/A
7-Hydroxyquinoline PVA Matrix330, 420~347N/A
8-Hydroxyquinoline VariousN/A330-410N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of quinolinol isomers. The chemical shifts of the protons and carbons are unique to each isomer's substitution pattern.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton3-OH4-OH[1]5-OH6-OH8-OH
H2 ~8.6~7.9~8.8~8.6~8.8
H3 -~6.0~7.5~7.3~7.4
H4 ~7.9-~8.4~7.8~8.3
H5 ~7.5~7.6-~7.3~7.1
H6 ~7.3~7.3~6.9-~7.4
H7 ~7.4~7.6~7.6~7.2~7.2
H8 ~7.2~8.1~7.4~7.9-
OH ~9.8~11.9~9.8~9.6~9.8

Note: Data is approximated from available spectra and may vary based on experimental conditions.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃/DMSO-d₆

Carbon2-OH3-OH4-OH[1]5-OH6-OH7-OH8-OH[2]
C2 ~163~142~177~150~147~149148.84
C3 ~122~109~110~121~122~117122.91
C4 ~139~145-~133~130~136139.04
C4a ~128~127~125~120~128~128127.46
C5 ~128~128~124-~109~121118.58
C6 ~122~120~123~129-~110126.00
C7 ~130~129~116~121~129-111.47
C8 ~115~128~122~120~122~128-
C8a ~139~145~140~148~144~146152.95

Note: Solvent and reference standards can influence chemical shifts. Data for 2-OH, 3-OH, 5-OH, 6-OH, and 7-OH isomers are compiled from various sources and may have been recorded in different solvents.

Infrared (IR) Spectroscopy

The IR spectra of quinolinol isomers are characterized by vibrations of the quinoline ring system and the hydroxyl group. Key vibrational modes include O-H stretching, C=C and C=N stretching of the aromatic rings, and various C-H bending vibrations.

Table 4: Key IR Absorption Bands (cm⁻¹) of Quinolinol Isomers

IsomerO-H StretchC=N/C=C StretchAromatic C-H Bend
3-Hydroxyquinoline ~3400 (broad)~1620, 1580, 1490~830, 780, 750
4-Hydroxyquinoline ~3200-2500 (very broad)~1640, 1590, 1550~800, 760
5-Hydroxyquinoline ~3300 (broad)~1625, 1580, 1500~820, 780, 740
6-Hydroxyquinoline ~3350 (broad)~1620, 1580, 1500~830, 800, 760
7-Hydroxyquinoline ~3400 (broad)~1620, 1580, 1490~840, 790, 750
8-Hydroxyquinoline ~3180 (broad)[3]1581[3]~820, 780, 740

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinolinol isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use a quartz cuvette with a 1 cm path length. Use the pure solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinolinol isomer in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator to higher wavelengths.

  • Data Analysis: Determine the wavelengths of maximum excitation and emission. The Stokes shift is calculated as the difference between the emission and absorption maxima.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinolinol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Typical spectral width is 0 to 200 ppm.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectra using the TMS signal. Assign the peaks to the corresponding protons and carbons based on their chemical shifts, coupling patterns, and integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid quinolinol isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of quinolinol isomers.

G Workflow for Comparative Spectroscopic Analysis of Quinolinol Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Interpretation and Reporting Isomer_Synthesis Isomer Synthesis/Purification Characterization Purity Assessment (e.g., HPLC, MS) Isomer_Synthesis->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis Acquire Spectra Fluorescence Fluorescence Spectroscopy Characterization->Fluorescence Acquire Spectra NMR NMR Spectroscopy (1H, 13C) Characterization->NMR Acquire Spectra IR FT-IR Spectroscopy Characterization->IR Acquire Spectra Spectral_Processing Spectral Processing & Peak Identification UV_Vis->Spectral_Processing Fluorescence->Spectral_Processing NMR->Spectral_Processing IR->Spectral_Processing Data_Tabulation Tabulation of Key Spectroscopic Parameters Spectral_Processing->Data_Tabulation Comparative_Analysis Comparative Analysis of Spectroscopic Signatures Data_Tabulation->Comparative_Analysis Structural_Elucidation Structural Elucidation & Isomer Differentiation Comparative_Analysis->Structural_Elucidation Report_Generation Generation of Comparison Guide Structural_Elucidation->Report_Generation

Caption: Workflow for the comparative spectroscopic analysis of quinolinol isomers.

References

Assessing the Potential Selectivity of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the potential selectivity of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol for cancer cells over normal cells. Due to the limited publicly available data specifically for this compound, this assessment is based on the established activities of structurally related quinoline derivatives. The guide will delve into the common mechanisms of action, present comparative cytotoxicity data from related compounds, and provide detailed experimental protocols for key validation assays.

The anticancer effects of quinoline derivatives are diverse, often targeting multiple cellular pathways simultaneously, which can be advantageous in overcoming the complexity and heterogeneity of cancer.[1] Mechanisms of action for this class of compounds include inhibition of topoisomerases, enzymes crucial for DNA replication and repair, and modulation of protein kinases such as those in the PI3K/Akt/mTOR and VEGF signaling pathways that are often dysregulated in cancer.[1][3]

Comparative Cytotoxicity of Quinoline Derivatives

Compound ClassCompoundCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid derivative 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Breast Cancer82.9% growth reductionBHK-21Normal KidneySelective
4-Anilinoquinazoline analogue N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620Colon Cancer6.15 ± 0.37CRL1459Normal Colon14.05 ± 0.37
Indolo[2,3-b] quinoline derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116Colorectal Cancer0.33--[4]
Indolo[2,3-b] quinoline derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2Colorectal Cancer0.51--[4]
Monoterpene Terpinen-4-olRKOColorectal Cancer381CCD 841 CoNNormal Colon5,347
Monoterpene Terpinen-4-olHCT116Colorectal Cancer661CCD 841 CoNNormal Colon5,347

Note: The data for 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid is presented as percent growth reduction, not IC50. The study notes selectivity for cancer cells over normal cells.[5] The data for MMNC did not include a direct comparison with a normal cell line in the provided results.[4]

Mechanisms of Action: Signaling Pathways

The selectivity of anticancer compounds can often be attributed to their targeting of signaling pathways that are hyperactive in cancer cells but less critical for the survival of normal cells. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival and is frequently mutated and constitutively active in many human cancers.[3][6] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[3][4]

PI3K_Akt_mTOR_Pathway Compound This compound (or related quinoline derivative) PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the cytotoxic and mechanistic properties of novel compounds like this compound, standardized experimental protocols are essential.

This assay is used to assess the cytotoxic effects of a compound on cancer and normal cells.

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with the test compound for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.[3]

  • Add additional 1X binding buffer and analyze the cells by flow cytometry within one hour.[3]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure:

  • Treat cells with the compound for various time points.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.[3]

  • Wash the cells with PBS to remove the ethanol.[3]

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[3]

  • Incubate for 30 minutes at room temperature in the dark.[3]

  • Analyze the DNA content by flow cytometry.[3]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Downstream Assays cluster_data_analysis Data Analysis CancerCells Cancer Cell Lines Treatment Treat with This compound CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Values MTT->IC50 ApoptosisRate Quantify Apoptosis Apoptosis->ApoptosisRate CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Workflow for assessing the selectivity of a test compound.

While direct experimental evidence for the selectivity of this compound is currently limited, the broader family of quinoline derivatives has demonstrated significant anticancer activity, with some members exhibiting favorable selectivity for cancer cells over normal cells.[5][7] The proposed mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway, provide a strong rationale for the potential selective toxicity of these compounds.[3] The provided experimental protocols offer a robust framework for the systematic evaluation of this compound to determine its therapeutic potential. Further research is necessary to elucidate the specific activity and selectivity profile of this particular compound.

References

In Vivo Efficacy of 6-Methoxy-Substituted Quinolines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo efficacy of 6-methoxy-substituted quinolines in mouse models, with a primary focus on their application as antimalarial agents. While this class of compounds is being explored for other therapeutic areas such as oncology and neuroprotection, publicly available in vivo efficacy data in these fields are limited. This document summarizes the existing data, details experimental protocols, and visualizes relevant biological pathways to support researchers and scientists in drug development.

Antimalarial Efficacy of 6-Methoxy-Substituted Quinolines

A notable subclass of 6-methoxy-substituted quinolines, the 6-chloro-7-methoxy-4(1H)-quinolones, has demonstrated significant promise as antimalarial agents in preclinical mouse models. These compounds have been shown to be highly effective against multiple stages of the Plasmodium parasite.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of several lead 6-chloro-7-methoxy-4(1H)-quinolone compounds against Plasmodium berghei in a mouse model.

CompoundAnimal ModelMalaria ModelDosing RegimenPrimary EndpointEfficacyReference
7, 62, 66, 67 MiceP. bergheiNot specifiedReduction in parasitemia at day 6>99%[1]
ELQ-300 (6) MiceP. yoeliiNot specifiedEfficacy against blood and liver stagesHighly efficacious[2]
P4Q-391 (7) MiceP. yoeliiNot specifiedEfficacy against blood and liver stagesHighly efficacious[2]
Experimental Protocols

The in vivo efficacy of the 6-chloro-7-methoxy-4(1H)-quinolones was primarily evaluated using the Thompson test with Plasmodium berghei infected mice.[1]

Thompson Test Protocol

  • Animal Model: Mice are infected with Plasmodium berghei.

  • Compound Administration: Test compounds are administered to the infected mice. The specific dosing regimen for compounds 7, 62, 66, and 67 was not detailed in the available literature.

  • Endpoint Measurement: The primary outcome measured is the reduction in parasitemia, which is the percentage of red blood cells infected with the malaria parasite. This is typically assessed on day 6 post-infection.

Signaling Pathway and Mechanism of Action

The antimalarial activity of 6-chloro-7-methoxy-4(1H)-quinolones is attributed to their selective inhibition of the Plasmodium cytochrome bc1 complex.[2] This complex is a crucial component of the mitochondrial electron transport chain, and its inhibition disrupts the parasite's energy metabolism. The 6-chloro-7-methoxy substitution pattern on the quinolone scaffold is key to this selective inhibition over the mammalian bc1 complex.[2]

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient Quinolone 6-chloro-7-methoxy- 4(1H)-quinolone Quinolone->Complex_III Inhibits

Caption: Inhibition of the Plasmodium cytochrome bc1 complex by 6-chloro-7-methoxy-4(1H)-quinolones.

Anticancer Efficacy of 6-Methoxy-Substituted Quinolines

The in vivo anticancer activity of 6-methoxy-substituted quinolines is an emerging area of research, and as such, there is a notable lack of published data from mouse models for this specific class of compounds.[3] However, studies on structurally related quinoline derivatives have shown promise in preclinical cancer models.

For comparative purposes, this guide presents data for a novel quinoline-chalcone derivative that has demonstrated in vivo anticancer effects in a gastric cancer xenograft model.[3]

Comparative Efficacy of a Representative Quinoline Derivative
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline-Chalcone (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reported[3]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC790.1 cells)Metronomic, every other day~75%[3]
Cisplatin Nude Mice (Xenograft)Gastric (SGC790.1 cells)Not SpecifiedNot Reported[3]
Experimental Protocols

Human Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., MGC-803 for gastric cancer) are subcutaneously injected into the mice.

  • Compound Administration: Once tumors reach a palpable size, the test compound is administered through a specified route and schedule.

  • Endpoint Measurement: Tumor growth is monitored over time, typically by measuring tumor volume. The percentage of tumor growth inhibition compared to a vehicle-treated control group is a key efficacy parameter.

Experimental Workflow

start Start implant Subcutaneous implantation of human cancer cells into nude mice start->implant tumor_growth Allow tumors to reach a specified volume implant->tumor_growth treatment Administer 6-methoxy- substituted quinoline or control tumor_growth->treatment monitor Monitor tumor volume and animal health treatment->monitor endpoint Endpoint: Tumor growth inhibition and toxicity assessment monitor->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo anticancer efficacy studies using a xenograft mouse model.

Neuroprotective Potential of 6-Methoxy-Substituted Quinolines

The neuroprotective effects of 6-methoxy-substituted quinolines in in vivo mouse models are not well-documented in the current scientific literature. However, the broader class of quinoline derivatives has been investigated for its potential in treating neurodegenerative diseases like Parkinson's disease.

Commonly used mouse models to evaluate neuroprotective agents include those induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). These toxins selectively damage dopaminergic neurons, mimicking some of the pathological features of Parkinson's disease.

Standard Mouse Models for Neuroprotection Studies
  • 6-OHDA Model: This model involves the direct injection of 6-OHDA into specific brain regions (e.g., the striatum or substantia nigra) to induce degeneration of dopaminergic neurons.

  • MPTP Model: Systemic administration of MPTP to mice leads to a selective loss of dopaminergic neurons in the substantia nigra, closely replicating the neurochemical and behavioral deficits observed in Parkinson's disease.

Future research is warranted to explore the in vivo neuroprotective efficacy of 6-methoxy-substituted quinolines in these established mouse models. Such studies would be instrumental in determining their potential as therapeutic agents for neurodegenerative disorders.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated contaminated materials effectively.

Hazard Identification and Precautionary Measures

Key Hazard Information Summary:

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity (Oral, Inhalation)Category 4 (Harmful)Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[2][3][5]
Serious Eye Damage/Eye IrritationCategory 1 or 2 (Causes serious eye damage/irritation)Wear eye protection/face protection.[1][2][3]
Specific Target Organ ToxicityMay cause respiratory irritation or drowsiness/dizzinessAvoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
Aquatic HazardHarmful to aquatic life with long lasting effectsAvoid release to the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations.[2][4][5] Do not dispose of this chemical down the drain or in regular trash.[4][6]

Operational Plan for Waste Management:

  • Waste Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, and contaminated labware (e.g., pipette tips, glassware) and PPE (e.g., gloves, disposable lab coats).[4][6]

    • Segregate this waste from other waste streams to prevent accidental mixing with incompatible chemicals.[6]

  • Waste Collection:

    • Collect all waste in a designated, leak-proof, and chemically compatible container.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List any other components, such as solvents, and their approximate percentages.[6]

    • Keep the waste container securely sealed except when adding waste.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[6]

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[2][5] Incineration at a licensed facility is a common and appropriate disposal method for this type of organic compound.[6]

    • Follow all institutional guidelines and regulatory requirements for scheduling a waste pickup.

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

G cluster_0 A Start: Generation of this compound Waste B Is the material contaminated with the compound? A->B C Treat as Hazardous Chemical Waste B->C Yes J Dispose of as non-hazardous waste (if applicable) B->J No D Segregate from other waste streams C->D E Collect in a labeled, compatible, and sealed hazardous waste container D->E F Store in a designated Satellite Accumulation Area with secondary containment E->F G Is the container full or has it reached the accumulation time limit? F->G G->F No H Arrange for pickup by an approved hazardous waste contractor G->H Yes I Final Disposal (e.g., Incineration) H->I

Caption: Decision-making workflow for the proper disposal of this compound waste.

Decontamination Procedures

  • Work Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment used with a suitable solvent. Collect the rinsate as hazardous waste.

  • Glassware: Rinse contaminated glassware with an appropriate solvent, collecting the rinsate as hazardous chemical waste. After thorough rinsing, the glassware can be washed and reused.

  • Spills: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Immediate Precautions

Potential Health Hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[2]

  • Skin Corrosion/Irittation: Can cause skin irritation upon direct contact.[1][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

Given these potential hazards, it is imperative to minimize all chemical exposures by using appropriate engineering controls and personal protective equipment.[5]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[6]To protect against splashes, sprays, or mists of the chemical.[7][8] Safety glasses alone are insufficient.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[1][6]To prevent skin contact.[9] Thicker gloves generally offer better protection.[8]
Respiratory Protection An N95 or higher-rated respirator may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization.[8]To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[4]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[6][9]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

3.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][10][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[11]

3.2. Weighing the Compound:

  • Designate a specific area within the fume hood for handling this compound.[12]

  • Cover the work surface with absorbent bench paper before starting.[12]

  • Use an enclosed balance if available to prevent the dispersal of the powder.[12]

  • When transferring the powder, use a spatula and avoid pouring directly from the bottle to prevent spills.[12]

  • Keep the container closed whenever possible.[12]

3.3. Preparing Solutions:

  • If preparing a solution, do so within the fume hood.

  • Add the powdered this compound to the solvent slowly to avoid splashing.

  • Work over disposable bench covers to easily manage any spills.[12]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Solid Chemical Waste Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
Liquid Chemical Waste Collect in a sealed, leak-proof hazardous waste container, stored in a secondary containment area.[13]
Contaminated PPE Place gloves, absorbent paper, and other contaminated disposable items in a sealed bag and dispose of as hazardous waste.[13]
Empty Containers Triple-rinse the container with a suitable solvent.[13] The rinsate must be collected as hazardous chemical waste.[13]

Decontamination Procedure:

  • For glassware, perform a triple rinse with an appropriate solvent, collecting all rinsate as hazardous waste.[13]

  • Clean any spills immediately using an inert absorbent material and dispose of the collected material as hazardous waste.[1]

  • After handling, thoroughly wash hands and any exposed skin.[3][9]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_cleanup Final Steps start Don Appropriate PPE hood Work in a Chemical Fume Hood start->hood weigh Weigh Compound hood->weigh solution Prepare Solution (if applicable) weigh->solution solid_waste Collect Solid Waste solution->solid_waste liquid_waste Collect Liquid Waste solution->liquid_waste ppe_waste Dispose of Contaminated PPE solution->ppe_waste container_waste Decontaminate Empty Containers solution->container_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate ppe_waste->decontaminate container_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash end Procedure Complete wash->end

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.